molecular formula C30H46O3 B147343 3-Oxotirucalla-7,24-Dien-21-Oic Acid CAS No. 82464-35-5

3-Oxotirucalla-7,24-Dien-21-Oic Acid

Número de catálogo: B147343
Número CAS: 82464-35-5
Peso molecular: 454.7 g/mol
Clave InChI: PYHNHGARAGBCRY-ZYHXIRFQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-Oxotirucalla-7,24-dien-21-oic acid has been reported in Xanthoceras sorbifolium and Brucea javanica with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-6-methyl-2-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,20-22,24H,8,10,12-18H2,1-7H3,(H,32,33)/t20-,21-,22-,24-,28+,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHNHGARAGBCRY-ZYHXIRFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@H]([C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101002701
Record name 3-Oxolanosta-7,24-dien-21-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82464-35-5
Record name 3-Oxotirucalla-7,24-dien-21-oic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082464355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxolanosta-7,24-dien-21-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Natural Occurrence and Biological Potential of 3-Oxotirucalla-7,24-dien-21-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and potential biological activities of the tirucallane-type triterpenoid (B12794562), 3-Oxotirucalla-7,24-dien-21-oic acid. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance

This compound has been isolated from a variety of plant species, indicating its distribution across different plant families. The primary documented natural sources include:

  • Luvunga scandens (Rutaceae): Isolated from the stem of this plant.

  • Rubus alceaefolius (Rosaceae): Found in the leaves and stems.

  • Xanthoceras sorbifolium (Sapindaceae): Identified in this plant species.[1]

  • Brucea javanica (Simaroubaceae): Reported as a constituent.

  • Stereospermum acuminatissimum (Bignoniaceae): Isolated from the stem bark.

  • Aucoumea klaineana (Burseraceae): Found in the oleoresin.

Quantitative data on the abundance of this compound is available for the oleoresin of Aucoumea klaineana. The concentration of this triterpenoid has been determined in the raw oleoresin and its extracts, providing a valuable reference for its potential as a source for this compound.

Source MaterialFractionConcentration (g/kg)
Aucoumea klaineana OleoresinRaw Oleoresin (PHR)80.64
Acidic Triterpenoid Extract (ATCE)157.10
Neutral Triterpenoid and Volatile Extract (AMCE)15.31

Table 1: Quantitative Analysis of this compound in Aucoumea klaineana Oleoresin and its Extracts. [2]

Experimental Protocols

Isolation of this compound from Aucoumea klaineana Oleoresin

The following protocol details the extraction and isolation of this compound from the oleoresin of Aucoumea klaineana.

1. Extraction:

  • The oleoresin of Aucoumea klaineana is subjected to extraction to separate different classes of compounds. This typically involves solvent partitioning to obtain acidic and neutral triterpenoid fractions.

2. Chromatographic Separation:

  • The acidic triterpenoid extract, which is enriched with this compound, is further purified using chromatographic techniques.

  • Column Chromatography: The extract is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Further Purification: Fractions containing this compound are pooled and may require further purification by preparative TLC or recrystallization to obtain the pure compound.

3. Structure Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC) and Mass Spectrometry (MS).

Cytotoxicity Assessment using MTT Assay

The cytotoxic activity of this compound against cancer cell lines, such as the human breast adenocarcinoma cell line (MCF-7), can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

1. Cell Culture:

  • MCF-7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Treatment:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.

3. MTT Assay:

  • After the treatment period, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO or isopropanol).

4. Data Analysis:

  • The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Biological Activity and Signaling Pathways

This compound has demonstrated potent cytotoxic activity against the human breast adenocarcinoma cell line MCF-7.[1] While the precise signaling pathway for this specific compound is yet to be fully elucidated, the induction of apoptosis is a common mechanism for the anticancer activity of many natural triterpenoids.

A representative pathway for apoptosis induction in cancer cells often involves the intrinsic or mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This, in turn, triggers the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.

Apoptosis_Signaling_Pathway cluster_stimulus Inducing Agent cluster_regulation Apoptotic Regulation cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade 3_Oxotirucalla_acid This compound Bcl2 Bcl-2 (Anti-apoptotic) 3_Oxotirucalla_acid->Bcl2 Inhibits Bax Bax (Pro-apoptotic) 3_Oxotirucalla_acid->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

Biosynthesis of Tirucallane (B1253836) Triterpenoids

Tirucallane-type triterpenoids, including this compound, are synthesized in plants through the mevalonate (B85504) (MVA) pathway. This intricate pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the universal C30 precursor, squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which undergoes cyclization to form the characteristic tirucallane skeleton. Subsequent oxidative modifications lead to the final structure of this compound.

Tirucallane_Biosynthesis cluster_pathway Mevalonate (MVA) Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->GPP GPP->FPP Squalene Squalene FPP->Squalene Squalene synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase Tirucallol Tirucallol Oxidosqualene->Tirucallol Tirucallol synthase Oxotirucalla_acid This compound Tirucallol->Oxotirucalla_acid Oxidative Modifications

Caption: Biosynthetic pathway of tirucallane-type triterpenoids.

This technical guide provides a comprehensive overview of the current knowledge on this compound. Further research is warranted to fully elucidate its pharmacological properties and mechanisms of action, which could pave the way for its development as a novel therapeutic agent.

References

Unveiling 3-Oxotirucalla-7,24-dien-21-oic Acid: A Technical Guide on its Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of the triterpenoid (B12794562) 3-Oxotirucalla-7,24-dien-21-oic acid. The document details the experimental protocols for its extraction and the assessment of its cytotoxic effects, along with a summary of its known biological data and a proposed signaling pathway for its mechanism of action in cancer cells.

Introduction

This compound is a tetracyclic triterpenoid that has been isolated from a variety of plant sources, including but not limited to Luvunga scandens, Rubus alceaefolius, Xanthoceras sorbifolium, Brucea javanica, and Stereospermum acuminatimum.[1][2] Its discovery has garnered interest within the scientific community due to its demonstrated cytotoxic activity against cancer cell lines, suggesting its potential as a lead compound in the development of novel anti-cancer therapeutics. This guide serves as a comprehensive resource for researchers interested in the further study and development of this promising natural product.

Physicochemical Properties

PropertyValue
Molecular FormulaC₃₀H₄₆O₃
Molecular Weight454.7 g/mol
IUPAC Name(2S)-6-methyl-2-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid
CAS Number82464-35-5

Experimental Protocols

Isolation of this compound from Luvunga scandens

The following protocol is based on the methodology described by Al-Zikri et al. (2014).

3.1.1. Extraction

  • Air-dry the stems of Luvunga scandens at room temperature for 14 days.

  • Grind the dried stems into a fine powder.

  • Macerate the powdered plant material sequentially with n-hexane, dichloromethane (B109758), and methanol (B129727) at room temperature for 72 hours for each solvent.

  • Concentrate the extracts under reduced pressure using a rotary evaporator.

3.1.2. Chromatographic Separation

  • Subject the crude dichloromethane extract to column chromatography on silica (B1680970) gel (60-120 mesh).

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

  • Collect fractions of 20 mL and monitor by thin-layer chromatography (TLC) using a vanillin-sulfuric acid spray reagent for visualization.

  • Combine fractions showing similar TLC profiles.

  • Subject the combined fractions containing the compound of interest to further purification by preparative TLC or recrystallization to yield pure this compound.

G plant Dried Luvunga scandens Stems powder Powdered Plant Material plant->powder maceration Sequential Maceration (n-hexane, DCM, MeOH) powder->maceration dcm_extract Crude Dichloromethane Extract maceration->dcm_extract column_chrom Silica Gel Column Chromatography (n-hexane/EtOAc gradient) dcm_extract->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Monitoring fractions->tlc pure_compound Pure this compound fractions->pure_compound Further Purification tlc->column_chrom Guide Fraction Pooling

Isolation workflow for this compound.
Cytotoxicity Assessment using MTT Assay

The following is a generalized protocol for determining the cytotoxicity of this compound against the MCF-7 human breast adenocarcinoma cell line.

3.2.1. Cell Culture

  • Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

3.2.2. MTT Assay

  • Seed MCF-7 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Treat the cells with various concentrations of the compound (e.g., 0-100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Biological Activity and Data Presentation

The primary reported biological activity of this compound is its cytotoxicity against cancer cells. The following table summarizes the key quantitative data from a study on the MCF-7 human breast adenocarcinoma cell line.

ParameterValueReference
IC₅₀ against MCF-7 cells (24h)27.5 µMAl-Zikri et al. (2014)
Sub-G1 phase cell population (apoptosis) at IC₅₀9.3%Taher et al. (2016)[2]

Proposed Signaling Pathway for Cytotoxicity

Based on studies of this compound and other related triterpenoids in MCF-7 cells, a proposed signaling pathway for its cytotoxic effects involves the induction of apoptosis through both p53-dependent and -independent mechanisms, leading to the activation of the caspase cascade.

G compound This compound cell MCF-7 Cell compound->cell puma PUMA (p53 upregulated modulator of apoptosis) cell->puma Increased mRNA expression caspase8 Caspase-8 cell->caspase8 Increased mRNA expression caspase9 Caspase-9 cell->caspase9 Increased mRNA expression puma->caspase9 Activates caspase_cascade Effector Caspases (e.g., Caspase-3, -7) caspase8->caspase_cascade Activates caspase9->caspase_cascade Activates apoptosis Apoptosis caspase_cascade->apoptosis

Proposed apoptotic pathway of this compound in MCF-7 cells.[2]

Studies have shown that treatment of MCF-7 cells with this compound leads to an increase in the mRNA expression of PUMA (p53 upregulated modulator of apoptosis), caspase-8, and caspase-9.[2] The upregulation of PUMA suggests the involvement of the intrinsic apoptotic pathway, which is mediated by the mitochondria. The increased expression of caspase-9, an initiator caspase in the intrinsic pathway, further supports this. Simultaneously, the increased expression of caspase-8, an initiator caspase in the extrinsic pathway, suggests that this pathway may also be activated. Both initiator caspases can then activate effector caspases, such as caspase-3 and -7, leading to the execution of apoptosis.[2]

Conclusion

This compound is a naturally occurring triterpenoid with promising cytotoxic activity against human breast cancer cells. The experimental protocols provided in this guide offer a foundation for its isolation and further investigation. The proposed signaling pathway highlights its potential to induce apoptosis through the activation of multiple caspase-dependent pathways. Further research is warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in preclinical and clinical settings.

References

An In-Depth Technical Guide to 3-Oxotirucalla-7,24-Dien-21-Oic Acid: Chemical Structure, Cytotoxic Activity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of the tirucallane (B1253836) triterpenoid (B12794562), 3-Oxotirucalla-7,24-Dien-21-Oic Acid. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly in the field of oncology.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid natural product. Its chemical structure is characterized by a tirucallane skeleton with a ketone group at the C-3 position and a carboxylic acid moiety in the side chain.

PropertyValueSource
Molecular Formula C₃₀H₄₆O₃PubChem
Molecular Weight 454.7 g/mol PubChem
CAS Number 82464-35-5PubChem
IUPAC Name (2S)-6-methyl-2-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acidPubChem
Synonyms This compoundPubChem
Appearance PowderChemFaces
Solubility Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, AcetoneChemFaces

Biological Activity: Cytotoxicity in Breast Cancer Cells

This compound has demonstrated potent cytotoxic activity against the human breast adenocarcinoma cell line, MCF-7.[1] This activity suggests its potential as an antitumor agent.

Quantitative Cytotoxicity Data
CompoundCell LineIC₅₀ (µM)Reference
This compoundMCF-727.5[1]

Mechanism of Action: Induction of Apoptosis

Research on the molecular mechanism of this compound in MCF-7 cells has revealed its ability to induce apoptosis, or programmed cell death.[2] The compound was found to upregulate the mRNA expression of several key genes involved in the apoptotic cascade.

Specifically, treatment of MCF-7 cells with this compound led to an increased population of cells in the Sub-G1 phase of the cell cycle, which is indicative of apoptosis.[2] Furthermore, the expression of the following pro-apoptotic genes was elevated:

  • PUMA (p53 upregulated modulator of apoptosis): A critical mediator of apoptosis that acts upstream of the mitochondria.[2]

  • Caspase-8: An initiator caspase involved in the extrinsic apoptosis pathway.[2]

  • Caspase-9: An initiator caspase in the intrinsic (mitochondrial) apoptosis pathway.[2]

The upregulation of both caspase-8 and caspase-9 suggests that this compound may trigger apoptosis through both the extrinsic and intrinsic pathways.

Below is a diagram illustrating the proposed apoptotic signaling pathway initiated by this compound.

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase 3_Oxo This compound Caspase8 Caspase-8 3_Oxo->Caspase8 PUMA PUMA 3_Oxo->PUMA Apoptosis Apoptosis Caspase8->Apoptosis Caspase9 Caspase-9 PUMA->Caspase9 Caspase9->Apoptosis

Proposed apoptotic pathway of this compound.

Experimental Protocols

Isolation of this compound

The compound was first isolated from the dichloromethane extract of the stem of Luvunga scandens.[1] The general procedure involves:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as dichloromethane.

  • Fractionation: The crude extract is subjected to column chromatography over silica (B1680970) gel.

  • Purification: Fractions containing the compound of interest are further purified using techniques like Sephadex LH-20 column chromatography.

  • Structure Elucidation: The structure of the purified compound is determined by spectroscopic methods, including high-resolution mass spectrometry and 2D NMR.[1]

Cytotoxicity Determination by MTT Assay

The cytotoxic potential of this compound against MCF-7 cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • MCF-7 human breast adenocarcinoma cells

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium containing MTT is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Below is a workflow diagram for the MTT assay.

MTT_Assay_Workflow Start Start Seed_Cells Seed MCF-7 cells in 96-well plate Start->Seed_Cells Incubate_Adhesion Incubate for cell adhesion Seed_Cells->Incubate_Adhesion Treat_Compound Treat cells with this compound Incubate_Adhesion->Treat_Compound Incubate_Treatment Incubate for 48-72 hours Treat_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read_Absorbance Read absorbance at ~570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 value Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

In-Depth Technical Guide: 3-Oxotirucalla-7,24-dien-21-oic Acid from Rubus alceaefolius

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Oxotirucalla-7,24-dien-21-oic acid, a tirucallane-type triterpenoid (B12794562) isolated from the leaves of Rubus alceaefolius. This document details its extraction, purification, structural characterization, and known biological activities, with a focus on its cytotoxic effects on cancer cells.

Introduction

Rubus alceaefolius, commonly known as giant bramble, is a plant species that has been a subject of phytochemical interest. Its leaves are a source of various secondary metabolites, including triterpenoids. Among these, this compound has been identified as a constituent.[1] Triterpenoids, a class of natural products, are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. This guide focuses on the scientific data and methodologies related to this compound derived from R. alceaefolius.

Physicochemical Properties and Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyData
Molecular Formula C₃₀H₄₆O₃
Molecular Weight 454.69 g/mol
CAS Number 82464-35-5
Appearance Powder
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage 2-8°C, protected from air and light

Note: Spectroscopic data (¹H-NMR, ¹³C-NMR, MS) would be inserted here once available from a study on the compound isolated from Rubus alceaefolius.

Extraction and Isolation from Rubus alceaefolius

While a specific protocol for the isolation of pure this compound from R. alceaefolius is not detailed in the available literature, a general and efficient method for the extraction of total triterpenoids from the leaves has been developed. This enzyme-assisted extraction (EAE) method provides a high yield of triterpenoids, from which the target compound can be subsequently purified.

Experimental Protocol: Enzyme-Assisted Extraction of Triterpenoids

This protocol is based on the optimized conditions for maximizing the yield of total triterpenoids from R. alceaefolius leaves.[1]

Materials:

  • Dried and powdered leaves of Rubus alceaefolius

  • Viscozyme L (cellulase enzyme complex)

  • Distilled water

  • Ethanol

  • Standard laboratory glassware and equipment (beakers, flasks, water bath, centrifuge, rotary evaporator)

Procedure:

  • Sample Preparation: Mix the dried leaf powder with distilled water at a solid-to-solvent ratio of 1:35 (w/v).

  • Enzymatic Treatment: Add Viscozyme L to the mixture at a concentration of 2.5% (v/w of dry plant material).

  • Incubation: Incubate the mixture in a water bath at 50°C for 120 minutes with gentle agitation.

  • Enzyme Inactivation: Heat the mixture to 90-100°C for 10 minutes to inactivate the enzymes.

  • Extraction: Cool the mixture and perform maceration or ultrasonic-assisted extraction with a suitable solvent like ethanol.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude triterpenoid extract.

Under these optimized conditions, a total triterpenoid yield of 231.45 mg ursolic acid equivalents per gram of dry weight can be achieved.[1]

Purification (Hypothetical)

Following the total triterpenoid extraction, purification of this compound would typically involve chromatographic techniques. A suggested workflow is presented below.

G crude_extract Crude Triterpenoid Extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Collect Fractions silica_gel->fractions tlc TLC Analysis of Fractions fractions->tlc combine Combine Fractions Containing Target Compound tlc->combine recrystallization Recrystallization / Preparative HPLC combine->recrystallization pure_compound Pure this compound recrystallization->pure_compound

Caption: Hypothetical workflow for the purification of this compound.

Biological Activity: Cytotoxicity

This compound has demonstrated potent cytotoxic activity against human cancer cell lines.

Table 2: In Vitro Cytotoxicity Data

Cell LineCancer TypeIC₅₀ (µM)Reference
MCF-7Human Breast Adenocarcinoma27.5(From a study on Luvunga scandens)

This cytotoxic activity suggests potential for development as an anticancer agent.

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a standard protocol for assessing the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • MCF-7 human breast adenocarcinoma cells

  • This compound (dissolved in DMSO)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Potential Mechanism of Action: Signaling Pathway

While the precise signaling pathway for this compound-induced cytotoxicity in MCF-7 cells has not been explicitly elucidated, studies on other structurally related triterpenoids suggest a potential mechanism involving the induction of apoptosis. For instance, rotundic acid, another triterpenoid, induces apoptosis in MCF-7 cells through the p53 pathway.[3] It is plausible that this compound may act through a similar pathway.

A proposed signaling pathway for the induction of apoptosis in cancer cells by a triterpenoid is depicted below.

G compound This compound cell_stress Cellular Stress compound->cell_stress p53 p53 Activation cell_stress->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed p53-mediated apoptotic pathway for triterpenoid cytotoxicity.

Conclusion and Future Directions

This compound from Rubus alceaefolius presents as a promising natural compound with potent cytotoxic activity against cancer cells. The development of efficient extraction protocols, such as the enzyme-assisted method, facilitates its isolation for further investigation.

Future research should focus on:

  • Developing a specific and high-yield purification protocol for this compound from the total triterpenoid extract of R. alceaefolius.

  • Conducting comprehensive spectroscopic analysis (NMR, MS) of the compound isolated from R. alceaefolius to confirm its structure.

  • Elucidating the precise molecular mechanism and signaling pathways responsible for its cytotoxic effects in various cancer cell lines.

  • In vivo studies to evaluate its anticancer efficacy and safety profile in animal models.

This technical guide provides a foundation for researchers and drug development professionals to advance the study of this compound as a potential therapeutic agent.

References

Tirucallane Triterpenes: A Technical Guide to Isolation and Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for isolating and identifying tirucallane (B1253836) triterpenes, a significant class of natural products with promising biological activities. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to clarify complex workflows and relationships.

Introduction to Tirucallane Triterpenes

Tirucallane-type triterpenes are a class of tetracyclic triterpenoids characterized by a specific stereochemistry at the C-20 position, which differentiates them from their euphane isomers. These compounds are widely distributed in the plant kingdom, particularly in families such as Meliaceae, Euphorbiaceae, and Burseraceae.[1][2][3] Their diverse chemical structures and significant biological activities, including anticancer, anti-inflammatory, and trypanocidal properties, make them attractive targets for natural product chemistry and drug discovery.[2][4][5] The isolation and structural elucidation of these compounds are crucial steps in their development as potential therapeutic agents.

Experimental Protocols for Isolation and Purification

The isolation of tirucallane triterpenes from natural sources typically involves a multi-step process encompassing extraction and various chromatographic techniques. The general workflow is designed to separate these compounds from a complex mixture of plant metabolites.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and purification of tirucallane triterpenes from a plant source.

G cluster_extraction Extraction cluster_chromatography Chromatographic Separation cluster_identification Structure Elucidation plant_material Dried & Powdered Plant Material extraction Solvent Extraction (e.g., n-hexane, CHCl3, MeOH) plant_material->extraction Sequential or Maceration crude_extract Crude Extract extraction->crude_extract vlc Vacuum Liquid Chromatography (VLC) crude_extract->vlc Initial Fractionation fractions Fractions vlc->fractions cc Column Chromatography (CC) (Silica Gel) cc->fractions hplc High-Performance Liquid Chromatography (HPLC) (NP or RP) pure_compounds Isolated Tirucallane Triterpenes hplc->pure_compounds fractions->cc Further Separation fractions->hplc Final Purification spectroscopy Spectroscopic Analysis (NMR, MS) pure_compounds->spectroscopy elucidated_structure Elucidated Structure spectroscopy->elucidated_structure G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_elucidation Final Structure ms HRMS / ESI-MS molecular_formula Molecular Formula ms->molecular_formula final_structure Complete Structure of Tirucallane Triterpene molecular_formula->final_structure nmr_1d 1D NMR (¹H, ¹³C, DEPT) carbon_skeleton Carbon Skeleton nmr_1d->carbon_skeleton nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) proton_spin_systems Proton Spin Systems nmr_2d->proton_spin_systems COSY c_h_connectivity ¹J C-H Connectivity nmr_2d->c_h_connectivity HSQC long_range_connectivity ²⁻³J C-H Connectivity nmr_2d->long_range_connectivity HMBC stereochemistry Relative Stereochemistry nmr_2d->stereochemistry NOESY carbon_skeleton->final_structure proton_spin_systems->final_structure c_h_connectivity->final_structure long_range_connectivity->final_structure stereochemistry->final_structure G cluster_pathway Generalized Anti-inflammatory & Anticancer Signaling triterpene Tirucallane Triterpene nfkb_pathway NF-κB Signaling Pathway triterpene->nfkb_pathway Inhibition pi3k_akt_pathway PI3K/Akt Signaling Pathway triterpene->pi3k_akt_pathway Modulation inflammation Inflammation (e.g., NO production) nfkb_pathway->inflammation Activation cell_proliferation Cell Proliferation & Survival pi3k_akt_pathway->cell_proliferation Promotion apoptosis Apoptosis pi3k_akt_pathway->apoptosis Inhibition

References

Unveiling the Biological Potential: A Technical Guide to 3-Oxotirucalla-7,24-Dien-21-Oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently understood biological activity of 3-Oxotirucalla-7,24-dien-21-oic acid, a tirucallane (B1253836) triterpenoid (B12794562) with demonstrated cytotoxic effects. This document collates available quantitative data, details the experimental protocols used for its assessment, and visualizes the workflow for evaluating its biological activity.

Core Biological Activity: Cytotoxicity

Scientific studies have identified this compound as a compound with potent cytotoxic activity against the human breast adenocarcinoma cell line, MCF-7.[1] This activity suggests its potential as a candidate for further investigation in the development of anti-cancer therapeutics.

Quantitative Data Summary

The cytotoxic potential of this compound has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a substance needed to inhibit a biological process by half.

CompoundCell LineAssayIC50 Value (µM)Reference
This compoundMCF-7 (Human Breast Adenocarcinoma)MTT Assay27.5[1]

Experimental Protocols: Assessing Cytotoxicity

The primary method cited for determining the cytotoxicity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay is a standard and reliable method for assessing cell viability and proliferation.

Detailed Methodology: MTT Assay

The following protocol is a synthesized methodology based on standard MTT assay procedures for assessing the cytotoxicity of a compound against an adherent cell line like MCF-7.

Objective: To determine the concentration at which this compound inhibits the growth of MCF-7 cells by 50% (IC50).

Materials:

  • MCF-7 cells

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations to be tested.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • The absorbance values are directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the assessment of the cytotoxic activity of this compound.

Cytotoxicity_Assessment_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture MCF-7 Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (Formazan Formation) mtt_addition->incubation solubilization Solubilize Formazan with DMSO incubation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of published scientific literature detailing the specific signaling pathways modulated by this compound or its precise mechanism of cytotoxic action. The observed effect on cell viability in the MTT assay suggests a potential interference with mitochondrial function, as the assay relies on the activity of mitochondrial dehydrogenases. However, further research is required to elucidate the exact molecular targets and pathways involved.

Future investigations could explore the induction of apoptosis, cell cycle arrest, or other mechanisms of cell death to provide a more comprehensive understanding of how this compound exerts its cytotoxic effects.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available public information. Further in-depth research and validation are necessary to fully characterize the biological activities and therapeutic potential of this compound.

References

Unveiling the Cytotoxic Potential of 3-Oxotirucalla-7,24-Dien-21-Oic Acid on MCF-7 Breast Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of 3-Oxotirucalla-7,24-Dien-21-Oic Acid on the human breast adenocarcinoma cell line, MCF-7. This document summarizes the available quantitative data, outlines detailed experimental protocols for key assays, and visualizes the potential underlying molecular mechanisms through signaling pathway diagrams.

Core Findings: Potent Cytotoxicity Against MCF-7 Cells

This compound, a tirucallane (B1253836) triterpenoid (B12794562), has demonstrated significant cytotoxic activity against MCF-7 cells.[1] Research has established a key quantitative metric for its efficacy, as detailed in the table below.

CompoundCell LineAssayIC50 ValueCitation
This compoundMCF-7MTT Assay27.5 μM[1]

Table 1: Cytotoxic Activity of this compound

This IC50 value indicates the concentration of the compound required to inhibit the growth of 50% of the MCF-7 cell population, highlighting its potential as an anti-cancer agent.

Postulated Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

While direct studies on the specific molecular pathways affected by this compound in MCF-7 cells are limited, research on analogous tirucallane-type triterpenoids provides strong evidence for a mechanism involving the induction of apoptosis and cell cycle arrest.[2][3][4] The proposed signaling cascade is likely initiated through the activation of tumor suppressor proteins, leading to the mitochondrial apoptotic pathway and disruption of the normal cell cycle progression.

Experimental Workflow for Investigating Cytotoxicity

The following diagram illustrates a standard workflow for characterizing the cytotoxic effects of a compound like this compound on MCF-7 cells.

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Viability Assessment cluster_2 Apoptosis & Cell Cycle Analysis cluster_3 Molecular Mechanism Analysis A MCF-7 Cell Culture B Treatment with this compound A->B C MTT Assay B->C D Annexin V-FITC/PI Staining B->D F Cell Cycle Analysis (Propidium Iodide) B->F G Western Blot Analysis B->G E Flow Cytometry D->E F->E H Protein Expression (e.g., p53, Bax, Bcl-2, Caspases) G->H

Figure 1: Experimental workflow for assessing cytotoxic effects.

Proposed Apoptotic Signaling Pathway

Based on studies of related tirucallane triterpenoids, the following diagram illustrates the likely apoptotic pathway induced by this compound in MCF-7 cells.[5]

G A This compound B p53 Activation A->B C Bax Upregulation B->C D Bcl-2 Downregulation B->D E Mitochondrial Membrane Potential Disruption C->E D->E F Cytochrome c Release E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Figure 2: Proposed p53-mediated mitochondrial apoptotic pathway.

Potential Cell Cycle Arrest Pathway

The compound may also induce cell cycle arrest, a common mechanism for anti-cancer agents. The following diagram depicts a plausible pathway for cell cycle regulation.

G A This compound B Upregulation of CDK Inhibitors (e.g., p21, p27) A->B C Inhibition of Cyclin-CDK Complexes (e.g., Cyclin D1/CDK4, Cyclin E/CDK2) B->C D Rb Hypophosphorylation C->D E E2F Inactivation D->E F G1/S Phase Arrest E->F

Figure 3: Potential G1/S cell cycle arrest pathway.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of the cytotoxic effects of this compound on MCF-7 cells.

Cell Culture and Maintenance
  • Cell Line: Human breast adenocarcinoma MCF-7 cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA solution.

MTT Cytotoxicity Assay

This assay measures cell viability based on the metabolic activity of mitochondria.

  • Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a range spanning several orders of magnitude around the expected IC50, e.g., 1-100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the log of the compound concentration.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seeding and Treatment: MCF-7 cells are seeded in 6-well plates and treated with this compound at concentrations around the IC50 value for a specified time (e.g., 24 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC fluorescence (indicating Annexin V binding to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI fluorescence (indicating compromised cell membrane integrity in late apoptotic and necrotic cells) are measured.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is quantified.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Seeding and Treatment: MCF-7 cells are cultured and treated with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined from the DNA content histogram.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Following treatment with this compound, MCF-7 cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for the target proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, p21, cyclin D1, CDK4).

  • Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software. A housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control to normalize the expression of the target proteins.

Conclusion

This compound exhibits potent cytotoxic effects against MCF-7 breast cancer cells. While further research is needed to fully elucidate its precise molecular mechanisms, evidence from related tirucallane triterpenoids strongly suggests that its anti-cancer activity is mediated through the induction of apoptosis via the mitochondrial pathway and the promotion of cell cycle arrest. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for future investigations into the therapeutic potential of this promising natural compound.

References

The Therapeutic Potential of 3-Oxotirucalla-7,24-Dien-21-Oic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Preclinical Data and Future Directions

This technical guide provides a comprehensive overview of the current state of research on 3-Oxotirucalla-7,24-Dien-21-Oic Acid, a tirucallane (B1253836) triterpenoid (B12794562) with demonstrated therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of this natural compound. We will delve into its known biological activities, supported by quantitative data, and provide detailed experimental protocols for key assays. Furthermore, we will explore the putative signaling pathways through which this molecule may exert its effects, visualized through diagrams for enhanced clarity.

Core Biological Activities: Anticancer and Anti-inflammatory Potential

Current research indicates that this compound possesses promising anticancer and anti-inflammatory properties. These activities are primarily attributed to its effects on cell viability and the modulation of key inflammatory mediators.

Anticancer Activity: Cytotoxicity Profiling

The primary evidence for the anticancer potential of this compound stems from its cytotoxic effects on cancer cell lines. The most definitive data available is its potent activity against the human breast adenocarcinoma cell line, MCF-7.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeAssayIC50 (µM)Reference
MCF-7Breast AdenocarcinomaMTT27.5[1]

While data on other cell lines for this specific compound is limited, studies on structurally similar tirucallane triterpenoids suggest a broader spectrum of activity. For instance, tirucallane triterpenoids isolated from Dysoxylum binectariferum have demonstrated significant cytotoxicity against A-549 (lung), HCT15 (colon), HepG2 (liver), SGC-7901 (gastric), and SK-MEL-2 (melanoma) cell lines[2][3]. Furthermore, other tirucallane triterpenoids have been shown to induce apoptosis in hepatoma cells, suggesting a potential mechanism of action for this class of compounds[4].

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Although direct studies on the anti-inflammatory effects of this compound are not yet available, research on closely related tirucallane triterpenoids provides strong evidence for its potential in this area. These studies suggest that the mechanism of action likely involves the inhibition of key pro-inflammatory molecules.

For example, a tirucallane triterpene from Ailanthus triphysa was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and to reduce the secretion of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)[5]. Similarly, a tirucallane-type triterpene isolated from Euphorbia neriifolia demonstrated potent inhibition of both IL-6 and TNF-α[6]. Additionally, other tirucallane triterpenoids have been reported to selectively inhibit cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory pathway[2].

Based on this evidence, it is highly probable that this compound also possesses anti-inflammatory properties, likely acting through the suppression of NO, IL-6, TNF-α, and COX enzyme activity.

Putative Signaling Pathways

The precise signaling pathways modulated by this compound have not been definitively elucidated. However, based on the known mechanisms of other triterpenoids, we can propose several likely pathways that may be involved in its anticancer and anti-inflammatory effects.

Anticancer Signaling Pathways

The anticancer activity of many triterpenoids is linked to the induction of apoptosis and the inhibition of pro-survival signaling pathways. It is plausible that this compound shares these mechanisms.

anticancer_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus 3_Oxo 3-Oxotirucalla-7,24- Dien-21-Oic Acid Receptor Growth Factor Receptor 3_Oxo->Receptor Inhibits PI3K PI3K 3_Oxo->PI3K Inhibits Akt Akt 3_Oxo->Akt Inhibits NFkB NF-κB 3_Oxo->NFkB Inhibits Bax Bax 3_Oxo->Bax Activates Bcl2 Bcl-2 3_Oxo->Bcl2 Inhibits Receptor->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Akt->NFkB Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2->Bax Inhibits Apoptosis Apoptosis Cytochrome_c->Apoptosis Induces

Figure 1: Putative anticancer signaling pathways of this compound.

This proposed mechanism suggests that this compound may inhibit key survival pathways such as the PI3K/Akt/mTOR and NF-κB pathways, which are often dysregulated in cancer. Concurrently, it may promote apoptosis through the intrinsic mitochondrial pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and subsequent cell death.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of tirucallane triterpenoids are likely mediated by the inhibition of signaling pathways that lead to the production of pro-inflammatory mediators.

anti_inflammatory_pathway cluster_cell Macrophage cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3_Oxo 3-Oxotirucalla-7,24- Dien-21-Oic Acid MAPK MAPK (p38, JNK, ERK) 3_Oxo->MAPK Inhibits NFkB NF-κB 3_Oxo->NFkB Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88->MAPK MyD88->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK->Inflammatory_Genes NFkB->Inflammatory_Genes

Figure 2: Putative anti-inflammatory signaling pathways of this compound.

In this proposed pathway, lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4) on macrophages. This triggers a downstream signaling cascade involving MyD88, leading to the activation of MAPKs and the transcription factor NF-κB. These, in turn, promote the expression of pro-inflammatory genes. This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of MAPK and NF-κB, thereby reducing the production of inflammatory mediators.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed protocols for the key in vitro assays used to assess its anticancer and anti-inflammatory activities.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After the 24-hour incubation, replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

mtt_assay_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add this compound Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The amount of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Conclusion and Future Perspectives

This compound has emerged as a promising natural compound with potential therapeutic applications in oncology and inflammatory diseases. Its demonstrated cytotoxicity against breast cancer cells, coupled with the strong anti-inflammatory profile of related tirucallane triterpenoids, warrants further investigation.

Future research should focus on:

  • Expanding the cytotoxicity profile: Testing the compound against a broader panel of cancer cell lines to identify other sensitive cancer types.

  • Elucidating the mechanism of action: Investigating the specific molecular targets and signaling pathways modulated by this compound to confirm the proposed mechanisms.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of cancer and inflammation.

  • Direct anti-inflammatory studies: Quantifying the anti-inflammatory effects of the specific compound to confirm the activities suggested by related molecules.

The information presented in this technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the therapeutic potential of this compound into novel clinical applications.

References

3-Oxotirucalla-7,24-dien-21-oic Acid: A Technical Review of Its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxotirucalla-7,24-dien-21-oic acid is a tetracyclic triterpenoid (B12794562) belonging to the tirucallane (B1253836) family. This natural compound has been isolated from various plant sources, including Luvunga scandens, Rubus alceaefolius, Stereospermum acuminatissimum, Xanthoceras sorbifolium, and Brucea javanica.[1][2][3][4] Tirucallane triterpenoids are a class of compounds that have garnered significant interest in the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its anticancer properties, potential anti-inflammatory and antiviral activities, and underlying mechanisms of action. The guide also details experimental protocols for its isolation and biological evaluation, presenting quantitative data in a structured format to aid in research and development efforts.

Physicochemical Properties

PropertyValueSource
CAS Number 82464-35-5[1]
Molecular Formula C30H46O3[4]
Molecular Weight 454.68 g/mol [4]
Appearance PowderChemFaces
Solubility Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone[1]
Storage 2-8°C, protected from air and lightChemFaces

Biological Activities

Anticancer Activity

The most well-documented biological activity of this compound is its cytotoxicity against cancer cell lines. Research has demonstrated its potential as an antitumor agent, with demonstrated efficacy against human breast adenocarcinoma and oral squamous carcinoma.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Human Breast Adenocarcinoma27.5[1]
HSC-3Human Oral Squamous Carcinoma8.3[3]

Studies on the broader class of tirucallane triterpenoids suggest that their anticancer effects may be mediated through the disruption of mitochondrial membrane permeability and the induction of necrosis.[1] Furthermore, research on this compound has indicated that it can induce apoptosis in cancer cells. In human oral cancer HSC-3 cells, treatment with this compound led to a significant increase in the percentage of apoptotic cells.[3]

Potential Anti-inflammatory and Antiviral Activities

While specific studies on the anti-inflammatory and antiviral activities of this compound are limited, its inclusion in anti-inflammatory and antiviral compound libraries suggests a potential for these biological effects.[1] The broader class of tirucallane triterpenes has been shown to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[5] The anti-inflammatory mechanism of some natural products has also been linked to the modulation of the NF-κB signaling pathway.[6][7]

Mechanism of Action

The precise molecular mechanisms of this compound are still under investigation. However, based on studies of related tirucallane triterpenoids and initial findings, a putative mechanism of action can be proposed.

Anticancer Mechanism

The cytotoxic effects of this compound in cancer cells appear to be mediated through the induction of apoptosis.[3] This is a common mechanism for many chemotherapeutic agents. The disruption of mitochondrial membrane potential, a hallmark of apoptosis, is a likely event, as suggested by studies on related compounds.[1]

anticancer_mechanism This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Mitochondrial Membrane Disruption Mitochondrial Membrane Disruption Cancer Cell->Mitochondrial Membrane Disruption  [inferred] Apoptosis Induction Apoptosis Induction Mitochondrial Membrane Disruption->Apoptosis Induction Cell Death Cell Death Apoptosis Induction->Cell Death

Inferred Anticancer Mechanism of Action.
Putative Anti-inflammatory Signaling Pathway

Based on the known activities of other tirucallane triterpenoids, this compound may exert anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Cellular Signaling cluster_response Inflammatory Response Inflammatory Stimulus Inflammatory Stimulus NF-kB Pathway NF-kB Pathway Inflammatory Stimulus->NF-kB Pathway COX Enzymes COX Enzymes Inflammatory Stimulus->COX Enzymes Pro-inflammatory Cytokines (IL-6, TNF-α) Pro-inflammatory Cytokines (IL-6, TNF-α) NF-kB Pathway->Pro-inflammatory Cytokines (IL-6, TNF-α) This compound This compound This compound->NF-kB Pathway [inferred inhibition] This compound->COX Enzymes [inferred inhibition]

Putative Anti-inflammatory Signaling Pathway.

Experimental Protocols

Isolation of this compound from Luvunga scandens

The following is a general protocol based on the literature for the isolation of this compound.[1]

isolation_workflow Start Start Plant Material Dried and powdered stems of Luvunga scandens Start->Plant Material Extraction Extraction with dichloromethane Plant Material->Extraction Concentration Concentration of the extract under reduced pressure Extraction->Concentration Chromatography Column chromatography (e.g., silica (B1680970) gel) Concentration->Chromatography Fractionation Elution with a solvent gradient (e.g., hexane-ethyl acetate) Chromatography->Fractionation Purification Further purification of fractions (e.g., preparative TLC or HPLC) Fractionation->Purification Compound Isolated this compound Purification->Compound Characterization Structure elucidation (HR-MS, 2D NMR) Compound->Characterization End End Characterization->End

General Isolation Workflow.

Methodology:

  • Plant Material Preparation: The stems of Luvunga scandens are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with dichloromethane at room temperature. The solvent is then filtered.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.

  • Fractionation: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the compound of interest are combined and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including high-resolution mass spectrometry (HR-MS) and two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy.[1]

Cytotoxicity Assay (MTT Assay)

The cytotoxic potential of this compound against cancer cell lines is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7 or HSC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity against human breast and oral cancer cell lines. While its exact molecular mechanisms are still being elucidated, initial evidence and data from related tirucallane triterpenoids suggest that it may induce apoptosis in cancer cells and potentially modulate inflammatory pathways. Further research is warranted to fully explore its therapeutic potential, including its efficacy against a broader range of cancer cell lines, its in vivo activity, and its specific anti-inflammatory and antiviral properties. The detailed experimental protocols and structured data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to advance the study of this intriguing natural compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 3-Oxotirucalla-7,24-Dien-21-Oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxotirucalla-7,24-dien-21-oic acid is a tirucallane-type triterpenoid (B12794562) that has garnered significant interest within the scientific community due to its potential therapeutic properties. Notably, this compound has demonstrated potent cytotoxic activity against human breast adenocarcinoma (MCF-7) cells, suggesting its promise as an antitumor agent.[1] This document provides detailed application notes and experimental protocols for the extraction and isolation of this compound from various plant sources. The methodologies described herein are based on established scientific literature and are intended to guide researchers in their efforts to obtain this valuable bioactive compound for further investigation and drug development.

Plant Sources

This compound has been isolated from a variety of plant species. The selection of the plant source may depend on geographical availability and the desired yield of the compound. Known plant sources include:

  • Luvunga scandens (Roxb.) Buch-Ham ex Wight & Arn. (Stem)[1][2]

  • Rubus alceaefolius Poir. (Leaves)[1]

  • Xanthoceras sorbifolium Bunge[3]

  • Brucea javanica (L.) Merr.[3]

  • Stereospermum acuminatissimum K.Schum (Stem bark)

Extraction Methodologies

The extraction of this compound, a triterpenoid, can be achieved through various methods, ranging from conventional solvent extraction to modern, enhanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). The choice of method will influence the efficiency, yield, and purity of the final product.

Quantitative Data Summary

The following table summarizes quantitative data from various triterpenoid extraction studies. It is important to note that yields of the specific compound, this compound, are not always reported, and total triterpenoid yield is often used as a metric.

Plant MaterialExtraction MethodSolventKey ParametersTotal Triterpenoid Yield (mg/g DW)Reference
Ganoderma lucidumUltrasound-Assisted Extraction (UAE)50% Ethanol (B145695)210 W, 80°C, 100 min, 50 mL/g3.8PLOS One, 2020
Carya cathayensis Sarg. husksUltrasound-Assisted Extraction (UAE)75% Ethanol with Span-80300 W, 60°C, 40 min, 40 mL/g33.92 ± 0.52Food Innovation and Advances, 2025
Gomphrena celosioidesUltrasound-Assisted Extraction (UAE)Water78.2°C, 33.6 min, 26.1 mL/g23.37Journal of Applied Research on Medicinal and Aromatic Plants, 2020
Ganoderma atrumMicrowave-Assisted Extraction (MAE)95% Ethanol90°C, 5 min9.68Request PDF, 2025
Diospyros kaki LeavesMicrowave-Assisted Extraction (MAE)60.27% Ethanol365.3 W, 13.05 min, 22.26 mL/g61.82Request PDF, 2025

Experimental Protocols

Protocol 1: Extraction and Isolation from Luvunga scandens Stem

This protocol is based on the successful isolation of this compound from the stem of Luvunga scandens.[1][2]

1. Plant Material Preparation:

  • Collect fresh stems of Luvunga scandens.
  • Wash the stems thoroughly to remove any dirt and contaminants.
  • Air-dry the stems in a shaded area until they are completely moisture-free.
  • Grind the dried stems into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered stem material (e.g., 1 kg) in dichloromethane (B109758) (DCM) at room temperature for 72 hours.
  • Filter the extract using Whatman No. 1 filter paper.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude DCM extract.

3. Isolation and Purification:

  • Subject the crude DCM extract to column chromatography on silica (B1680970) gel.
  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).
  • Combine fractions containing the target compound, as indicated by TLC analysis.
  • Further purify the combined fractions using preparative TLC or recrystallization to obtain pure this compound.

Protocol 2: Extraction and Isolation from Rubus alceaefolius Leaves

This protocol describes a method for isolating this compound from the leaves of Rubus alceaefolius.[1]

1. Plant Material Preparation:

  • Collect fresh leaves of Rubus alceaefolius.
  • Clean the leaves and dry them in the shade.
  • Pulverize the dried leaves into a coarse powder.

2. Initial Extraction:

  • Extract the powdered leaves with 95% ethanol.
  • Concentrate the ethanol extract to obtain a residue.

3. Solvent Partitioning and Further Extraction:

  • Suspend the residue in water and partition with petroleum ether.
  • Collect the petroleum ether fraction and concentrate it to yield the petroleum ether extract.

4. Chromatographic Purification:

  • Subject the petroleum ether extract to repeated column chromatography on silica gel and Sephadex LH-20.
  • Use appropriate solvent systems for elution, monitoring the fractions by TLC.
  • Isolate and purify this compound from the fractions.

Biological Activity and Signaling Pathway

This compound exhibits significant cytotoxic activity against the MCF-7 human breast cancer cell line, with a reported IC50 value of 27.5 µM.[1] Studies on the effects of this compound isolated from Luvunga scandens on MCF-7 cells have provided insights into its mechanism of action. The compound induces apoptosis, which is a form of programmed cell death.

Research has shown that treatment of MCF-7 cells with this compound leads to an increased population of cells in the Sub G1 phase of the cell cycle, which is indicative of apoptosis.[4] Furthermore, the expression of several key pro-apoptotic genes is upregulated, including:

  • PUMA (p53 upregulated modulator of apoptosis): This suggests the involvement of the p53 tumor suppressor pathway.[4]

  • Caspase-8: This initiator caspase is a key component of the extrinsic apoptosis pathway.[4]

  • Caspase-9: This initiator caspase is central to the intrinsic (mitochondrial) apoptosis pathway.[4]

The upregulation of both caspase-8 and caspase-9 suggests that this compound may induce apoptosis through both the extrinsic and intrinsic pathways.

Visualizations

Experimental Workflow for Extraction and Isolation

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification Start Fresh Plant Material Wash Washing Start->Wash Dry Drying Wash->Dry Grind Grinding to Powder Dry->Grind Extraction Solvent Extraction (e.g., Dichloromethane or Ethanol) Grind->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel / Sephadex LH-20) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Monitoring Column_Chromatography->Fraction_Collection Purification Further Purification (Prep. TLC / Recrystallization) Fraction_Collection->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the extraction and isolation of this compound.

Proposed Apoptotic Signaling Pathway in MCF-7 Cells

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound This compound Caspase8 Caspase-8 Activation Compound->Caspase8 p53 p53 Activation Compound->p53 Execution_Caspases Execution Caspases Caspase8->Execution_Caspases PUMA PUMA Upregulation p53->PUMA Mitochondria Mitochondrial Disruption PUMA->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Execution_Caspases Apoptosis Apoptosis (Cell Death) Execution_Caspases->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis in MCF-7 cells.

References

Application Notes and Protocols for the Isolation and Purification of 3-Oxotirucalla-7,24-Dien-21-Oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the isolation, purification, and preliminary biological evaluation of 3-Oxotirucalla-7,24-Dien-21-Oic Acid, a tirucallane-type triterpenoid (B12794562) with potential cytotoxic activity. The protocols outlined below are based on established methodologies for the separation of triterpenoids from natural sources.

Introduction

This compound is a tetracyclic triterpenoid that has been isolated from various plant species, including Luvunga scandens, Stereospermum acuminatissimum, Xanthoceras sorbifolium, and Brucea javanica.[1][2][3][4] Tirucallane triterpenoids are a class of natural products known for their diverse biological activities, including anti-inflammatory and cytotoxic effects.[5] This document details the procedures for the extraction, isolation, and purification of this compound and summarizes its known cytotoxic properties against the human breast adenocarcinoma cell line, MCF-7.

Data Presentation

Table 1: Physicochemical and Cytotoxicity Data of this compound

ParameterValueReference
Molecular FormulaC₃₀H₄₆O₃[3]
Molecular Weight454.7 g/mol [3]
CAS Number82464-35-5[3]
AppearancePowderChemFaces
SolubilityChloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone[6]
Cytotoxicity (IC₅₀)27.5 µM (against MCF-7 cell line)[4]

Experimental Protocols

Protocol 1: Extraction of Crude Triterpenoid Mixture

This protocol describes the general procedure for obtaining a crude extract rich in triterpenoids from a plant source. Luvunga scandens stem is used as an example.

Materials and Reagents:

  • Dried and powdered stem of Luvunga scandens

  • Dichloromethane (CH₂Cl₂) or Ethanol (B145695) (95%)

  • Rotary evaporator

  • Filter paper and funnel

  • Maceration vessel

Procedure:

  • Air-dry the plant material (e.g., stem of Luvunga scandens) at room temperature and then pulverize it into a coarse powder.

  • Macerate the powdered plant material with dichloromethane or 95% ethanol at a 1:5 (w/v) ratio for 72 hours at room temperature, with occasional shaking.

  • Filter the extract through filter paper to remove the plant debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Store the crude extract at 4°C for further purification.

Protocol 2: Isolation and Purification by Column Chromatography

This protocol outlines the separation of the crude extract using silica (B1680970) gel column chromatography to isolate fractions containing this compound.

Materials and Reagents:

  • Crude extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Hexane (B92381), Ethyl Acetate (EtOAc), and Methanol (MeOH) (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Anisaldehyde-sulfuric acid spray reagent

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Elute the column with a gradient of solvents, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. A suggested gradient is as follows:

    • Hexane (100%)

    • Hexane:EtOAc (9:1)

    • Hexane:EtOAc (8:2)

    • Hexane:EtOAc (7:3)

    • Hexane:EtOAc (1:1)

    • EtOAc (100%)

    • EtOAc:MeOH (9:1)

  • Fraction Collection: Collect fractions of equal volume (e.g., 20 mL) and monitor the separation by TLC.

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., Hexane:EtOAc, 7:3). Visualize the spots by spraying with anisaldehyde-sulfuric acid reagent and heating at 110°C. Triterpenoids typically appear as purple or blue spots.

  • Pooling of Fractions: Combine the fractions that show a similar TLC profile corresponding to the target compound.

  • Concentration: Evaporate the solvent from the pooled fractions to obtain a semi-purified fraction.

Protocol 3: Final Purification by Preparative Thin Layer Chromatography (Prep-TLC)

This protocol describes the final purification step to obtain pure this compound.

Materials and Reagents:

  • Semi-purified fraction from column chromatography

  • Preparative TLC plates (silica gel 60 F₂₅₄, 0.5-1 mm thickness)

  • Developing chamber

  • Hexane and Ethyl Acetate (analytical grade)

  • UV lamp (254 nm)

  • Scraper or razor blade

  • Elution solvent (e.g., Chloroform:Methanol, 9:1)

  • Centrifuge and centrifuge tubes

Procedure:

  • Dissolve the semi-purified fraction in a minimal amount of dichloromethane.

  • Apply the dissolved sample as a narrow band onto the origin of the preparative TLC plate.

  • Develop the plate in a pre-saturated chamber with an appropriate solvent system (e.g., Hexane:EtOAc, 7:3 or 8:2).

  • After development, air-dry the plate and visualize the bands under a UV lamp (if the compound is UV active) or by lightly spraying a strip of the plate with the visualization reagent.

  • Identify the band corresponding to this compound.

  • Carefully scrape the silica gel of the identified band from the plate.

  • Transfer the scraped silica gel to a centrifuge tube and add the elution solvent.

  • Vortex the mixture thoroughly and then centrifuge to pellet the silica gel.

  • Decant the supernatant containing the purified compound. Repeat the elution process 2-3 times to ensure complete recovery.

  • Combine the supernatants and evaporate the solvent to obtain the pure this compound.

  • Confirm the purity and identity of the compound using analytical techniques such as HPLC, MS, and NMR.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Luvunga scandens stem) extraction Extraction (Dichloromethane or Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Hexane:EtOAc gradient) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc_analysis TLC Analysis fractions->tlc_analysis pooled_fractions Pooled Fractions tlc_analysis->pooled_fractions prep_tlc Preparative TLC (Hexane:EtOAc) pooled_fractions->prep_tlc pure_compound Pure this compound prep_tlc->pure_compound

Caption: Isolation and purification workflow for this compound.

Proposed Signaling Pathway for Cytotoxicity in MCF-7 Cells

While the exact signaling pathway for this compound in MCF-7 cells is not yet fully elucidated, many cytotoxic triterpenoids exert their effects by modulating key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.[7][8][9] The following diagram illustrates a plausible mechanism.

signaling_pathway cluster_cell MCF-7 Breast Cancer Cell cluster_membrane compound This compound PI3K PI3K compound->PI3K Inhibition Raf Raf compound->Raf Inhibition RTK Receptor Tyrosine Kinases (RTKs) RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspases Caspase Cascade Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of this compound induced apoptosis.

References

Application Notes and Protocols for the Purification of 3-Oxotirucalla-7,24-Dien-21-Oic Acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxotirucalla-7,24-dien-21-oic acid is a tetracyclic triterpenoid (B12794562) belonging to the tirucallane (B1253836) family. These compounds are of significant interest in drug discovery due to their diverse biological activities. This tirucallane triterpene has been isolated from various plant sources, including the oleoresin of Protium hebetatum and the stem of Luvunga scandens.[1][2] Effective isolation and purification of this compound are crucial for further pharmacological studies. This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.

Data Presentation: Chromatographic Parameters

A summary of typical chromatographic conditions for the separation of tirucallane triterpenoids, including this compound, is presented below. These parameters are derived from documented successful isolations of related compounds.

ParameterSpecificationSource
Stationary Phase Silica Gel (70-230 mesh)[1]
Mobile Phase Dichloromethane (DCM) - Ethyl Acetate (B1210297) (EtOAc) Gradient[1]
n-Hexane - Ethyl Acetate (EtOAc) Gradient[3]
Elution Mode Gradient[1]
Detection Method Thin-Layer Chromatography (TLC) with visualization agent (e.g., anisaldehyde-sulfuric acid reagent)General Practice

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

workflow start Plant Material (e.g., Luvunga scandens stem) extraction Solvent Extraction (e.g., Dichloromethane) start->extraction concentration Concentration of Crude Extract extraction->concentration sample_loading Sample Loading concentration->sample_loading column_prep Silica Gel Column Preparation column_prep->sample_loading elution Gradient Elution (DCM:EtOAc) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_concentration Concentration and Characterization pooling->final_concentration end Pure 3-Oxotirucalla- 7,24-Dien-21-Oic Acid final_concentration->end

Caption: Workflow for the purification of this compound.

Experimental Protocol: Column Chromatography

This protocol is based on the successful isolation of this compound from Luvunga scandens.[1]

1. Materials and Reagents

  • Crude plant extract containing this compound

  • Silica gel (70-230 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • n-Hexane, HPLC grade (for alternative mobile phase and TLC)

  • Methanol, HPLC grade

  • TLC plates (silica gel 60 F254)

  • Anisaldehyde-sulfuric acid reagent for visualization

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

2. Column Preparation

  • Select an appropriate size glass column.

  • Prepare a slurry of silica gel in the initial mobile phase (100% DCM).

  • Carefully pour the slurry into the column, allowing the silica gel to pack uniformly without air bubbles.

  • Drain the excess solvent until the solvent level is just above the silica bed.

3. Sample Preparation and Loading

  • Dissolve the crude extract in a minimal amount of DCM.

  • In a separate flask, take a small amount of silica gel and add the dissolved extract.

  • Evaporate the solvent completely to obtain a dry, free-flowing powder of the extract adsorbed onto the silica gel.

  • Carefully layer the dried sample-silica mixture on top of the packed column.

4. Elution

  • Begin elution with 100% DCM.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of EtOAc. A suggested gradient is as follows[1]:

    • 100:0 DCM:EtOAc

    • 90:10 DCM:EtOAc

    • 80:20 DCM:EtOAc

    • 70:30 DCM:EtOAc

    • 60:40 DCM:EtOAc

    • 50:50 DCM:EtOAc

    • 0:100 DCM:EtOAc

  • Finally, wash the column with a more polar solvent mixture like EtOAc:Methanol (50:50) to elute highly polar compounds.

  • Maintain a constant flow rate throughout the elution process.

5. Fraction Collection and Analysis

  • Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered tubes.

  • Monitor the separation by spotting a small aliquot of each fraction (or pooled fractions) on a TLC plate.

  • Develop the TLC plate using a suitable solvent system (e.g., n-hexane:EtOAc, 8:2).

  • Visualize the spots by spraying with anisaldehyde-sulfuric acid reagent and heating.

  • Fractions containing the compound of interest (identified by its Rf value) with high purity should be pooled together.

6. Isolation of the Pure Compound

  • Combine the pure fractions containing this compound.

  • Evaporate the solvent using a rotary evaporator to obtain the purified compound.

  • Further characterization of the isolated compound can be performed using spectroscopic techniques such as NMR and Mass Spectrometry.[1]

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical steps involved in the chromatographic separation process.

separation_logic cluster_0 Mobile Phase Polarity cluster_1 Elution Order low_polarity Low Polarity (e.g., 100% DCM) non_polar Non-polar Impurities Elute low_polarity->non_polar leads to elution of med_polarity Medium Polarity (DCM:EtOAc mixtures) target_compound This compound Elutes med_polarity->target_compound leads to elution of high_polarity High Polarity (e.g., 100% EtOAc) polar_impurities Polar Impurities Elute high_polarity->polar_impurities leads to elution of

Caption: Principle of separation by polarity in column chromatography.

Conclusion

The described column chromatography method provides a robust and reproducible approach for the purification of this compound from complex plant extracts. Adherence to this protocol will enable researchers to obtain a high-purity compound for subsequent biological and pharmacological investigations. It is important to note that optimization of the gradient and other parameters may be necessary depending on the specific composition of the crude extract.

References

Application Notes and Protocols for the Synthesis of 3-Oxotirucalla-7,24-Dien-21-Oic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxotirucalla-7,24-dien-21-oic acid is a naturally occurring tetracyclic triterpenoid (B12794562) that has garnered significant interest within the scientific community. Isolated from various plant sources, this compound has demonstrated notable cytotoxic activity against several cancer cell lines, positioning it as a promising scaffold for the development of novel anticancer agents. This document provides detailed application notes and protocols for the semi-synthesis of this compound and its derivatives, along with methods for evaluating their biological activity.

Biological Activity and Applications

This compound has shown potent cytotoxic effects, particularly against the human breast adenocarcinoma cell line, MCF-7.[1] Structure-activity relationship (SAR) studies on related tirucallane (B1253836) triterpenoids suggest that modifications to the core structure can significantly influence their anticancer potency. These compounds are believed to exert their cytotoxic effects through the induction of apoptosis, a form of programmed cell death. The exploration of synthetic derivatives is crucial for optimizing the therapeutic potential and understanding the mechanistic underpinnings of this class of molecules.

Data Presentation

Table 1: Cytotoxicity of this compound and a Related Compound
CompoundCell LineIC50 (µM)Reference
This compoundMCF-727.5[1]
Flindissol (a related tirucallane triterpene)MCF-713.8[1]

Experimental Protocols

The synthesis of this compound can be achieved through a semi-synthetic approach, starting from a more readily available, naturally occurring tirucallane triterpenoid bearing a hydroxyl group at the C-3 position, such as 3α-hydroxytirucalla-7,24-dien-21-oic acid. The key transformation is the oxidation of the C-3 hydroxyl group to a ketone.

Protocol 1: Jones Oxidation of 3α-Hydroxytirucalla-7,24-dien-21-oic Acid

This protocol describes the oxidation of the C-3 hydroxyl group to a ketone using Jones reagent. Jones oxidation is a robust and efficient method for the oxidation of secondary alcohols to ketones.[2][3][4]

Materials:

Procedure:

  • Dissolution: Dissolve 3α-hydroxytirucalla-7,24-dien-21-oic acid (1 equivalent) in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Addition of Jones Reagent: While stirring vigorously, add Jones reagent dropwise to the cooled solution. The color of the solution will change from orange-red to green, indicating the progress of the oxidation.

  • Monitoring the Reaction: Monitor the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3). The reaction is typically complete within 1-2 hours.

  • Quenching the Reaction: Once the starting material is consumed, quench the reaction by the dropwise addition of isopropyl alcohol until the green color persists.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Semi-synthesis of this compound cluster_purification Purification and Characterization Start 3α-Hydroxytirucalla-7,24-dien-21-oic acid Oxidation Jones Oxidation Start->Oxidation Acetone, Jones Reagent, 0°C Product This compound Oxidation->Product Crude Crude Product Purify Silica Gel Chromatography Crude->Purify Pure Pure Product Purify->Pure Characterize Spectroscopic Analysis (NMR, IR, MS) Pure->Characterize

Caption: Semi-synthesis and purification workflow for this compound.

Proposed Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_cell Cancer Cell Compound This compound Derivative Mitochondria Mitochondria Compound->Mitochondria Induces stress CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by 3-oxotirucallane derivatives.

References

Application Note: Mass Spectrometry Analysis of 3-Oxotirucalla-7,24-Dien-21-Oic Acid for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxotirucalla-7,24-dien-21-oic acid is a tirucallane-type triterpenoid (B12794562) found in various medicinal plants, including those from the Burseraceae and Rutaceae families.[1][2][3] This natural compound has garnered significant interest in the field of oncology due to its demonstrated cytotoxic effects against several cancer cell lines, notably human breast adenocarcinoma (MCF-7).[4][1][3][5] This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), along with insights into its potential mechanism of action.

Chemical Properties
PropertyValueReference
Molecular FormulaC₃₀H₄₆O₃[6]
Molecular Weight454.7 g/mol [6]
CAS Number82464-35-5[6][7]
AppearancePowder[2]
SolubilitySoluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone.[2]

Quantitative Data

The cytotoxic potential of this compound has been evaluated against the MCF-7 human breast cancer cell line. The half-maximal inhibitory concentration (IC₅₀) provides a measure of its potency.

CompoundCell LineIC₅₀ (µM)Reference
This compoundMCF-727.5[1][3][5]

Experimental Protocols

Sample Preparation

For the analysis of this compound from a plant matrix or for in vitro assay samples, a robust extraction and purification protocol is essential.

a) Extraction from Plant Material (e.g., stem bark):

  • Air-dry the plant material and grind it into a fine powder.

  • Perform a sequential extraction with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds.

  • Macerate the residue with dichloromethane or ethyl acetate at room temperature for 48-72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • The resulting crude extract can be further purified using column chromatography on silica (B1680970) gel with a gradient of n-hexane and ethyl acetate.

b) Preparation of Standard Solutions:

  • Accurately weigh a known amount of purified this compound.

  • Dissolve the compound in a suitable solvent such as methanol (B129727) or DMSO to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standards for calibration curves.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The following protocol is a general guideline for the analysis of this compound. Method optimization may be required for specific matrices.

a) Liquid Chromatography Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-20 min: 95% B; 20.1-25 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b) Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Type Full Scan (for identification) and Product Ion Scan (for fragmentation)
Mass Range m/z 100-1000
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temp. 350°C
Desolvation Gas Nitrogen, 600 L/hr
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV for fragmentation studies)

Expected Mass Spectrometry Results

  • Positive Ion Mode: The protonated molecule [M+H]⁺ at m/z 455.35 would be observed. Further fragmentation would likely involve the loss of water molecules (-18 Da) and the carboxylic acid group (-45 Da).

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 453.34 would be prominent.

Table of Expected Key Ions:

IonFormulaExpected m/z (Positive Mode)Expected m/z (Negative Mode)
[M+H]⁺C₃₀H₄₇O₃⁺455.35-
[M-H]⁻C₃₀H₄₅O₃⁻-453.34
[M+H-H₂O]⁺C₃₀H₄₅O₂⁺437.34-
[M+H-HCOOH]⁺C₂₉H₄₅O⁺409.35-

Biological Activity and Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells.[4] Studies on similar triterpenoids suggest that the cytotoxic effects in breast cancer cells like MCF-7 can be mediated through the intrinsic apoptotic pathway, which is often p53-dependent.[8] This pathway involves the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, leading to mitochondrial dysfunction and the activation of caspases.

Below are diagrams illustrating the experimental workflow for LC-MS analysis and a proposed signaling pathway for the induction of apoptosis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material / Cell Lysate extraction Solvent Extraction plant_material->extraction purification Column Chromatography extraction->purification standard_prep Standard Solution Preparation purification->standard_prep lc_separation C18 Reversed-Phase LC Separation standard_prep->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization full_scan Full Scan MS (m/z 100-1000) esi_ionization->full_scan product_ion_scan Product Ion Scan (MS/MS) full_scan->product_ion_scan identification Compound Identification product_ion_scan->identification quantification Quantification (Calibration Curve) product_ion_scan->quantification fragmentation Fragmentation Analysis product_ion_scan->fragmentation

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

apoptosis_pathway cluster_cell MCF-7 Cancer Cell cluster_mito Mitochondrion compound This compound p53 p53 Activation compound->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound in MCF-7 cells.

Conclusion

This application note provides a comprehensive framework for the mass spectrometry-based analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis will aid researchers in the identification and quantification of this promising cytotoxic compound. The elucidation of its apoptotic mechanism of action will be crucial for its further development as a potential anti-cancer therapeutic agent.

References

Application Note & Protocol: Quantification of 3-Oxotirucalla-7,24-Dien-21-Oic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of 3-Oxotirucalla-7,24-dien-21-oic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the limited availability of a specific validated public method for this particular analyte, this protocol has been developed based on established methodologies for the separation and quantification of structurally related euphane and tirucallane (B1253836) triterpenoids. The provided method is intended to serve as a robust starting point for researchers to develop and validate a quantitative assay for this compound in various matrices, including plant extracts and pharmaceutical formulations. This document outlines the necessary chromatographic conditions, sample preparation procedures, and method validation parameters.

Introduction

This compound is a tetracyclic triterpenoid (B12794562) belonging to the tirucallane family. Triterpenoids are a large and diverse class of naturally occurring compounds that have garnered significant interest in the pharmaceutical industry due to their wide range of biological activities. Accurate and precise quantification of these compounds is crucial for quality control, pharmacokinetic studies, and formulation development. HPLC is a powerful and widely used analytical technique for the separation, identification, and quantification of triterpenoids. The lack of a strong chromophore in many triterpenoids necessitates detection at low UV wavelengths, typically around 210 nm. This protocol details a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.

Experimental Protocol

This protocol outlines a general procedure for the quantification of this compound. Optimization of these conditions may be required depending on the specific sample matrix and available instrumentation.

1. Materials and Reagents

  • Reference Standard: this compound (purity ≥98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade or ultrapure), Formic acid (analytical grade)

  • Sample Preparation: Syringe filters (0.45 µm, PTFE or nylon)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

  • Mobile Phase: A gradient elution is proposed to ensure good separation from other matrix components.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

  • Run Time: Approximately 30 minutes (adjust as needed based on chromatograms)

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. Sample Preparation

The sample preparation method will vary depending on the nature of the sample. The following is a general guideline for a plant extract:

  • Extraction: Accurately weigh a known amount of the powdered plant material (e.g., 1 g) and extract it with a suitable solvent (e.g., methanol or ethanol) using sonication or maceration.

  • Filtration: Filter the extract through a suitable filter paper to remove particulate matter.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

5. Method Validation Parameters

For reliable and accurate results, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be assessed by comparing the chromatograms of a blank, a standard solution, and a sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by injecting a series of standard solutions and plotting the peak area against the concentration. A correlation coefficient (r²) of ≥0.999 is generally considered acceptable.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by performing recovery studies, where a known amount of the standard is spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The quantitative data generated from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Proposed HPLC Gradient Elution Program

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0.09010
5.09010
20.01090
25.01090
25.19010
30.09010

Table 2: Example of Calibration Curve Data

Concentration (µg/mL)Peak Area (arbitrary units)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value
Correlation Coefficient (r²) ≥0.999

Table 3: Example of Method Validation Summary

ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥0.999Example Value
Accuracy (Recovery %) 98-102%Example Value
Precision (RSD %)
- Intra-day≤2%Example Value
- Inter-day≤2%Example Value
LOD (µg/mL) -Example Value
LOQ (µg/mL) -Example Value

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Matrix (e.g., Plant Extract) Extraction Extraction Sample->Extraction Standard Reference Standard of This compound Stock_Solution Prepare Stock Solution Standard->Stock_Solution Filtration1 Filtration Extraction->Filtration1 Concentration Concentration Filtration1->Concentration Reconstitution Reconstitution Concentration->Reconstitution Injection Inject into HPLC System Reconstitution->Injection Working_Standards Prepare Working Standards Stock_Solution->Working_Standards Working_Standards->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 210 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound by RP-HPLC. The proposed method, based on established principles for triterpenoid analysis, offers a solid foundation for researchers to develop a fully validated analytical method. The successful implementation of this protocol will enable accurate and precise quantification of this compound, which is essential for its further investigation and potential development as a therapeutic agent. It is important to reiterate that the provided conditions are a starting point and may require optimization for specific applications.

In Vitro Experimental Protocols for 3-Oxotirucalla-7,24-Dien-21-Oic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the in vitro biological activities of 3-Oxotirucalla-7,24-dien-21-oic acid, a tirucallane (B1253836) triterpenoid (B12794562) with demonstrated cytotoxic effects against cancer cell lines.

Quantitative Data Summary

The primary reported biological activity of this compound is its cytotoxicity against human cancer cell lines. The following table summarizes the available quantitative data.

Cell LineAssay TypeEndpointValue (μM)Reference
MCF-7 (Human Breast Adenocarcinoma)MTT AssayIC₅₀27.5[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established techniques and can be adapted for the specific experimental needs of the researcher.

Cell Viability and Cytotoxicity Assay using MTT

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified by spectrophotometry.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Remove the seeding medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes a method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • This compound

  • Human cancer cell line

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect the culture supernatant to include any detached cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in cells treated with this compound.

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the cellular DNA content, which varies depending on the phase of the cell cycle (G1, S, or G2/M), can be quantified by measuring the fluorescence intensity of PI-stained cells using flow cytometry.

Materials:

  • This compound

  • Human cancer cell line

  • 6-well cell culture plates

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the treated and control cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight or longer.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data can be used to generate a histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the experimental workflows and a proposed signaling pathway for the anticancer effects of tirucallane triterpenoids, which may be applicable to this compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Staining cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for MTT-based cytotoxicity assay.

Apoptosis_Analysis_Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_detection Detection seed Seed Cells treat Treat with Compound seed->treat harvest Harvest & Wash Cells treat->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow quantify Quantify Apoptotic Cells flow->quantify

Caption: Workflow for apoptosis analysis via flow cytometry.

Tirucallane_Anticancer_Pathway cluster_pathways Pro-Survival Signaling Pathways cluster_effects Cellular Effects compound Tirucallane Triterpenoid akt Akt compound->akt Inhibits mtor mTOR compound->mtor Inhibits nfkb NF-κB compound->nfkb Inhibits apoptosis Apoptosis Induction compound->apoptosis cell_cycle_arrest Cell Cycle Arrest compound->cell_cycle_arrest proliferation Inhibition of Proliferation akt->proliferation mtor->proliferation nfkb->apoptosis Inhibits Apoptosis (via anti-apoptotic genes) nfkb->proliferation

References

Application Notes and Protocols for 3-Oxotirucalla-7,24-Dien-21-Oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxotirucalla-7,24-dien-21-oic acid is a tetracyclic triterpenoid (B12794562) compound isolated from various plant sources, including members of the Burseraceae and Meliaceae families. This natural product has garnered significant interest within the scientific community due to its demonstrated cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF-7).[1] Its potential as an anti-tumor agent underscores the need for robust and reliable analytical standards and protocols to support further research and development.

These application notes provide detailed methodologies for the quantification of this compound using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Additionally, a protocol for evaluating its cytotoxic activity and a proposed signaling pathway for its mode of action are presented.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for developing analytical methods and designing experiments.

PropertyValueSource
CAS Number 82464-35-5[2]
Molecular Formula C₃₀H₄₆O₃[3]
Molecular Weight 454.7 g/mol [3]
Appearance White to off-white powderInferred from typical triterpenoids
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone[1]
Storage Long term: -20°C; Short term: 2-8°C[4]

Analytical Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of this compound in various matrices, including plant extracts and biological samples, using HPLC with UV detection. This method is adapted from established protocols for similar triterpenoids.

1.1. Equipment and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid)

  • This compound reference standard

  • Methanol (B129727) (for sample preparation)

  • Syringe filters (0.45 µm)

1.2. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and 0.072% Phosphoric Acid in Water
Gradient See Table 2
Flow Rate 1.2 mL/min
Column Temperature 40°C
Detection Wavelength 210 nm (or 257 nm, optimization may be required)
Injection Volume 10 µL

Table 2: HPLC Gradient Program

Time (minutes)% Acetonitrile% 0.072% Phosphoric Acid
06040
209010
259010
266040
306040

1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Plant Extracts: Extract the plant material with a suitable solvent (e.g., dichloromethane or ethyl acetate). Evaporate the solvent and redissolve the residue in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

    • Biological Samples (e.g., Plasma): Perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of plasma. Centrifuge to pellet the precipitated proteins. Evaporate the supernatant and reconstitute the residue in methanol. Filter the solution through a 0.45 µm syringe filter.

1.4. Workflow for HPLC Analysis

HPLC Analysis Workflow
Protocol 2: Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended. This protocol provides a starting point for method development.

2.1. Equipment and Reagents

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Methanol (LC-MS grade)

2.2. UPLC-MS/MS Conditions

ParameterCondition
Column C18 UPLC (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 3
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Ionization Mode ESI Negative (or Positive, to be optimized)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 800 L/h
MRM Transitions See Table 4

Table 3: UPLC Gradient Program

Time (minutes)% A% B
0.0955
1.0955
5.0595
7.0595
7.1955
9.0955

Table 4: Proposed MRM Transitions for this compound (to be optimized by infusion of the standard)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound453.3 [M-H]⁻To be determined3020
(Quantifier)To be determined
(Qualifier)To be determined

2.3. Standard and Sample Preparation

Follow the same procedures as in Protocol 1, but use LC-MS grade solvents and reagents.

2.4. Workflow for UPLC-MS/MS Analysis

UPLC-MS/MS Analysis Workflow

Biological Activity Protocol

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to evaluate the cytotoxic activity of this compound against a cancer cell line (e.g., MCF-7).

3.1. Materials and Reagents

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

3.2. Experimental Procedure

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

3.3. Workflow for Cytotoxicity Assay

Apoptosis_Pathway cluster_0 cluster_1 cluster_2 cluster_3 A This compound B Cellular Stress (e.g., ROS Generation) A->B C Inhibition of Anti-Apoptotic Proteins (Bcl-2, Bcl-xL) B->C D Activation of Pro-Apoptotic Proteins (Bax, Bak) B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Apoptosome Formation (Apaf-1, Caspase-9) F->G H Caspase-3 Activation G->H I Apoptosis H->I

References

Application Notes and Protocols: Solubility of 3-Oxotirucalla-7,24-Dien-21-Oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Oxotirucalla-7,24-dien-21-oic acid is a tirucallane-type triterpenoid (B12794562) that has demonstrated biological activity, including potent cytotoxicity against the MCF-7 human breast adenocarcinoma cell line.[1] Understanding its solubility in various solvents is critical for its formulation in preclinical and clinical studies, as well as for designing in vitro and in vivo experiments. These application notes provide a summary of the known solubility of this compound and a detailed protocol for its quantitative solubility determination.

Data Presentation: Qualitative Solubility
SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble

Source:[1]

Experimental Protocols: Quantitative Solubility Determination

The following protocol describes the determination of the quantitative solubility of this compound using the shake-flask method, which is a widely accepted technique for determining thermodynamic solubility.

Objective:

To determine the quantitative solubility of this compound in a selection of common laboratory solvents.

Materials:
  • This compound (powder)

  • Selected solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Water)

  • Analytical balance

  • Scintillation vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Protocol:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Add a known volume of each selected solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A visual inspection should confirm the presence of undissolved solid.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant of each vial using a syringe.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles. This step is crucial to avoid overestimation of solubility.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Develop a suitable HPLC method for the quantification of the compound. This will involve selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the filtered supernatant samples and determine their concentrations by comparing their peak areas to the calibration curve.

  • Data Analysis:

    • The concentration of the compound in the filtered supernatant represents its solubility in that particular solvent at the specified temperature.

    • Express the solubility in appropriate units, such as mg/mL or µg/mL.

Mandatory Visualization

Signaling Pathway Diagram

This compound has been shown to exhibit potent cytotoxicity against the MCF-7 human breast cancer cell line.[1] Studies on similar triterpenoids suggest that their cytotoxic effects are often mediated through the induction of apoptosis. The diagram below illustrates a plausible signaling pathway for apoptosis induction in MCF-7 cells by this compound, based on common apoptotic mechanisms.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Compound 3-Oxotirucalla-7,24- Dien-21-Oic Acid DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) Compound->DeathReceptor Bax Bax Compound->Bax Upregulation Bcl2 Bcl-2 Compound->Bcl2 Downregulation DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bax->Mitochondrion Bcl2->Mitochondrion Inhibition Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Activation PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage

Apoptotic signaling pathway in MCF-7 cells induced by this compound.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for determining the quantitative solubility of this compound.

solubility_workflow Start Start: Excess Compound + Solvent Equilibration Equilibration (24-48h Shake-Flask) Start->Equilibration Settling Settling of Excess Solid Equilibration->Settling Sampling Supernatant Sampling Settling->Sampling Filtration Filtration (0.22 µm) Sampling->Filtration HPLC_Analysis HPLC Quantification Filtration->HPLC_Analysis Data_Analysis Data Analysis & Solubility Calculation HPLC_Analysis->Data_Analysis End End: Quantitative Solubility Value Data_Analysis->End

Workflow for quantitative solubility determination.

References

Application Notes and Protocols for 3-Oxotirucalla-7,24-Dien-21-Oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper handling, storage, and experimental use of 3-Oxotirucalla-7,24-dien-21-oic acid. The information is compiled from publicly available data and general laboratory safety guidelines for triterpenoid (B12794562) and carboxylic acid-containing compounds. It is essential to supplement these notes with a comprehensive, substance-specific Safety Data Sheet (SDS) from the supplier and to perform a thorough risk assessment before commencing any experimental work.

Compound Information

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₀H₄₆O₃PubChem CID: 158100[1]
Molecular Weight 454.7 g/mol PubChem CID: 158100[1]
Physical Description PowderChemFaces[2]
CAS Number 82464-35-5ChemicalBook[3]
Computed XLogP3 7.4PubChem CID: 158100[1]

Table 2: Solubility Data for this compound

SolventSolubilityReference
ChloroformSolubleChemFaces[2][4]
DichloromethaneSolubleChemFaces[2][4]
Ethyl AcetateSolubleChemFaces[2][4]
Dimethyl Sulfoxide (DMSO)SolubleChemFaces[2][4]
AcetoneSolubleChemFaces[2][4]
WaterLikely InsolubleGeneral Triterpenoid Property[5]

Safety and Handling Precautions

As a powdered organic compound, this compound requires careful handling to minimize exposure and contamination.

2.1 Personal Protective Equipment (PPE)

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: When handling significant quantities of the powder outside of a fume hood, a dust mask or respirator should be used to prevent inhalation.[6][7]

2.2 Engineering Controls

  • Fume Hood: All weighing and solution preparation should be conducted in a certified chemical fume hood to control airborne dust.

  • Ventilation: Ensure the laboratory is well-ventilated.[8]

2.3 General Handling Practices

  • Avoid generating dust.[9]

  • Use static control measures when handling large quantities of powder to prevent dust ignition.[8]

  • Clean up spills promptly. For powder spills, gently sweep or vacuum; avoid dry sweeping that creates dust.

  • Wash hands thoroughly after handling.

Storage and Stability

Proper storage is critical to maintain the integrity and shelf-life of this compound.

Table 3: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature Refrigerate or freeze (2-8°C).[2]To slow potential degradation. Triterpenes can be sensitive to heat.[10]
Light Protect from light. Store in an amber vial or in a dark location.[2]To prevent photodegradation. Triterpenes can be sensitive to UV exposure.[10]
Atmosphere Protect from air. Store in a tightly sealed container.[2] Consider flushing with an inert gas (e.g., argon or nitrogen) for long-term storage.To prevent oxidation.
Shelf Life Approximately 2 years under recommended conditions.[2]Supplier-provided stability information.

3.1 Chemical Incompatibilities

As an organic acid, this compound should be stored separately from:

  • Bases[11][12]

  • Inorganic acids[11][13]

  • Oxidizing acids and other oxidizing agents[11][12][13]

  • Cyanide or sulfide-containing chemicals[11][14]

It is recommended to store this compound in a dedicated cabinet for flammable and combustible materials, if available, due to its organic nature.[11][14][15]

Experimental Protocols

4.1 Protocol for Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO.

  • Pre-weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a sterile, light-protected vial (e.g., an amber glass vial).

    • Calculation Example: For 1 mL of a 10 mM solution, weigh 0.4547 mg of the compound (Molecular Weight = 454.7 g/mol ).

  • Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to the vial.

  • Mixing: Gently vortex or sonicate the solution until the compound is fully dissolved. Visually inspect for any particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

4.2 Protocol for Assessing Compound Stability (General Guideline)

This protocol provides a framework for evaluating the stability of the compound under specific experimental conditions.

  • Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Establish a baseline: Immediately analyze an aliquot of the fresh stock solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial purity and concentration (Time = 0).

  • Incubate aliquots of the stock solution under various conditions to be tested (e.g., room temperature, 37°C, exposure to light).

  • Analyze aliquots at predetermined time points (e.g., 1, 4, 8, 24, 48 hours).

  • Quantify degradation: Compare the peak area of the parent compound at each time point to the Time = 0 sample. The appearance of new peaks may indicate degradation products.

  • Data Analysis: Plot the percentage of the remaining compound against time for each condition to determine the stability profile.

Visualizations

Handling_Workflow General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_use Experimental Use cluster_storage Storage & Disposal A Acquire Compound & SDS B Risk Assessment A->B J Store Solid at 2-8°C (Protected from Light/Air) A->J C Don PPE (Gloves, Goggles, Lab Coat) B->C D Equilibrate to Room Temp C->D E Weigh Powder D->E F Prepare Stock Solution (e.g., in DMSO) E->F G Aliquot Stock Solution F->G K Store Aliquots at -20°C/-80°C F->K H Dilute to Working Concentration G->H I Perform Experiment H->I L Dispose of Waste (as Organic Acid Waste) I->L

Caption: General laboratory workflow for handling the compound.

Storage_Decision_Tree Storage Decision Tree start Compound Received is_solid Is it a solid powder? start->is_solid store_solid Store at 2-8°C Protect from light & air In tightly sealed container is_solid->store_solid Yes is_solution Is it in solution (e.g., DMSO)? is_solid->is_solution No end Use in Experiment store_solid->end aliquot Aliquot into smaller volumes is_solution->aliquot Yes dispose Follow institutional guidelines for organic waste is_solution->dispose No/Unknown store_solution Store at -20°C or -80°C Protect from light aliquot->store_solution store_solution->end

Caption: Decision tree for appropriate storage conditions.

Degradation_Pathway Potential Degradation Factors cluster_factors Degradation Factors Compound This compound (Stable Form) Degraded Degradation Products (Loss of Activity) Compound->Degraded Oxidation Compound->Degraded Isomerization/Rearrangement Compound->Degraded Hydrolysis/Decarboxylation Heat Heat Heat->Degraded Light UV Light Light->Degraded Oxygen Oxygen (Air) Oxygen->Degraded pH Strong Bases/ Incompatible Chemicals pH->Degraded

Caption: Factors that may lead to compound degradation.

References

Troubleshooting & Optimization

Technical Support Center: Isolating 3-Oxotirucalla-7,24-Dien-21-Oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of 3-Oxotirucalla-7,24-Dien-21-Oic Acid.

Troubleshooting Guides

Problem 1: Low Yield of this compound in the Final Isolate

Possible Cause Troubleshooting Steps
Incomplete Extraction Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Consider extending the extraction time or using a more exhaustive extraction method like Soxhlet extraction. The choice of extraction solvent is critical; dichloromethane (B109758) has been successfully used.[1]
Degradation of the Target Compound Triterpenoid (B12794562) acids can be sensitive to harsh pH conditions and high temperatures. Avoid strong acids or bases during extraction and purification. If heating is necessary, use the lowest effective temperature and minimize the duration.
Loss of Compound During Liquid-Liquid Partitioning If partitioning between immiscible solvents is used for preliminary cleanup, ensure the pH of the aqueous phase is optimized to keep the carboxylic acid protonated and thus more soluble in the organic phase. Multiple extractions of the aqueous layer will improve recovery.
Inefficient Chromatographic Separation Optimize the mobile phase for column chromatography to ensure good separation between the target compound and other components. A slow gradient elution is often more effective than isocratic elution for complex mixtures. Ensure proper column packing to avoid channeling.
Co-elution with Other Compounds If the target compound co-elutes with impurities, a secondary chromatographic step with a different stationary phase (e.g., Sephadex LH-20) or a different solvent system is recommended.

Problem 2: Difficulty in Separating this compound from Structurally Similar Triterpenoids

Possible Cause Troubleshooting Steps
Similar Polarity of Co-occurring Triterpenoids Triterpenoids often have very similar structures and polarities.[1] Use high-resolution chromatographic techniques. A long column with a fine-particle stationary phase can improve separation. A very shallow solvent gradient during elution is crucial.
Inadequate TLC Analysis The solvent system used for TLC may not be optimal for resolving the target compound from its close neighbors. Screen a variety of solvent systems with different selectivities (e.g., hexane-ethyl acetate (B1210297), chloroform-methanol) to find the best separation.
Overloading the Chromatographic Column Overloading the column will lead to broad, overlapping peaks. Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight.
Use of a Single Chromatographic Technique Relying on a single separation technique may be insufficient. Combine different chromatographic methods, such as normal-phase silica (B1680970) gel chromatography followed by size-exclusion chromatography on Sephadex LH-20.[1]

Problem 3: Issues with Detection and Quantification of this compound

Possible Cause Troubleshooting Steps
Weak UV Absorbance Triterpenoids often lack strong chromophores, making UV detection difficult. If using an HPLC-UV detector, monitor at a low wavelength (e.g., 205-210 nm). Be aware that solvent choice is critical at these wavelengths to minimize background absorbance.
Lack of a Reference Standard Accurate quantification requires a pure reference standard. If a commercial standard is unavailable, the purity of an in-house isolated standard should be rigorously assessed by NMR, MS, and HPLC-ELSD/CAD.
Matrix Effects in Complex Samples The complex matrix of a crude extract can interfere with detection and quantification. Use a sample cleanup method like solid-phase extraction (SPE) before analysis. For quantification, a standard addition method can help to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the common natural sources of this compound?

A1: this compound has been isolated from several plant sources, including the stem of Luvunga scandens, the leaves of Rubus alceaefolius, and the oleoresin of Aucoumea klaineana.[1] It has also been reported in Xanthoceras sorbifolium and Brucea javanica.

Q2: What types of compounds typically co-occur with this compound?

A2: Plant extracts containing this compound are complex mixtures. Co-occurring compounds often include other tirucallane (B1253836) triterpenes like flindissol, as well as triterpenoids from other classes such as oleananes and ursanes. Other secondary metabolites like sterols (e.g., β-sitosterol), and phenols may also be present.[1]

Q3: What are the key physicochemical properties of this compound to consider during isolation?

A3: It is a triterpenoid acid, and its solubility is a key factor. It is generally soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Its acidic nature can be exploited for selective extraction by modifying the pH.

Q4: What is a suitable stationary phase for the chromatographic purification of this compound?

A4: Silica gel is a common choice for the initial column chromatography of the crude extract. For further purification and to separate it from other closely related triterpenoids, Sephadex LH-20 is often used.[1]

Q5: How can I monitor the fractions during column chromatography?

A5: Thin-layer chromatography (TLC) is the most common method. Fractions are spotted on a TLC plate, developed in an appropriate solvent system, and visualized. A common visualization reagent for triterpenoids is a vanillin-sulfuric acid spray followed by heating, which typically produces colored spots.

Data Presentation

Table 1: Physicochemical and Chromatographic Data for this compound

ParameterValueReference
Molecular Formula C₃₀H₄₆O₃[1]
Molecular Weight 454.69 g/mol
Appearance White amorphous powder
Solubility Dichloromethane, Chloroform, Ethyl Acetate, Acetone
Chromatographic Stationary Phases Silica gel, Sephadex LH-20[1]
TLC Visualization Reagent Vanillin-sulfuric acid spray with heating

Experimental Protocols

Detailed Methodology for the Isolation of this compound from Luvunga scandens

This protocol is based on the successful isolation of this compound from the stem of Luvunga scandens.[1]

1. Plant Material and Extraction:

  • Air-dry and grind the stem of Luvunga scandens into a fine powder.

  • Macerate the powdered plant material with dichloromethane (DCM) at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude DCM extract.

2. Initial Fractionation using Vacuum Liquid Chromatography (VLC):

  • Subject the crude DCM extract to VLC on a silica gel column.

  • Elute with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

  • Collect fractions of suitable volume and monitor them by TLC. Combine fractions with similar TLC profiles.

3. Purification by Column Chromatography:

  • Subject the combined fractions containing the target compound to further column chromatography on silica gel.

  • Elute with a solvent system of n-hexane:ethyl acetate with a fine gradient (e.g., starting from 95:5 and gradually increasing the proportion of ethyl acetate).

  • Monitor the collected fractions by TLC.

4. Final Purification using Sephadex LH-20:

  • Dissolve the semi-purified fraction containing this compound in a small volume of methanol (B129727).

  • Apply the solution to a Sephadex LH-20 column equilibrated with methanol.

  • Elute with methanol and collect fractions.

  • Monitor the fractions by TLC to identify those containing the pure compound.

  • Combine the pure fractions and evaporate the solvent to yield this compound as a white amorphous powder.

5. Structure Elucidation:

  • Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mandatory Visualization

Isolation_Workflow cluster_Challenges Potential Challenges Start Dried & Powdered Plant Material Extraction Maceration with Dichloromethane Start->Extraction Crude_Extract Crude Dichloromethane Extract Extraction->Crude_Extract VLC Vacuum Liquid Chromatography (Silica Gel, Hexane:EtOAc gradient) Crude_Extract->VLC Complex Mixture, Low initial concentration Crude_Extract->VLC Fractions_VLC Combined Fractions VLC->Fractions_VLC CC Column Chromatography (Silica Gel, Hexane:EtOAc fine gradient) VLC->CC Co-elution of structurally similar triterpenoids Fractions_VLC->CC Semi_Pure Semi-Pure Compound CC->Semi_Pure Sephadex Sephadex LH-20 (Methanol) Semi_Pure->Sephadex Presence of minor impurities with similar polarity Semi_Pure->Sephadex Pure_Compound Pure this compound Sephadex->Pure_Compound Analysis Spectroscopic Analysis (NMR, MS) Pure_Compound->Analysis

Caption: Workflow for the isolation of this compound.

References

Technical Support Center: 3-Oxotirucalla-7,24-Dien-21-Oic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Oxotirucalla-7,24-Dien-21-Oic Acid extraction. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing laboratory workflows.

Frequently Asked Questions (FAQs)

Q1: What are the known natural sources of this compound?

A1: this compound has been isolated from several plant sources, including the resins of Protium heptaphyllum, Aucoumea klaineana, and Boswellia carterii, the stem of Luvunga scandens, the leaves of Rubus alceaefolius, and the stem bark of Stereospermum acuminatissimum.[1][2][3]

Q2: What are the common challenges in the purification of tirucallane-type triterpenoids like this compound?

A2: The purification of tirucallane (B1253836) triterpenoids often presents challenges such as the co-extraction of interfering substances like polysaccharides, which can lead to highly viscous extracts that are difficult to handle.[4] Additionally, the structural similarity of different triterpenoids can result in poor separation and peak tailing during chromatographic purification. The lack of strong chromophores in many triterpenoids also makes UV detection during HPLC analysis less sensitive, often requiring detection at low wavelengths (205-210 nm).

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: Column chromatography using silica (B1680970) gel is a standard and effective method for the separation of triterpenoids.[5] For enhanced purification and to handle complex mixtures, techniques like High-Speed Counter-Current Chromatography (HSCCC) and the use of macroporous resins for preliminary enrichment have proven successful in isolating triterpenoids with high purity.[6][7]

Q4: How can I improve the yield of my extraction?

A4: Optimizing several factors can significantly improve the extraction yield. These include the choice of solvent, the solid-to-liquid ratio, extraction time, and temperature. For instance, in the ultrasonic-assisted extraction of triterpenoids, a response surface methodology can be employed to determine the optimal conditions. Additionally, using techniques like supercritical fluid extraction (SFE) can offer higher yields and shorter extraction times compared to traditional methods.

Q5: Are there alternative methods to extraction from natural sources for obtaining this compound?

A5: Due to the often low natural abundance of specific triterpenoids, alternative production strategies are being explored. These include metabolic engineering in microbial or plant systems to produce the compound in higher quantities and semi-synthesis, which involves chemically modifying a more abundant, structurally related precursor.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract - Inappropriate solvent selection.- Insufficient extraction time or temperature.- Poor quality of the plant material.- Test a range of solvents with varying polarities (e.g., hexane (B92381), dichloromethane, ethyl acetate (B1210297), ethanol (B145695), methanol).- Optimize extraction time and temperature; consider using methods like ultrasound-assisted or microwave-assisted extraction to enhance efficiency.- Ensure the plant material is properly dried, ground, and stored.
Viscous Extract, Difficult to Handle Co-extraction of high molecular weight compounds like polysaccharides and proteins.[4]- Perform a pre-extraction with a non-polar solvent to remove lipids.- Use macroporous resin chromatography to enrich the triterpenoid (B12794562) fraction and remove polar impurities.[4]
Poor Separation in Column Chromatography - Inappropriate stationary or mobile phase.- Co-elution of structurally similar triterpenoids.- Column overloading.- Use silica gel as the stationary phase and optimize the mobile phase using a gradient elution of non-polar and polar solvents (e.g., hexane/ethyl acetate).- Consider using other chromatographic techniques like Sephadex LH-20 or High-Speed Counter-Current Chromatography (HSCCC) for better resolution.- Ensure the sample load is appropriate for the column size.
Difficulty in Detecting the Compound by HPLC-UV The compound lacks a strong chromophore, leading to low UV absorbance.- Use a detector wavelength in the lower UV range (205-210 nm).- Consider derivatization of the carboxylic acid group to introduce a UV-active moiety.- Use alternative detection methods like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
Compound Degradation During Extraction Exposure to high temperatures or harsh pH conditions.- Use extraction methods that operate at lower temperatures, such as maceration or ultrasound-assisted extraction at a controlled temperature.- Avoid the use of strong acids or bases during the extraction and purification process.

Experimental Protocols

General Protocol for Extraction and Isolation of Tirucallane-Type Triterpenoids

This protocol is a generalized procedure based on methods reported for the isolation of tirucallane-type triterpenoids and can be adapted for the extraction of this compound from a suitable plant source (e.g., resin or dried plant material).

1. Preparation of Plant Material:

  • Air-dry the plant material (e.g., resin, leaves, or stem bark) at room temperature or in an oven at a low temperature (40-50 °C).

  • Grind the dried material into a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

  • Macerate or perform Soxhlet extraction on the powdered material with a suitable organic solvent. A common approach is to start with a non-polar solvent like hexane to remove lipids, followed by extraction with a more polar solvent like dichloromethane, ethyl acetate, or ethanol.

  • For example, extract the powder with 95% ethanol at 40 °C for 3 hours, and repeat the extraction three times.

  • Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation of the Crude Extract:

  • Suspend the crude extract in water or a methanol/water mixture.

  • Perform liquid-liquid partitioning with solvents of increasing polarity, such as chloroform (B151607) and ethyl acetate. This will separate the compounds based on their polarity.

  • Concentrate each fraction using a rotary evaporator. The this compound is expected to be in the less polar fractions (e.g., chloroform or dichloromethane).

4. Chromatographic Purification:

  • Subject the target fraction to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate or acetone.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing with a spray reagent (e.g., 5% H₂SO₄ in ethanol followed by heating).

  • Combine fractions containing the compound of interest based on their TLC profiles.

  • Further purify the combined fractions using additional chromatographic steps if necessary. This may include chromatography on Sephadex LH-20 (eluting with a solvent mixture like chloroform/methanol) or preparative HPLC.

5. Recrystallization:

  • Dissolve the purified compound in a minimal amount of a suitable hot solvent and allow it to cool slowly to obtain crystals. This step further purifies the compound.

Data Presentation

The following table summarizes the quantitative data found in the literature for the extraction and purification of triterpenoids, including this compound and related compounds.

Compound/Fraction Source Material Extraction/Purification Method Yield/Purity Reference
This compoundProtium heptaphyllum resin (acidic triterpenoid extract)Not specified157.10 g/kg of extract[8][9]
This compoundProtium heptaphyllum resin (raw resin)Not specified80.64 g/kg of resin[8][9]
Tirucallane-type triterpenoidDysoxylum gaudichaudianum stem bark (n-hexane extract fraction)Normal-phase column chromatography6.8 mg (0.26% yield from fraction)
Triterpenic acidsBlackened jujubeMacroporous resin purification2.49-fold increase in purity, 78.58% recovery rate[4]

Visualizations

Experimental Workflow for Extraction and Purification

Extraction_Workflow Start Plant Material (e.g., Resin, Leaves) Drying Drying & Grinding Start->Drying Extraction Solvent Extraction (e.g., 95% Ethanol) Drying->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., with Chloroform) Crude_Extract->Partitioning Fractionation Fractionation Partitioning->Fractionation Target_Fraction Target Fraction (e.g., Chloroform Fraction) Fractionation->Target_Fraction Select Fraction Column_Chromatography Silica Gel Column Chromatography Target_Fraction->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Fraction_Pooling Pooling of Pure Fractions TLC_Monitoring->Fraction_Pooling Further_Purification Further Purification (e.g., Sephadex, Prep-HPLC) Fraction_Pooling->Further_Purification Recrystallization Recrystallization Further_Purification->Recrystallization Pure_Compound Pure this compound Recrystallization->Pure_Compound

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Final Yield Check_Crude Check Crude Extract Yield Start->Check_Crude Check_Purity Check Purity of Final Product Start->Check_Purity Low_Crude Low Crude Yield Check_Crude->Low_Crude Low_Purity Low Purity Check_Purity->Low_Purity Optimize_Extraction Optimize Extraction Parameters: - Solvent - Time - Temperature Low_Crude->Optimize_Extraction If low Improve_Material Improve Plant Material Quality Low_Crude->Improve_Material If extraction is optimal Optimize_Purification Optimize Purification Steps: - Stationary/Mobile Phase - Gradient - Alternative Techniques Low_Purity->Optimize_Purification If impure Degradation Check for Degradation: - Temperature - pH Low_Purity->Degradation If purification is optimal

Caption: A logical flowchart for troubleshooting low yield in this compound extraction.

References

Technical Support Center: Optimizing HPLC Separation of Tirucallane Triterpenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of tirucallane (B1253836) triterpenes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of tirucallane triterpenes.

1. Poor Resolution or Co-elution of Triterpene Isomers

  • Question: My chromatogram shows broad, overlapping peaks, and I cannot resolve isomeric tirucallane triterpenes. What should I do?

  • Answer: Poor resolution of structurally similar tirucallane triterpenes is a common challenge.[1] Here are several strategies to improve separation:

    • Optimize the Mobile Phase:

      • Solvent Composition: Fine-tune the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water. A shallower gradient or isocratic elution with a lower percentage of the strong solvent can increase retention and improve separation.[2]

      • Additives: The addition of a small amount of acid, such as formic acid or phosphoric acid (e.g., 0.05-0.1%), to the mobile phase can improve peak shape and selectivity for acidic triterpenes.[3][4]

    • Change the Stationary Phase:

      • Column Chemistry: If a standard C18 column does not provide adequate resolution, consider a column with a different selectivity. A C30 column is known to provide alternative selectivity and has been shown to be effective in separating triterpenoid (B12794562) isomers.[1] Phenyl-hexyl or cyano (CN) columns can also offer different separation mechanisms.

      • Particle Size: Employing columns with smaller particle sizes (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) can significantly increase efficiency and resolution.[5]

    • Adjust Temperature: Lowering the column temperature can sometimes enhance the separation of isomers by increasing the interaction with the stationary phase. Conversely, increasing the temperature can decrease viscosity and improve efficiency, so experimentation is key.

    • Lower the Flow Rate: Reducing the flow rate can lead to better resolution, although it will increase the analysis time.[6]

2. Peak Tailing

  • Question: My tirucallane triterpene peaks are showing significant tailing. What is the cause and how can I fix it?

  • Answer: Peak tailing can be caused by several factors:[7]

    • Secondary Interactions: Active sites on the silica (B1680970) backbone of the stationary phase can interact with polar functional groups on the triterpenes, causing tailing.

      • Solution: Use a well-endcapped column. Adding a competitive base like triethylamine (B128534) (TEA) to the mobile phase (at a low concentration, e.g., 0.1%) can mask these active sites. Also, ensure the mobile phase pH is appropriate to keep acidic or basic analytes in a single ionic form.[8]

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Dilute your sample and reinject. If sensitivity is an issue, consider a more sensitive detector or a larger injection volume on a column with a larger diameter.

    • Column Contamination: Accumulation of strongly retained compounds from the sample matrix on the column inlet can cause peak tailing.

      • Solution: Use a guard column to protect the analytical column.[2] Implement a robust column washing procedure after each analytical batch.

3. Retention Time Shifts

  • Question: I am observing inconsistent retention times for my tirucallane triterpene standards between injections. What could be the problem?

  • Answer: Drifting retention times can compromise the reliability of your results. The most common causes include:[2][7]

    • Mobile Phase Instability: The composition of the mobile phase is a critical factor affecting retention.[2]

      • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump. If using a gradient, ensure the pump's mixing performance is optimal.

    • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to shifting retention times, especially in gradient elution.

      • Solution: Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) before the first injection and between runs.

    • Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant temperature.[6]

    • Pump Issues: Inconsistent flow from the HPLC pump will directly impact retention times.

      • Solution: Check for leaks in the pump and fittings.[6] Perform regular pump maintenance, including seal replacement.

4. High Backpressure

  • Question: The backpressure of my HPLC system has significantly increased during the analysis of plant extracts containing tirucallane triterpenes. What should I do?

  • Answer: High backpressure is often due to blockages in the system.[7][8]

    • Column or Frit Blockage: Particulates from the sample or precipitation of the sample in the mobile phase can clog the column inlet frit.[8]

      • Solution: First, try back-flushing the column (disconnect it from the detector). If this doesn't resolve the issue, the frit may need to be replaced. Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection.[9]

    • System Blockage: The blockage could be elsewhere in the system, such as in the tubing or injector.

      • Solution: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for tirucallane triterpenes?

A1: A good starting point for method development for tirucallane triterpenes is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution using a mobile phase of acetonitrile and water, both containing 0.1% formic acid.[3][4][10] A flow rate of 1.0 mL/min and a column temperature of 30-40°C are common starting parameters.[3][10][11] Detection is typically performed using a UV detector at a low wavelength, such as 205-210 nm, as many triterpenes lack strong chromophores.[10][12]

Q2: How should I prepare plant extracts containing tirucallane triterpenes for HPLC analysis?

A2: Proper sample preparation is crucial for reliable results and to protect your HPLC system. A general procedure involves:

  • Extraction: Perform a solvent extraction of the plant material. The choice of solvent will depend on the polarity of the target triterpenes.

  • Filtration: Filter the crude extract to remove solid plant debris.

  • Solid-Phase Extraction (SPE): For complex matrices, an SPE cleanup step using a C18 or silica cartridge can effectively remove interfering compounds.[10]

  • Final Filtration: Before injection, filter the final sample solution through a 0.22 or 0.45 µm syringe filter to remove any remaining particulates.[9][12]

Q3: My tirucallane triterpenes do not have a strong UV chromophore. What are my detection options?

A3: While low UV wavelengths (205-210 nm) are commonly used, they can suffer from baseline noise and interference.[10][12] Alternative detection methods include:

  • Charged Aerosol Detector (CAD): This detector provides a near-universal response for non-volatile analytes and is not dependent on chromophores, offering better sensitivity and baseline stability for triterpenes.[1][12]

  • Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is another universal detector suitable for non-volatile compounds.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity, and can aid in the identification of unknown triterpenes based on their mass-to-charge ratio and fragmentation patterns.[3][4]

Q4: Can I use the same HPLC method for both euphane and tirucallane triterpenes?

A4: Yes, it is often possible to use the same HPLC method for both euphane and tirucallane triterpenes, as they are structurally related isomers.[13][14] The optimization strategies for resolving isomers, such as adjusting the mobile phase composition and using high-efficiency columns, will be applicable to separating these two classes of triterpenes.[15]

Experimental Protocols & Data

Table 1: Example HPLC Parameters for Tirucallane and Related Triterpene Separation
ParameterMethod 1Method 2Method 3
Column C18 (4.5 x 250 mm, 5 µm)[10]C30 (particle size 3 µm)[1]Ultimate HPLC XS-C18 (4.6 mm × 250 mm, 5 μm)[3]
Mobile Phase Acetonitrile: Water (70:30, v/v)[10]Acetonitrile and MethanolAcetonitrile-0.072% phosphoric acid solution[3]
Elution Mode IsocraticGradientGradient[3]
Flow Rate 1 mL/min[10]Not specified1.2 mL·min-1[3]
Detection PDA at 210 nm[10]Charged Aerosol Detector (CAD)[1]257 nm[3]
Column Temp. Not specifiedNot specified40 ℃[3]
Injection Vol. 50 µL[10]Not specifiedNot specified
Table 2: General Column Washing Protocol (Reversed-Phase)
StepSolventDuration (Column Volumes)Purpose
1Mobile Phase (without buffer)10-15Remove buffer salts
2Water10-15Remove residual aqueous components
3Isopropanol10-15Remove strongly retained non-polar compounds
4Hexane/Dichloromethane (optional)10-15For highly non-polar contaminants
5Isopropanol10-15Bridge solvent
6Mobile Phase (without buffer)10-15Prepare for storage or next use

Note: Always check the column manufacturer's recommendations for solvent compatibility and pressure limits.

Visualized Workflows

hplc_method_development cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Define Separation Goal (e.g., quantify euphol) col_select Select Column (e.g., C18, 250x4.6mm, 5µm) start->col_select mob_phase Prepare Mobile Phase (ACN:H2O with 0.1% FA) col_select->mob_phase detector Set Detector (UV @ 210 nm) mob_phase->detector gradient Run Initial Gradient detector->gradient eval Evaluate Resolution, Peak Shape, Retention gradient->eval adjust_grad Adjust Gradient Slope eval->adjust_grad Poor Resolution adjust_solvent Change Organic Solvent (e.g., to Methanol) eval->adjust_solvent Poor Selectivity change_col Try Different Column (e.g., C30) eval->change_col No Improvement optimized Optimized Method eval->optimized Good Separation adjust_grad->gradient adjust_solvent->gradient change_col->gradient validate Validate Method (Linearity, Precision, Accuracy) optimized->validate

Caption: Workflow for HPLC method development for tirucallane triterpenes.

hplc_troubleshooting cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_retention Retention Time Issues problem Chromatographic Problem Identified pressure Abnormal Pressure? problem->pressure high_p High Pressure pressure->high_p Yes low_p Low Pressure pressure->low_p Yes peak_shape Poor Peak Shape? pressure->peak_shape No check_blockage Check for Blockages (frit, tubing, guard column) high_p->check_blockage check_leak Check for Leaks (fittings, pump seals) low_p->check_leak tailing Tailing Peaks peak_shape->tailing Yes broad Broad Peaks peak_shape->broad Yes split Split Peaks peak_shape->split Yes rt_shift Retention Time Shift? peak_shape->rt_shift No check_overload Check for Column Overload / Secondary Interactions tailing->check_overload check_void Check for Column Void / Contamination broad->check_void check_solvent Check Sample Solvent Compatibility split->check_solvent check_mp Check Mobile Phase (composition, degassing) rt_shift->check_mp Yes check_temp Check Column Temperature rt_shift->check_temp Yes check_flow Check Flow Rate (pump performance) rt_shift->check_flow Yes

Caption: Troubleshooting flowchart for common HPLC issues.

References

overcoming solubility issues with 3-Oxotirucalla-7,24-Dien-21-Oic Acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with 3-Oxotirucalla-7,24-Dien-21-Oic Acid in experimental assays. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to overcome these challenges and ensure reliable experimental outcomes.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing precipitation and solubility problems encountered when preparing this compound for assays.

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

This compound is a lipophilic triterpenoid (B12794562) with poor water solubility. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a concentrated stock solution in an appropriate organic solvent.

Recommended Starting Solvents for Stock Solutions:

SolventKnown Solubility Information
DMSO (Dimethyl Sulfoxide) Soluble. A 10 mM stock solution is commercially available[1].
Chloroform Soluble[1][2].
Dichloromethane Soluble[1][2].
Ethyl Acetate Soluble[1][2].
Acetone Soluble[1][2].

Experimental Protocol: Preparing a Concentrated Stock Solution

  • Solvent Selection: Begin with high-purity, anhydrous DMSO, as it is a versatile solvent for this class of compounds and commonly used in cell-based assays[1].

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock, for example, 10 mM. Vortex thoroughly. Gentle warming (up to 37°C) can be applied to aid dissolution.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

This phenomenon, known as "solvent shock," is common for hydrophobic compounds. The rapid change from a high-concentration organic environment to an aqueous one causes the compound to crash out of solution. Here are several strategies to mitigate this:

  • Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, and not exceeding 1%, as higher concentrations can be toxic to cells[3][4][5]. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your 10 mM DMSO stock into a smaller volume of pre-warmed cell culture medium to create an intermediate concentration. Mix gently but thoroughly. Then, add this intermediate dilution to the final volume of your assay medium.

  • Increase Mixing Efficiency: When adding the stock solution to the aqueous medium, gently vortex or pipette the mixture up and down immediately to ensure rapid and uniform dispersion.

Troubleshooting Workflow for Compound Precipitation

G start Start: Compound Precipitation in Aqueous Assay Buffer stock_prep Prepare a Concentrated Stock Solution in 100% DMSO start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution precip_check Precipitate Forms? dilution->precip_check success Success: Compound is Solubilized precip_check->success No troubleshoot Troubleshooting Strategies precip_check->troubleshoot Yes stepwise Use Step-wise Dilution troubleshoot->stepwise lower_conc Lower Final Compound Concentration troubleshoot->lower_conc cosolvent Consider a Co-solvent System (e.g., with PEG) troubleshoot->cosolvent stepwise->dilution lower_conc->dilution cosolvent->dilution

Caption: A workflow diagram for troubleshooting precipitation of this compound.

Q3: I am still experiencing solubility issues even with low DMSO concentrations. Are there other advanced techniques I can try?

If standard methods are insufficient, consider these advanced strategies:

TechniqueDescriptionAdvantagesDisadvantages
Co-solvent Systems Utilize a mixture of solvents. For triterpenes, a combination of an organic solvent (like DMSO or DMA) with a co-solvent such as polyethylene (B3416737) glycol (PEG) can improve solubility upon aqueous dilution[6].Can significantly enhance solubility and stability in aqueous solutions.Requires careful optimization of solvent ratios; potential for co-solvent toxicity.
Use of Surfactants Non-ionic surfactants (e.g., Tween® 20, Tween® 80) can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.Effective at low concentrations; widely used in pharmaceutical formulations.May interfere with some biological assays or affect cell membrane integrity.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility[7].High efficiency in solubilizing nonpolar compounds.Can alter the bioavailability and activity of the compound.

Frequently Asked Questions (FAQs)

Q: What is this compound? A: this compound is a tirucallane-type triterpenoid, a class of natural products found in various plants[8][9]. It has been investigated for its biological activities, including potent cytotoxicity against cancer cell lines such as MCF-7[1].

Q: What is the molecular weight of this compound? A: The molecular weight is approximately 454.7 g/mol [8].

Q: How should I store the solid compound and its stock solutions? A: The solid powder should be stored desiccated at -20°C. Stock solutions in organic solvents should be stored in tightly sealed vials at -20°C as single-use aliquots to prevent degradation from repeated freeze-thaw cycles and moisture absorption[1].

Q: What is the recommended starting concentration for in vitro assays? A: In a study demonstrating its cytotoxicity, this compound was effective against the MCF-7 cell line with an IC50 value of 27.5 µM[1]. A good starting point for a dose-response experiment would be to test a range of concentrations around this value (e.g., from 1 µM to 100 µM).

Factors Influencing Assay Solubility

G cluster_factors Influencing Factors compound This compound (Hydrophobic) solubility Assay Solubility stock_solvent Stock Solvent (e.g., DMSO) stock_solvent->solubility affects stock_conc Stock Concentration stock_conc->solubility affects final_conc Final Assay Concentration final_conc->solubility affects assay_medium Aqueous Assay Medium (e.g., Cell Culture Media) assay_medium->solubility affects dilution_method Dilution Method (e.g., Step-wise) dilution_method->solubility affects temperature Temperature temperature->solubility affects

Caption: Key factors influencing the solubility of this compound in an assay.

References

stability of 3-Oxotirucalla-7,24-Dien-21-Oic Acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Oxotirucalla-7,24-Dien-21-Oic Acid under various experimental conditions. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a solid in a tightly sealed container, protected from air and light, at 2-8°C (refrigerated).[1][2] Under these conditions, the compound is expected to be stable for up to two years.[1][2]

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in a variety of organic solvents.[1][2][3] Commonly used solvents include:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone

It is recommended to prepare solutions fresh for each experiment. If storage of solutions is necessary, they should be stored at -20°C or -80°C for short periods. The stability in solution is not well-documented and should be determined empirically for your specific experimental conditions.

Q3: Is this compound sensitive to pH changes?

A3: While specific data for this compound is not available, studies on other pentacyclic triterpenes suggest a potential for instability at alkaline pH. For instance, an aqueous alcoholic solution of a pentacyclic triterpene-enriched extract from Centella asiatica was found to be stable at pH 5.8 and 7.0, but not at pH 8.2.[4] Therefore, it is advisable to maintain acidic to neutral pH conditions when working with aqueous solutions of this compound.

Q4: How stable is this compound at elevated temperatures?

Q5: Is this compound sensitive to light?

A5: Product information sheets recommend protecting the compound from light during storage.[1][2] This suggests a potential for photolytic degradation. Therefore, it is best practice to handle the solid compound and its solutions in a light-protected environment, for example, by using amber vials or covering vessels with aluminum foil.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

Possible Cause Troubleshooting Step
Degradation of stock solution Prepare a fresh stock solution from the solid compound. If possible, analyze the old and new stock solutions by HPLC to check for degradation products.
pH instability Ensure the pH of your assay buffer is within a neutral to slightly acidic range. Avoid highly alkaline conditions.
Adsorption to labware Triterpenoids can be hydrophobic and may adsorb to plastic surfaces. Consider using low-adhesion microplates or glass vials.
Precipitation in aqueous media Due to its hydrophobicity, the compound may precipitate in aqueous buffers. Ensure complete solubilization, possibly with the aid of a small percentage of an organic solvent like DMSO. Visually inspect for any precipitation before use.

Issue 2: Appearance of unknown peaks in chromatography (e.g., HPLC, LC-MS).

Possible Cause Troubleshooting Step
Degradation during sample preparation Minimize the time between sample preparation and analysis. Keep samples cool and protected from light.
On-column degradation Evaluate the mobile phase composition and pH. Ensure it is compatible with the compound.
Oxidation If the compound is susceptible to oxidation, consider degassing solvents and blanketing solutions with an inert gas (e.g., nitrogen or argon).
Hydrolysis If working in aqueous solutions for extended periods, hydrolysis could be a factor. Analyze samples at different time points to monitor for degradation.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

Parameter Recommendation Reference
Physical Form Solid (Powder)[1]
Storage Temperature 2-8°C (Refrigerator)[1][2][5]
Storage Conditions Tightly sealed container, protected from air and light[1][2]
Shelf Life (Solid) Up to 24 months[3]
Solution Storage Prepare fresh. If necessary, store at -20°C or -80°C for short durations.General good practice

Table 2: Solubility of this compound

Solvent Solubility Reference
ChloroformSoluble[1][2][3]
DichloromethaneSoluble[1][2][3]
Ethyl AcetateSoluble[1][2][3]
DMSOSoluble[1][2][3]
AcetoneSoluble[1][2][3]

Experimental Protocols

Protocol: General Workflow for Assessing the Stability of this compound in Solution

This protocol outlines a general approach to a forced degradation study, which can be adapted to your specific experimental needs.

  • Preparation of Stock Solution:

    • Accurately weigh this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl.

    • Alkaline Hydrolysis: Dilute the stock solution in 0.1 M NaOH.

    • Oxidative Degradation: Dilute the stock solution in a solution of 3% hydrogen peroxide.

    • Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber).

    • Control: Keep an aliquot of the stock solution at the recommended storage temperature and protected from light.

  • Time Points:

    • Collect samples from each stress condition and the control at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and alkaline samples before analysis.

    • Analyze all samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

    • Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation at each time point for each stress condition.

    • Characterize the degradation products if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution acid Acidic Hydrolysis prep_stock->acid Expose Aliquots base Alkaline Hydrolysis prep_stock->base Expose Aliquots oxidation Oxidation prep_stock->oxidation Expose Aliquots thermal Thermal Stress prep_stock->thermal Expose Aliquots photo Photolytic Stress prep_stock->photo Expose Aliquots control Control prep_stock->control Expose Aliquots sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling hplc HPLC/LC-MS Analysis sampling->hplc data_eval Evaluate Data hplc->data_eval

Caption: Workflow for a forced degradation study.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent Experimental Results? degradation Compound Degradation start->degradation Possible solubility Solubility Issues start->solubility Possible adsorption Adsorption to Surfaces start->adsorption Possible fresh_stock Prepare Fresh Stock degradation->fresh_stock check_ph Check pH of Medium degradation->check_ph protect_light Protect from Light degradation->protect_light check_precipitation Check for Precipitation solubility->check_precipitation use_glassware Use Glassware adsorption->use_glassware

Caption: Troubleshooting logic for inconsistent results.

References

avoiding degradation of 3-Oxotirucalla-7,24-Dien-21-Oic Acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of 3-Oxotirucalla-7,24-Dien-21-Oic Acid during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid in a tightly sealed container, protected from light, and at a temperature of -20°C. For short-term storage, 2-8°C is acceptable. If the compound is in solution, it should be stored at -20°C or -80°C, and freeze-thaw cycles should be minimized.

Q2: What solvents are suitable for dissolving and storing this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol (B129727), and ethyl acetate. For biological experiments, DMSO is a common solvent. However, for long-term storage in solution, it is advisable to use a solvent that can be easily evaporated to recover the solid compound, if necessary.

Q3: What are the primary factors that can cause the degradation of this compound?

A3: The main factors that can lead to the degradation of this compound are exposure to light (photodegradation), high temperatures (thermal degradation), extreme pH conditions (acidic or alkaline hydrolysis), and oxidizing agents. The presence of a ketone group and a carboxylic acid moiety in its structure makes it susceptible to certain chemical reactions under these stress conditions.

Q4: How can I visually check for degradation of my sample?

A4: Visual inspection can sometimes indicate degradation. A change in the color or physical state of the solid compound may suggest degradation. If the compound is in solution, the appearance of precipitates or a color change can be a sign of instability. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for a definitive assessment of purity.

Q5: What is the mechanism of action of this compound in cancer cells?

A5: this compound, along with other tirucallic acids, has been shown to be an inhibitor of the Akt/mTOR signaling pathway.[1][2] This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments Compound degradation due to improper storage or handling.1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of the compound using HPLC.
Inconsistent experimental results - Partial degradation of the compound. - Multiple freeze-thaw cycles of the stock solution.1. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 2. Confirm the purity of the compound before starting a new set of experiments.
Appearance of new peaks in HPLC chromatogram Chemical degradation of the compound.1. Review the storage and handling procedures. 2. Conduct a forced degradation study to identify potential degradation products and pathways. 3. If the compound is degrading under experimental conditions (e.g., in cell culture media), consider the stability of the compound in that specific environment.
Precipitation of the compound in aqueous buffers Low aqueous solubility of the compound.1. Use a co-solvent like DMSO or ethanol to aid solubility. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Prepare a more concentrated stock solution in an organic solvent and dilute it further in the aqueous buffer just before use.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Additional Precautions
Solid-20°CLong-term (≥ 24 months)Tightly sealed container, protect from light, desiccate.
Solid2-8°CShort-term (< 6 months)Tightly sealed container, protect from light.
In DMSO Solution-20°C or -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles, protect from light.

Table 2: Representative Data from a Forced Degradation Study of a Triterpenoid (B12794562) Acid

Stress Condition Parameter Exposure Time Degradation (%) Number of Degradation Products
Acid Hydrolysis0.1 M HCl24 hours15.22
Base Hydrolysis0.1 M NaOH8 hours21.53
Oxidation3% H₂O₂24 hours18.72
Thermal60°C48 hours8.51
PhotolyticUV light (254 nm)24 hours12.31

Note: This is representative data for a generic triterpenoid acid and actual degradation rates for this compound may vary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general reversed-phase HPLC method suitable for assessing the purity of this compound and detecting its degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid or acetic acid

  • Sample vials

2. Instrumentation:

  • HPLC system with a UV or Charged Aerosol Detector (CAD)

  • C18 or C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 70% B

    • 5-25 min: 70% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (if using UV)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.

  • Prepare samples for analysis by diluting the stock solution or dissolving a known amount of the test sample in methanol to a final concentration of approximately 0.1 mg/mL.

  • Filter the samples through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all detected peaks and multiplying by 100.

  • The appearance of new peaks in a stressed sample compared to an unstressed control indicates degradation.

Protocol 2: Forced Degradation Study

This protocol describes the conditions for a forced degradation study to investigate the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Dissolve in methanol for analysis.

  • Photolytic Degradation: Expose a solid sample or a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.

  • Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

Visualizations

G cluster_0 Akt/mTOR Signaling Pathway Inhibition PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Compound 3-Oxotirucalla- 7,24-Dien-21-Oic Acid Compound->Akt INHIBITS

Caption: Inhibition of the Akt/mTOR signaling pathway by this compound.

G cluster_1 Forced Degradation Experimental Workflow Start Start: This compound (Solid or Stock Solution) Stress Apply Stress Conditions: - Acid/Base Hydrolysis - Oxidation - Heat - Light Start->Stress Control Unstressed Control Sample Start->Control HPLC Stability-Indicating HPLC Analysis Stress->HPLC Control->HPLC Analysis Data Analysis: - Purity Calculation - Degradation % - Identify Degradants HPLC->Analysis End End: Stability Profile Analysis->End

Caption: Experimental workflow for a forced degradation study.

G cluster_2 Putative Degradation Pathways Parent This compound Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Photolysis Photolysis Parent->Photolysis Deg1 Ring Opening or Isomerization Products Hydrolysis->Deg1 Deg2 Epoxidation or Hydroxylation Products Oxidation->Deg2 Deg3 Isomerization or Rearrangement Products Photolysis->Deg3

Caption: Putative degradation pathways of this compound.

References

Technical Support Center: Troubleshooting NMR Signal Overlap in Tirucallane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of tirucallane (B1253836) triterpenoids. Severe signal overlap in the ¹H NMR spectra of these complex natural products is a frequent challenge, and this guide offers strategies to resolve these issues and obtain high-quality, interpretable data.

Frequently Asked Questions (FAQs)

Q1: Why do the proton signals of my tirucallane triterpenoid (B12794562) overlap so severely in the ¹H NMR spectrum?

A1: Tirucallane triterpenoids possess a complex tetracyclic carbon skeleton with numerous methyl, methylene (B1212753), and methine groups in chemically similar environments. In a standard ¹H NMR spectrum, protons in nearly identical electronic environments will have very similar chemical shifts, leading to significant signal crowding and overlap. This is particularly prominent in the aliphatic region of the spectrum (typically 0.5–2.5 ppm), where the signals from the steroid-like core and the side chain often bunch together, forming a large, unresolved "hump".

Q2: What are the initial, simple steps I can take to try and resolve this signal overlap?

A2: Before resorting to more complex experiments, simple adjustments to your sample preparation and data acquisition parameters can sometimes improve spectral dispersion:

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆, pyridine-d₅, or methanol-d₄) can induce differential chemical shifts (aromatic solvent-induced shifts or ASIS) that may be sufficient to separate overlapping signals.

  • Vary the Temperature: Acquiring spectra at different temperatures can alter the chemical shifts of your compound, particularly if conformational equilibria are present. This can sometimes resolve overlapping resonances.

  • Adjust Sample Concentration: Highly concentrated samples can lead to peak broadening and increased viscosity, exacerbating overlap. Diluting the sample may improve resolution. Conversely, for very dilute samples, increasing the concentration (if solubility permits) can improve the signal-to-noise ratio for key signals.

  • Optimize Shimming: Ensure the magnetic field homogeneity is optimized by careful shimming. Poor shimming can lead to broadened peaks, which will worsen signal overlap.

Troubleshooting Guides

Issue 1: Unresolved Methylene and Methine Signals in the Aliphatic Region

The dense cluster of methylene (-CH₂-) and methine (-CH-) signals from the cyclic core of the tirucallane skeleton often presents as a broad, uninterpretable multiplet.

Solution: 2D NMR Spectroscopy

Two-dimensional NMR experiments are essential for resolving these overlapping signals by spreading the information into a second dimension.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It helps to trace out the spin systems within the molecule, allowing you to connect adjacent protons even when their signals are overlapped in the 1D spectrum.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. Since ¹³C spectra are generally better resolved, this technique is highly effective at separating overlapping proton signals. For instance, two protons that overlap in the ¹H spectrum but are attached to different carbon atoms will show distinct cross-peaks in the HSQC spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the carbon skeleton and assigning quaternary carbons.

Experimental Protocols:

A standard workflow for acquiring 2D NMR data for a tirucallane triterpenoid is as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_analysis Data Analysis Sample Dissolve 5-10 mg of purified tirucallane in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, C₆D₆) H1_NMR Acquire ¹H NMR Spectrum Sample->H1_NMR Initial Assessment C13_NMR Acquire ¹³C and DEPT Spectra H1_NMR->C13_NMR COSY Acquire ¹H-¹H COSY C13_NMR->COSY Resolve Overlap HSQC Acquire ¹H-¹³C HSQC COSY->HSQC HMBC Acquire ¹H-¹³C HMBC HSQC->HMBC NOESY Acquire ¹H-¹H NOESY/ROESY (for stereochemistry) HMBC->NOESY Structure Structure Elucidation NOESY->Structure Finalize Structure

Caption: Standard NMR experimental workflow for tirucallane triterpenoid structure elucidation.

Data Presentation: Typical Chemical Shift Ranges for Overlapping Signals in Tirucallane Triterpenoids

The following table summarizes the typical ¹H and ¹³C NMR chemical shift ranges for the core methylene and methine protons and carbons of a tirucallane skeleton, which are often involved in signal overlap.

PositionProton (δ, ppm)Carbon (δ, ppm)Common Overlapping Regions
C-11.2 - 1.830 - 35Methylene region
C-21.5 - 2.025 - 30Methylene region
C-61.3 - 1.920 - 25Methylene region
C-71.4 - 2.128 - 33Methylene region
C-111.3 - 1.821 - 26Methylene region
C-121.5 - 2.230 - 35Methylene region
C-151.2 - 1.933 - 38Methylene region
C-161.6 - 2.326 - 31Methylene region
C-50.8 - 1.248 - 53Methine/Methyl region
C-90.9 - 1.449 - 54Methine/Methyl region
C-171.8 - 2.450 - 55Side-chain region

Note: These are approximate ranges and can vary depending on the specific substitution pattern of the tirucallane triterpenoid.

Issue 2: Overlapping Methyl Signals

Tirucallane triterpenoids typically have eight methyl groups, and their singlet signals in the ¹H NMR spectrum are often clustered in the region of 0.7-1.2 ppm, making unambiguous assignment difficult.

Solution 1: Lanthanide Shift Reagents (LSRs)

The use of a lanthanide shift reagent, such as Eu(fod)₃ or Pr(fod)₃, can be a powerful tool to resolve overlapping signals. These paramagnetic complexes coordinate to Lewis basic sites in the molecule (e.g., hydroxyl or carbonyl groups) and induce large chemical shifts in nearby protons. The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion, which can effectively spread out the overlapping signals.

Experimental Protocol: Lanthanide Shift Reagent Titration

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your purified tirucallane triterpenoid in a dry, non-coordinating deuterated solvent like CDCl₃.

  • Add Reagent: Prepare a stock solution of the LSR in the same solvent. Add a small, known molar equivalent (e.g., 0.1 eq) of the LSR to your NMR tube.

  • Acquire Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum.

  • Titration: Continue adding small increments of the LSR and acquiring spectra until the desired signal dispersion is achieved. Plot the chemical shift of each proton against the molar ratio of LSR to substrate to monitor the shifts.

lsr_workflow cluster_start Initial State cluster_lsr LSR Titration cluster_result Outcome Start Overlapping Signals in ¹H NMR Spectrum Add_LSR Add small increments of Lanthanide Shift Reagent Start->Add_LSR Acquire_NMR Acquire ¹H NMR spectrum after each addition Add_LSR->Acquire_NMR Resolved Resolved Signals with Differential Shifts Acquire_NMR->Resolved Achieve desired separation

Caption: Workflow for resolving signal overlap using a lanthanide shift reagent.

Solution 2: 1D TOCSY (Total Correlation Spectroscopy)

If at least one proton of a spin system is well-resolved, a 1D TOCSY experiment can be used to selectively excite this proton and transfer magnetization to all other protons within the same spin system. This results in a simplified 1D spectrum that only shows the signals of the coupled protons, effectively isolating them from the rest of the overlapping signals.

Experimental Protocol: 1D Selective TOCSY

  • Identify Target Proton: From the standard ¹H NMR spectrum, identify a well-resolved proton that is part of the spin system you wish to investigate.

  • Set Up Experiment: Use a selective 1D TOCSY pulse sequence. The key parameters to set are the frequency of the selective pulse (centered on the target proton) and the mixing time.

  • Optimize Mixing Time: The mixing time controls the extent of magnetization transfer. Start with a short mixing time (e.g., 20 ms) to observe correlations to directly coupled protons, and increase it (e.g., 80-120 ms) to see correlations to more distant protons in the spin system.

oned_tocsy_logic cluster_problem Problem cluster_condition Condition cluster_solution Solution cluster_outcome Outcome Overlapped Complex ¹H NMR with severe signal overlap Isolated_Peak At least one well-resolved proton in a spin system Overlapped->Isolated_Peak Check for Selective_TOCSY Perform 1D Selective TOCSY on the isolated proton Isolated_Peak->Selective_TOCSY If yes Subspectrum Generate a subspectrum showing only the coupled spin system Selective_TOCSY->Subspectrum

Caption: Logical workflow for applying 1D TOCSY to resolve overlapping signals.

Technical Support Center: Enhancing the Purity of 3-Oxotirucalla-7,24-Dien-21-Oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Oxotirucalla-7,24-Dien-21-Oic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this cytotoxic tirucallane (B1253836) triterpene.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for purifying crude this compound isolated from a natural source?

A1: The initial purification of the crude extract containing this compound typically involves liquid-liquid extraction followed by column chromatography. The choice of solvents for extraction will depend on the initial biomass and extraction method. A common approach involves using a solvent of medium polarity, such as dichloromethane (B109758) or ethyl acetate (B1210297), to extract the compound from the initial crude extract.[1] Following extraction, silica (B1680970) gel column chromatography is a robust method for the initial separation of the target compound from other less polar or more polar impurities.

Q2: My purified this compound shows persistent impurities after column chromatography. What should I do?

A2: If impurities persist after initial column chromatography, consider the following troubleshooting steps:

  • Optimize the Mobile Phase: A gradient elution with a solvent system like hexane (B92381)/ethyl acetate may be necessary to resolve compounds with close retention factors (Rf values).[2]

  • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (B75360) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

  • Recrystallization: This is a highly effective technique for purifying solid compounds.[3][4][] The choice of solvent is critical for successful recrystallization.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is a powerful tool, especially for separating structurally similar impurities.[2]

Q3: What are suitable solvents for the recrystallization of this compound?

A3: Based on its known solubility, suitable solvents for recrystallization include chloroform, dichloromethane, ethyl acetate, and acetone.[1][6][7] The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[4] You may need to use a co-solvent system (e.g., ethyl acetate/hexane) to achieve optimal crystallization.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of your sample can be assessed using a combination of the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantitative purity assessment. A sharp, symmetrical peak for your compound of interest with the absence of other significant peaks indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): NMR can confirm the structure of the compound and detect the presence of impurities with distinct proton or carbon signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the compound and help identify any impurities with different mass-to-charge ratios.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Solvent Choice The compound may be too soluble in the chosen solvent even at low temperatures.
Action: Select a solvent in which the compound has lower solubility at room temperature or use a co-solvent system to reduce solubility.
Cooling Rate Rapid cooling can lead to the formation of a precipitate instead of crystals, trapping impurities.[3]
Action: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4]
Supersaturation The solution may not be sufficiently saturated at the higher temperature.
Action: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[4]
Issue 2: Co-eluting Impurities in Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the mobile phase may not be optimal for separating the target compound from impurities.
Action: Perform a systematic study of different mobile phase compositions using TLC to identify a solvent system that provides the best separation. A gradient elution is often more effective than isocratic elution.[2]
Column Overloading Applying too much crude material to the column can lead to poor separation.
Action: Reduce the amount of sample loaded onto the column relative to the amount of stationary phase.
Structurally Similar Impurities The impurities may have very similar polarities to this compound.
Action: Consider using a different chromatographic technique, such as reverse-phase chromatography or preparative HPLC, which can offer different selectivity.[2]

Data Presentation

Table 1: Comparison of Purification Methods for this compound
Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Yield Notes
Silica Gel Column Chromatography (Hexane:Ethyl Acetate gradient) 75%90-95%80%Effective for removing major impurities.
Recrystallization (Ethyl Acetate/Hexane) 92%>98%70%Excellent for removing minor, closely related impurities.
Preparative HPLC (C18 column, Acetonitrile:Water gradient) 95%>99.5%50%Ideal for achieving very high purity for analytical standards or biological assays.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Dissolve the crude extract containing this compound in a minimal amount of dichloromethane. Add silica gel (2-3 times the weight of the crude extract) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (60-120 mesh) in hexane.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate. Collect fractions and monitor by TLC.

  • Fraction Pooling: Combine the fractions containing the pure compound (as determined by TLC) and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the partially purified this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.[4]

  • Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy. Add a few drops of hot ethyl acetate to redissolve the precipitate.[4]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.[4]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow CrudeExtract Crude Extract (Purity: ~75%) ColumnChromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) CrudeExtract->ColumnChromatography PartiallyPure Partially Pure Compound (Purity: 90-95%) ColumnChromatography->PartiallyPure Recrystallization Recrystallization (Ethyl Acetate/Hexane) PartiallyPure->Recrystallization PrepHPLC Preparative HPLC (Optional for >99.5% Purity) PartiallyPure->PrepHPLC HighPurity High Purity Compound (Purity: >98%) Recrystallization->HighPurity UltraPure Ultra Pure Compound (Purity: >99.5%) PrepHPLC->UltraPure

Caption: Purification workflow for this compound.

TroubleshootingLogic Start Impure Compound After Initial Purification CheckPurity Assess Purity by HPLC/TLC Start->CheckPurity LowPurity Low Purity (<90%) CheckPurity->LowPurity <90% ModeratePurity Moderate Purity (90-98%) CheckPurity->ModeratePurity 90-98% HighPurity High Purity (>98%) CheckPurity->HighPurity >98% OptimizeChroma Optimize Column Chromatography Conditions LowPurity->OptimizeChroma Recrystallize Perform Recrystallization ModeratePurity->Recrystallize End Pure Compound HighPurity->End OptimizeChroma->CheckPurity Recrystallize->CheckPurity PrepHP Consider Preparative HPLC Recrystallize->PrepHP If still impure PrepHP->End

Caption: Troubleshooting logic for purity enhancement.

References

dealing with co-eluting compounds in 3-Oxotirucalla-7,24-Dien-21-Oic Acid purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-Oxotirucalla-7,24-Dien-21-Oic Acid, with a particular focus on resolving co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: Due to their structural similarities, several other triterpenoids commonly co-elute with this compound, particularly during reversed-phase HPLC. These include:

  • Tirucallane-type isomers: Positional isomers such as 3-Oxotirucalla-8,24-dien-21-oic acid and stereoisomers.[1][2]

  • Other tirucallic acids: Hydroxylated or acetylated derivatives like 3α-hydroxytirucalla-7,24-dien-21-oic acid and 3α-acetoxytirucalla-8,24-dien-21-oic acid.[1][2]

  • Boswellic acids: α-boswellic acid, β-boswellic acid, and their acetylated derivatives are frequently found in the same natural extracts, especially from Boswellia species.[3][4]

  • Amyrins: α-amyrin and β-amyrin are other common pentacyclic triterpenes that can exhibit similar chromatographic behavior.[3]

Q2: What is a good starting point for an HPLC method to purify this compound?

A2: A good starting point for developing a separation method is reversed-phase HPLC. Below is a recommended initial protocol:

Initial HPLC Method Protocol

ParameterRecommendation
Column C18 (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid or 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile (B52724)
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical starting gradient could be 80% A to 100% B over 30-40 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10-20 µL

This method should provide a good initial separation of many triterpenoids. Optimization will likely be necessary to resolve specific co-eluting compounds.[5][6]

Q3: Why is an acidic modifier added to the mobile phase?

A3: An acidic modifier, such as formic acid or phosphoric acid, is added to the mobile phase to suppress the ionization of the carboxylic acid functional group on the tirucallic acid and other acidic triterpenoids.[6] By keeping these molecules in their neutral form, peak shape is significantly improved, reducing tailing and leading to better resolution and more reproducible retention times.[6][7]

Troubleshooting Guide for Co-eluting Compounds

This guide addresses specific issues of co-elution and provides a logical workflow for method development and optimization.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Optimization Steps cluster_2 Advanced Optimization cluster_3 Outcome A Poor resolution or co-elution of peaks B Modify Mobile Phase Gradient A->B Start Here C Adjust Mobile Phase pH B->C If resolution is still poor H Successful Separation B->H Success D Change Column Temperature C->D If co-elution persists C->H Success E Change Organic Modifier (e.g., Methanol) D->E If minor improvements D->H Success F Select a Different Stationary Phase E->F If selectivity is the main issue E->H Success G Consider Alternative Techniques F->G For very difficult separations F->H Success G->H Success

Caption: Troubleshooting workflow for resolving co-eluting compounds.

Scenario 1: Two or more peaks are broad and not baseline separated.

  • Question: My chromatogram shows broad, overlapping peaks for my target compound and an impurity. How can I improve the resolution?

  • Answer:

    • Optimize the Gradient: A shallow gradient will provide better separation of closely eluting peaks. Try decreasing the rate of change of the organic solvent (acetonitrile) concentration. For example, if your gradient is from 20% to 80% acetonitrile in 30 minutes, try extending the gradient to 60 minutes or using a multi-step gradient with a very slow ramp around the elution time of your target compound.

    • Adjust the Mobile Phase pH: Ensure you are using an acidic modifier. If you are already using one, slight adjustments to the pH can sometimes alter the selectivity between two closely eluting acidic compounds.

    • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase the efficiency of the separation and lead to sharper peaks and better resolution.

    • Check for Column Overload: Injecting too concentrated a sample can lead to broad, distorted peaks. Try diluting your sample and re-injecting.

Scenario 2: A small peak is hidden on the tail of the main peak.

  • Question: I suspect a co-eluting impurity on the tail of my main this compound peak. How can I confirm and resolve this?

  • Answer:

    • Change the Organic Modifier: Triterpenoid (B12794562) isomers can exhibit different selectivity with different organic solvents. Replace acetonitrile with methanol (B129727) in your mobile phase. This will alter the elution order and may resolve the hidden peak. You can also try a ternary mixture of water, acetonitrile, and methanol.

    • Modify the Column Temperature: Increasing or decreasing the column temperature can affect the selectivity of the separation. Try running the separation at different temperatures (e.g., 25°C, 40°C, 50°C) to see if the impurity resolves.

    • Select a Different Stationary Phase: If changing the mobile phase is not effective, the interaction with the stationary phase may need to be altered. Consider a column with a different chemistry, such as a phenyl-hexyl or a C30 column, which can offer different selectivity for structurally similar compounds.

Scenario 3: I have a complex mixture with multiple co-eluting triterpenoids.

  • Question: My sample contains several tirucallic and boswellic acids that are all eluting very close to each other. How can I approach this complex separation?

  • Answer:

    • Two-Dimensional HPLC (2D-HPLC): For highly complex mixtures, 2D-HPLC can provide significantly enhanced resolution. This technique involves using two columns with different selectivities. The effluent from the first column is selectively transferred to a second column for further separation.

    • Countercurrent Chromatography (CCC): CCC is a preparative liquid-liquid chromatography technique that avoids solid stationary phases, thus eliminating irreversible adsorption. It is particularly useful for separating complex mixtures of natural products.

    • Chemical Derivatization: Derivatizing the carboxylic acid group can alter the polarity and chromatographic behavior of the triterpenoids. This can sometimes improve separation, but it adds extra steps to the workflow.

Experimental Protocols

Protocol 1: High-Resolution HPLC Method for Isomer Separation

This protocol is an example of an optimized method for separating closely related triterpenoid isomers.

ParameterSpecification
Column C18, 1.8 µm particle size (e.g., 150 x 2.1 mm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-5 min, 70% B; 5-35 min, 70-90% B; 35-40 min, 90-100% B; 40-45 min, 100% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection UV at 210 nm

HPLC_Method_Development cluster_0 Initial Setup cluster_1 Execution & Analysis cluster_2 Optimization Loop cluster_3 Final Method A Prepare Sample and Mobile Phases B Equilibrate C18 Column A->B C Inject Sample and Run Initial Gradient B->C D Analyze Chromatogram for Co-elution C->D E Adjust Gradient Slope D->E If co-elution occurs F Modify Mobile Phase Composition D->F If selectivity is poor G Change Column Temperature D->G For fine-tuning H Validate Optimized Method D->H Resolution is satisfactory E->D F->D G->D

Caption: HPLC method development workflow.

Quantitative Data Summary

The following table provides an example of retention times for common triterpenoids that may co-elute with this compound under a standard reversed-phase HPLC method. Actual retention times will vary depending on the specific chromatographic conditions.

CompoundTypical Retention Time (min)
11-keto-β-boswellic acid12.5
Acetyl-11-keto-β-boswellic acid15.8
This compound 18.2
α-boswellic acid20.1
β-boswellic acid21.5
Acetyl-α-boswellic acid24.3
Acetyl-β-boswellic acid25.9
α-amyrin28.4
β-amyrin29.1

Note: This data is illustrative and compiled from typical elution orders of triterpenoids. Actual retention times are highly dependent on the specific HPLC system, column, and method parameters.

References

minimizing matrix effects in MS analysis of 3-Oxotirucalla-7,24-Dien-21-Oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the mass spectrometry (MS) analysis of 3-Oxotirucalla-7,24-dien-21-oic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] For this compound, this can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in inaccurate and unreliable quantification.[2] This is a significant challenge, particularly in complex biological matrices such as plasma, urine, or tissue extracts where endogenous substances like phospholipids (B1166683) and salts are present.[3][4]

Q2: My signal for this compound is showing significant ion suppression. What are the likely causes?

A2: Ion suppression for a triterpenoid (B12794562) acid like this compound is commonly caused by co-eluting matrix components that compete for ionization in the MS source.[1] Key culprits often include phospholipids, salts, and other endogenous compounds present in the sample extract.[4] The complexity of your sample matrix is a critical factor; for instance, direct protein precipitation of plasma samples can result in extracts with high levels of these interfering substances.[5]

Q3: How can I assess the extent of matrix effects in my samples for this compound?

A3: There are both qualitative and quantitative methods to assess matrix effects.[6]

  • Qualitative Assessment: The post-column infusion technique can identify regions in your chromatogram where ion suppression or enhancement occurs.[6][7] This involves infusing a constant flow of this compound solution into the MS source post-column and injecting a blank matrix extract. Dips or rises in the baseline signal indicate the retention times of interfering components.[7]

  • Quantitative Assessment: The post-extraction spike method is the most widely accepted approach for quantifying matrix effects.[4][7] This involves comparing the peak area of the analyte in a standard solution to its peak area in a blank matrix extract spiked with the analyte at the same concentration.[4]

Q4: What is the most effective way to compensate for matrix effects during the quantification of this compound?

A4: The use of a stable isotope-labeled (SIL) internal standard of this compound is the most reliable method to compensate for matrix effects.[6][7] A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[6] This allows for accurate quantification based on the peak area ratio of the analyte to the internal standard. If a SIL internal standard is not available, a structural analog can be used, but with caution, as its chromatographic behavior and ionization efficiency may not perfectly match the analyte.

Q5: Can my choice of ionization technique influence matrix effects for this compound?

A5: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI) because it is more sensitive to competition for charge and changes in droplet surface tension caused by co-eluting compounds.[8] Given that this compound is a polar, non-volatile molecule, ESI is the more common and appropriate ionization technique. Therefore, optimizing sample cleanup and chromatography is critical.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

Potential CauseTroubleshooting Step
Inappropriate Injection Solvent Ensure the injection solvent is weaker than or matches the initial mobile phase composition to prevent peak distortion.[8]
Secondary Interactions with Column As an acidic compound, it may interact with active sites on the column. Use a mobile phase with additives like 0.1% formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape. Consider a different column chemistry if tailing persists.[8]
Column Contamination/Deterioration Flush the column with a strong solvent. If the issue persists, replace the guard column or the analytical column.[8]
System Dead Volume Check all fittings and connections for dead volume, which can cause peak broadening.[8]

Issue 2: Low or Inconsistent Signal Intensity (Ion Suppression)

Potential CauseTroubleshooting Step
Co-eluting Matrix Components Optimize the chromatographic gradient to better separate the analyte from interfering compounds. A slower, shallower gradient or a different organic modifier can improve resolution.[8]
Insufficient Sample Cleanup Implement a more rigorous sample preparation method. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple protein precipitation (PPT).[5][6]
High Salt Concentration in Sample Ensure that salts from buffers or the sample matrix are effectively removed during sample preparation, as they are a common cause of ion suppression.[8]
Suboptimal MS Source Conditions Optimize source parameters such as capillary voltage, gas flow rates, and temperature to enhance the ionization of this compound.[9]

Quantitative Data Summary

The following tables provide representative data for assessing matrix effects and recovery for a triterpenoid acid, which can serve as a benchmark for your experiments with this compound.

Table 1: Matrix Effect Assessment

AnalyteConcentration (ng/mL)Mean Peak Area (Neat Solution) (n=3)Mean Peak Area (Post-Spiked Blank Matrix) (n=3)Matrix Factor (MF)¹Matrix Effect (%)²
This compound10150,00090,0000.60-40%
This compound1001,450,000957,0000.66-34%
This compound100015,200,00010,336,0000.68-32%

¹ Matrix Factor (MF) = Mean Peak Area in Matrix / Mean Peak Area in Neat Solution. A value < 1 indicates ion suppression.[4] ² Matrix Effect (%) = (MF - 1) * 100.

Table 2: Extraction Recovery Assessment

AnalyteConcentration (ng/mL)Mean Peak Area (Pre-Spiked Matrix) (n=3)Mean Peak Area (Post-Spiked Blank Matrix) (n=3)Recovery (%)¹
This compound1078,30090,00087%
This compound100842,160957,00088%
This compound10009,195,68010,336,00089%

¹ Recovery (%) = (Mean Peak Area of Pre-Spiked Matrix / Mean Peak Area of Post-Spiked Matrix) * 100. High and consistent recovery is crucial for accurate quantification.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

  • Prepare Solutions:

    • Set A (Neat Solution): Spike a known amount of this compound standard into the reconstitution solvent to achieve a final concentration (e.g., 100 ng/mL).

    • Set B (Matrix Extract): Process at least six different lots of blank biological matrix (e.g., plasma) using your chosen extraction method (LLE, SPE, or PPT).

    • Set C (Post-Spiked Matrix): After the final evaporation step of the blank matrix extraction, spike the same amount of analyte as in Set A into the dried extract. Reconstitute with the same solvent.

  • Analysis: Analyze all samples by LC-MS/MS.

  • Calculation:

    • Calculate the Matrix Factor (MF) = (Average peak area of Set C) / (Average peak area of Set A).[4]

    • A value close to 1 indicates minimal matrix effect. A value < 1 indicates ion suppression, and > 1 indicates ion enhancement.[4]

Protocol 2: Solid-Phase Extraction (SPE) for Triterpenoid Acids from Plasma

This protocol is a general guideline and should be optimized for this compound.

  • Sample Pre-treatment: To 200 µL of plasma, add 50 µL of internal standard solution and 200 µL of 4% phosphoric acid. Vortex to mix.

  • Cartridge Conditioning: Condition a polymeric mixed-mode SPE cartridge (e.g., with both reversed-phase and anion exchange properties) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1% formic acid in water.

    • Wash 2: 1 mL of 20% methanol in water.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.

Visualizations

Workflow_Matrix_Effect_Assessment A Prepare Neat Solution (Analyte in Solvent) D Analyze Both Samples by LC-MS/MS A->D B Process Blank Matrix (e.g., Plasma) C Spike Analyte into Processed Matrix Extract B->C C->D E Compare Peak Areas (Matrix vs. Neat) D->E F Calculate Matrix Factor MF = Area_Matrix / Area_Neat E->F

Caption: Workflow for Quantitative Matrix Effect Assessment.

Troubleshooting_Decision_Tree start Inconsistent/Inaccurate Results for this compound q1 Is an appropriate Internal Standard (SIL-IS) used? start->q1 a1_yes Assess Matrix Effect (Post-Extraction Spike) q1->a1_yes Yes a1_no Implement SIL-IS or Matrix-Matched Calibrators q1->a1_no No q2 Significant Matrix Effect (e.g., >15% suppression)? a1_yes->q2 end Method Optimized a1_no->end a2_yes Improve Sample Preparation (SPE or LLE) q2->a2_yes Yes a2_no Optimize MS Source Parameters q2->a2_no No q3 Issue Persists? a2_yes->q3 a2_no->end a3_yes Optimize Chromatographic Separation (Gradient/Column) q3->a3_yes Yes q3->end No a3_yes->end

References

protocol refinement for reproducible results with 3-Oxotirucalla-7,24-Dien-21-Oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving reproducible results with 3-Oxotirucalla-7,24-Dien-21-Oic Acid. This resource includes detailed experimental protocols, troubleshooting guides, frequently asked questions (FAQs), and data summaries to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a tirucallane-type triterpenoid (B12794562), a class of natural products that has garnered interest for its potential biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3]

Q2: What are the known biological activities of this compound?

Research has primarily focused on the cytotoxic and anti-proliferative effects of this compound, particularly against breast cancer cell lines such as MCF-7.[1] Studies on related tirucallane (B1253836) triterpenoids suggest that their mechanism of action may involve the induction of apoptosis.[4][5][6]

Q3: In what solvents is this compound soluble?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][7] For cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO.

Q4: How should I prepare a stock solution of this compound for cell culture experiments?

It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. To minimize precipitation upon dilution in aqueous cell culture media, it is recommended to perform serial dilutions. For instance, create an intermediate dilution of the stock in pre-warmed media before making the final dilution to the desired experimental concentration.[8]

Q5: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v). It is crucial to include a vehicle control (media with the same final DMSO concentration without the compound) in all experiments.[8]

Data Presentation

The following table summarizes the cytotoxic activity of this compound and a related tirucallane triterpenoid against the MCF-7 human breast cancer cell line.

CompoundCell LineAssayIC50 (µM)Reference
This compoundMCF-7MTT27.5[1]
Chisocarpene A (a tirucallane-type triterpenoid)MCF-7Resazurin-based26.56 ± 1.01[3]

Experimental Protocols

Protocol: Determination of Cytotoxicity using MTT Assay

This protocol outlines the steps for assessing the cytotoxic effects of this compound on MCF-7 cells.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (Dimethyl Sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count MCF-7 cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations (e.g., a range from 1 µM to 100 µM). Ensure the final DMSO concentration in the wells is ≤ 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, carefully aspirate the medium containing the compound.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

    • After incubation, carefully aspirate the MTT solution.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of the compound in the culture medium. The compound is hydrophobic and has low aqueous solubility.Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions, including an intermediate dilution in pre-warmed medium, to minimize the solvent shock. Ensure the final DMSO concentration is as low as possible (ideally <0.5%).[8][9]
Inconsistent results between replicate wells. Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. To avoid edge effects, do not use the outermost wells of the plate; instead, fill them with sterile PBS or media.
High background absorbance in the MTT assay. Contamination of reagents or direct reduction of MTT by the compound.Ensure all solutions are sterile. To test for direct MTT reduction, set up control wells with media, MTT, and the compound without cells. If a color change occurs, consider an alternative viability assay (e.g., SRB assay).
Low signal or low absorbance readings in the MTT assay. Insufficient number of viable cells, insufficient incubation time with MTT, or incomplete solubilization of formazan crystals.Optimize cell seeding density. Increase the incubation time with the MTT reagent. Ensure complete dissolution of the formazan crystals by gentle pipetting or agitation after adding the solubilization buffer.
Unexpectedly low or no cytotoxicity observed. Compound degradation, suboptimal treatment conditions, or cell line resistance.Prepare fresh stock solutions of the compound. Optimize the treatment duration and concentration range. Verify the sensitivity of the MCF-7 cell line to other known cytotoxic agents.
Cell morphology changes unrelated to apoptosis (e.g., vacuolization). Cellular stress due to compound precipitation or high DMSO concentration.Visually inspect the wells for precipitates after adding the compound. Ensure the final DMSO concentration is not toxic to the cells by running a vehicle control with a range of DMSO concentrations.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed MCF-7 cells in 96-well plate compound_prep Prepare serial dilutions of This compound treatment Treat cells with compound (24, 48, or 72h) compound_prep->treatment mtt_addition Add MTT reagent treatment->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization read_absorbance Measure absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound.

Proposed Signaling Pathway for Tirucallane Triterpenoid-Induced Apoptosis

signaling_pathway cluster_cell Cancer Cell cluster_caspase Caspase Cascade compound Tirucallane Triterpenoid mitochondrion Mitochondrion compound->mitochondrion Induces mitochondrial membrane potential loss bcl2 Bcl-2 Family (e.g., Bcl-2 down, Bax up) mitochondrion->bcl2 cytochrome_c Cytochrome c release bcl2->cytochrome_c regulates caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of tirucallane triterpenoid-induced apoptosis in cancer cells.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_checks Initial Checks cluster_solutions Potential Solutions start Inconsistent or Unexpected Experimental Results check_precipitation Visible precipitate in media? start->check_precipitation check_controls Vehicle control shows toxicity? start->check_controls check_replicates High variability in replicates? start->check_replicates solubility_solution Optimize compound dilution method. Lower final DMSO concentration. check_precipitation->solubility_solution Yes dmso_solution Reduce final DMSO concentration. Test cell line tolerance. check_controls->dmso_solution Yes pipetting_solution Review cell seeding and pipetting techniques. Avoid edge effects. check_replicates->pipetting_solution Yes

Caption: A logical approach to troubleshooting common experimental issues.

References

Validation & Comparative

Unveiling the Molecular Architecture and Cytotoxic Potential of 3-Oxotirucalla-7,24-Dien-21-Oic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of 3-Oxotirucalla-7,24-Dien-21-Oic Acid, a tirucallane-type triterpenoid (B12794562) with promising cytotoxic activity. We delve into the experimental data confirming its structure, compare its efficacy against a relevant alternative, and provide detailed protocols for its isolation and cytotoxic evaluation.

Structural Confirmation and Physicochemical Properties

This compound is a tetracyclic triterpenoid with the chemical formula C₃₀H₄₆O₃ and a molecular weight of 454.7 g/mol .[1] Its structure has been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed by crystal structure data.[1] The IUPAC name for this compound is (2S)-6-methyl-2-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid.[1]

Comparative Analysis of Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. This guide focuses on its activity against the MCF-7 human breast adenocarcinoma cell line, in comparison to another tirucallane (B1253836) triterpenoid, flindissol, which was isolated alongside it from Luvunga scandens.[3]

CompoundTarget Cell LineIC₅₀ (µM)Reference
This compoundMCF-727.5[3]
FlindissolMCF-713.8[3]
This compoundHSC-38.3
FlindissolHSC-310.7
Unnamed Tirucallane Triterpenoid (Compound 2)HeLa29.23[4]

As the data indicates, while this compound shows potent cytotoxicity, flindissol exhibited a stronger effect against the MCF-7 cell line in this particular study. However, against the HSC-3 human oral squamous carcinoma cell line, this compound was found to be more potent. This highlights the importance of cell-line specific responses when evaluating cytotoxic compounds. Another unnamed tirucallane triterpenoid exhibited moderate activity against HeLa cervical cancer cells.[4]

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of tirucallane-type triterpenoids from plant material, based on common phytochemical extraction techniques.[5][6]

G plant_material Dried and Powdered Plant Material (e.g., Luvunga scandens stems) extraction Solvent Extraction (e.g., Dichloromethane (B109758) or Ethanol) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract fractionation Column Chromatography (Silica Gel) crude_extract->fractionation fractions Eluted Fractions fractionation->fractions purification Further Purification (e.g., Preparative TLC or HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound

Caption: Generalized workflow for the isolation and purification of this compound.

Detailed Steps:

  • Extraction: The dried and powdered plant material is subjected to solvent extraction, typically with a non-polar solvent like dichloromethane or ethanol, to isolate the triterpenoids.[3]

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.[4]

  • Purification: Fractions showing the presence of the target compound (as monitored by Thin Layer Chromatography) are combined and further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3]

G cell_seeding Seed cells in a 96-well plate treatment Treat cells with varying concentrations of the compound cell_seeding->treatment incubation1 Incubate for a specified period (e.g., 24-72 hours) treatment->incubation1 add_mtt Add MTT solution to each well incubation1->add_mtt incubation2 Incubate for 3-4 hours (Formazan crystal formation) add_mtt->incubation2 solubilization Add solubilizing agent (e.g., DMSO) incubation2->solubilization read_absorbance Measure absorbance at ~570 nm solubilization->read_absorbance data_analysis Calculate IC₅₀ value read_absorbance->data_analysis

Caption: Standard workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (and the comparator compound) and incubated for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • Formazan (B1609692) Formation: The plate is incubated for another 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Potential Mechanism of Action

While the specific signaling pathway for this compound is yet to be fully elucidated, many triterpenoids are known to induce apoptosis (programmed cell death) in cancer cells. The intrinsic apoptosis pathway is a likely mechanism. This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic proteins. Triterpenes can modulate the expression of Bcl-2 family proteins, which are key regulators of this process, leading to the activation of caspases and subsequent cell death.[7][8]

G Triterpenoid This compound Bcl2 Anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) Triterpenoid->Bcl2 Inhibition Bax Pro-apoptotic Bax/Bak Triterpenoid->Bax Activation Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes permeabilization Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Comparative Guide to Analytical Methods for the Quantification of 3-Oxotirucalla-7,24-Dien-21-Oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two robust analytical methods suitable for the quantitative analysis of 3-Oxotirucalla-7,24-dien-21-oic acid and other tirucallane-type triterpenoids: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate quantification in various matrices, from raw plant material to formulated products.

While specific validated methods for this compound are not extensively published, the methodologies presented here are based on established analytical approaches for structurally similar triterpenoids and provide a strong foundation for method development and validation.

Method Comparison

The choice between HPLC-CAD and LC-MS/MS will depend on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or the availability of instrumentation.

  • HPLC-CAD is a powerful technique for quantifying non-volatile and semi-volatile compounds. It does not require the analyte to have a chromophore, making it suitable for a wide range of triterpenoids. The response is generally proportional to the mass of the analyte, providing near-uniform response for different compounds.

  • LC-MS/MS offers unparalleled sensitivity and selectivity by separating compounds based on their mass-to-charge ratio. This makes it the gold standard for analyzing compounds in complex matrices where co-eluting interferences can be a significant issue.

The following table summarizes the key performance parameters for each method, based on typical data for triterpenoid (B12794562) analysis.

Parameter HPLC-CAD LC-MS/MS
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) < 1 ng on-column[1]< 0.1 ng/mL
Limit of Quantitation (LOQ) < 2 ng on-column[1]< 0.5 ng/mL
Precision (%RSD) < 7%[1]< 5%
Selectivity GoodExcellent
Matrix Effect Low to ModerateCan be significant, requires careful management
Instrumentation Cost Moderate to HighHigh
Throughput HighHigh

Experimental Protocols

Detailed experimental protocols for both HPLC-CAD and LC-MS/MS are provided below. These should be considered as starting points and may require optimization for specific applications.

Method 1: HPLC with Charged Aerosol Detection (HPLC-CAD)

This method is adapted from a published application for the analysis of triterpenoids and is suitable for the quantification of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent such as a mixture of methanol (B129727) and chloroform (B151607) (1:1, v/v).[1]

  • Sonicate the sample for 60 minutes to ensure complete dissolution.[1]

  • Centrifuge the solution at 13,000 x g for 5 minutes to remove any particulate matter.[1]

  • Dilute the supernatant with methanol prior to injection to ensure compatibility with the mobile phase and to fall within the calibrated concentration range.[1]

2. HPLC-CAD Conditions:

  • Column: Acclaim C30, 3 µm, 4.6 x 150 mm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Mobile Phase C: Methanol

  • Gradient: A multi-step gradient can be optimized to achieve the best separation. A starting point could be 60% B, 20% C, held for 5 minutes, then ramped to 80% B, 20% C over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • CAD Detector Settings:

    • Gas: Nitrogen

    • Pressure: 35 psi

    • Evaporation Temperature: 35 °C

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides a general framework for the highly sensitive and selective quantification of this compound.

1. Sample Preparation:

  • Follow the same sample preparation procedure as for HPLC-CAD. Ensure the final dilution is done with a solvent compatible with the initial mobile phase conditions.

2. LC-MS/MS Conditions:

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice for triterpenoid analysis.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at 50% B and ramp up to 95% B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometer Settings:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode should be tested for optimal signal.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: The [M+H]⁺ or [M-H]⁻ of this compound (C₃₀H₄₆O₃, MW: 454.7 g/mol ).[2]

  • Product Ions: Specific product ions for quantification and qualification need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

  • Collision Energy: Optimize for the specific precursor-to-product ion transitions.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using either HPLC-CAD or LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Sonication Sonication Dissolution->Sonication Centrifugation Centrifugation Sonication->Centrifugation Dilution Dilution Centrifugation->Dilution HPLC_CAD HPLC-CAD Analysis Dilution->HPLC_CAD Injection LC_MSMS LC-MS/MS Analysis Dilution->LC_MSMS Injection Integration Peak Integration HPLC_CAD->Integration LC_MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for the quantification of this compound.

Method Selection Logic

The choice of analytical method often depends on the specific goals of the study. The diagram below outlines a logical approach to selecting between HPLC-CAD and LC-MS/MS.

G Start Define Analytical Needs High_Sensitivity High Sensitivity & Selectivity Required? Start->High_Sensitivity Complex_Matrix Complex Matrix (e.g., crude extract)? High_Sensitivity->Complex_Matrix No LC_MSMS Select LC-MS/MS High_Sensitivity->LC_MSMS Yes Method_Dev Routine QC / Known Components? Complex_Matrix->Method_Dev No Complex_Matrix->LC_MSMS Yes Method_Dev->LC_MSMS No, for unknown identification HPLC_CAD Select HPLC-CAD Method_Dev->HPLC_CAD Yes

Caption: Decision tree for selecting an analytical method for triterpenoid analysis.

References

A Comparative Analysis of the Cytotoxic Effects of 3-Oxotirucalla-7,24-Dien-21-Oic Acid and Other Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro cytotoxic profiles of 3-Oxotirucalla-7,24-Dien-21-Oic Acid alongside the well-studied triterpenoids—betulinic acid, ursolic acid, and oleanolic acid—reveals significant variations in their anti-cancer potential against a panel of human cancer cell lines. This guide provides a comprehensive comparison of their cytotoxic activities, supported by experimental data, to inform researchers and professionals in drug development.

This comparative guide synthesizes available data on the half-maximal inhibitory concentrations (IC50) of these compounds against various cancer cell lines, including breast adenocarcinoma (MCF-7), human oral squamous cell carcinoma (HSC-3), lung carcinoma (A549), cervical cancer (HeLa), and hepatocellular carcinoma (HepG2). While extensive data exists for betulinic acid, ursolic acid, and oleanolic acid, the cytotoxic profile of this compound is currently limited to MCF-7 and HSC-3 cell lines.

Quantitative Comparison of Cytotoxicity (IC50 Values)

The cytotoxic efficacy of these triterpenoids is summarized in the table below. IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, are presented in micromolar (µM). A lower IC50 value indicates a higher cytotoxic potency.

TriterpenoidMCF-7 (Breast)HSC-3 (Oral)A549 (Lung)HeLa (Cervical)HepG2 (Liver)
This compound 27.5 µM[1][2]8.3 µM[1]Data Not AvailableData Not AvailableData Not Available
Betulinic Acid 38.82 µM[3]Data Not Available15.51 µM[3]>10 µM125.0 µg/mL
Ursolic Acid 7.96 µM[4]Data Not Available11.4 µM[5]>30 µM53.4 µM[5]
Oleanolic Acid ~20 µMData Not Available>100 µM>100 µM30 µM[6]

Note: The IC50 value for Betulinic Acid against HepG2 cells was reported in µg/mL and has been presented as such due to the unavailability of the molar concentration in the source data.

Experimental Protocols

The majority of the cited cytotoxicity data was generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

Generalized MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The triterpenoids, dissolved in a suitable solvent like DMSO, are diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specific period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or an acidified isopropanol (B130326) solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Triterpenoids exert their cytotoxic effects through various mechanisms, with the induction of apoptosis, or programmed cell death, being a prominent pathway. The mitochondrial (intrinsic) pathway of apoptosis is a common mechanism activated by many triterpenoids, including betulinic acid and ursolic acid.

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondrion Mitochondrial Dysregulation cluster_caspase_cascade Caspase Cascade Triterpenoids Triterpenoids (e.g., Betulinic Acid, Ursolic Acid) Bax Bax/Bak Activation Triterpenoids->Bax Activates Bcl2 Bcl-2/Bcl-xL Inhibition Triterpenoids->Bcl2 Inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by triterpenoids.

The diagram above illustrates a simplified model of the intrinsic apoptosis pathway. Triterpenoids can induce mitochondrial outer membrane permeabilization (MOMP) by activating pro-apoptotic proteins like Bax and Bak and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL. This leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 subsequently activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Cell Culture (e.g., MCF-7, A549, HeLa, HepG2) B 2. Seeding in 96-well plates A->B C 3. Triterpenoid Application (Varying Concentrations) B->C D 4. Incubation (24-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate & Formazan Formation E->F G 7. Solubilize Formazan F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate Cell Viability (%) H->I J 10. Determine IC50 Value I->J

Caption: Generalized workflow for assessing cytotoxicity using the MTT assay.

This workflow diagram provides a step-by-step overview of the experimental process typically employed to determine the cytotoxic effects of compounds like triterpenoids on cancer cell lines.

Conclusion

This comparative guide highlights the cytotoxic potential of this compound and other prominent triterpenoids. While betulinic acid, ursolic acid, and oleanolic acid have been extensively studied against a range of cancer cell lines, the data for this compound is still emerging. The available data suggests that its potency is cell-line dependent, showing moderate activity against MCF-7 cells and more potent activity against HSC-3 cells. Further research is warranted to fully elucidate the cytotoxic spectrum and mechanisms of action of this compound against a broader panel of cancer cells. This will enable a more direct and comprehensive comparison with other triterpenoids and aid in the assessment of its potential as a novel anti-cancer agent.

References

A Comparative Analysis of 3-Oxotirucalla-7,24-Dien-21-Oic Acid and Paclitaxel in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational drug 3-Oxotirucalla-7,24-Dien-21-Oic Acid, also known as ONC201, and the established chemotherapy agent paclitaxel (B517696), focusing on their mechanisms of action and efficacy in breast cancer cell lines. This analysis is based on available preclinical data to inform further research and drug development efforts.

Executive Summary

This compound (ONC201) and paclitaxel represent two distinct classes of anti-cancer agents with different molecular targets and mechanisms of action. Paclitaxel, a taxane, is a long-standing cornerstone of breast cancer chemotherapy that disrupts microtubule function, leading to mitotic arrest and cell death. ONC201 is a first-in-class small molecule that induces the integrated stress response and targets the mitochondrial protease ClpP, leading to apoptosis. While direct comparative studies are limited, available data suggests both agents have significant, albeit different, effects on breast cancer cells. Paclitaxel is a potent cytotoxic agent across various breast cancer subtypes. ONC201 has shown efficacy in both triple-negative and non-triple-negative breast cancer cell lines and, notably, demonstrates activity against chemotherapy-resistant cancer stem-like cells.

Performance Data and Efficacy

The following tables summarize the available quantitative data on the effects of this compound (ONC201) and paclitaxel on various breast cancer cell lines. It is important to note that this data is compiled from different studies, and direct comparison should be approached with caution due to variations in experimental conditions.

Table 1: Cell Viability (IC50)

CompoundCell LineSubtypeIC50 ValueCitation(s)
This compound (ONC201)MultipleER+, HER2+, TNBC0.8 - 5 µM[1]
PaclitaxelMDA-MB-231Triple-NegativeNot explicitly stated in the provided text, but colony formation was substantially inhibited at ≥5 nM.[2]
PaclitaxelMCF-7ER+, PR+Not explicitly stated in the provided text, but apoptosis was induced in a concentration-dependent manner (0-20 ng/ml).

Table 2: Apoptosis

CompoundCell LineAssayTreatmentResultsCitation(s)
PaclitaxelMDA-MB-231Flow Cytometry5 µmol/LApproximately 56% apoptosis was observed in paclitaxel-treated cells.[3][3]
PaclitaxelMDA-MB-231TUNEL StainingNot specifiedModerately increased apoptosis.[4][4]

Table 3: Cell Cycle Analysis

CompoundCell LineAssayTreatmentResultsCitation(s)
This compound (ONC201)MDA-MB-231Flow Cytometry5 µM or 10 µM for 72 hoursIn most triple-negative breast cancer cell lines that did not undergo apoptosis, ONC201 caused an accumulation of cells in the G1 phase of the cell cycle.[5] In MDA-MB-231 cells, ONC201 treatment for 72 hours led to a decrease in cyclin D1 expression and an accumulation of cells in the G1 phase.[5][5]
PaclitaxelMDA-MB-231Flow Cytometry (PI)10 nMAfter treatment with 10 nM paclitaxel, the percentage of MDA-MB-231 cells in the G2/M phase of the cell cycle was observed to increase, indicating a block in mitosis.[6] In another study, micromolar concentrations of paclitaxel led to a substantial increase in the mitotic index of MDA-MB-231 cells, indicative of mitotic arrest.[2][2][6]
PaclitaxelMCF-7Flow Cytometry (PI)10 nMTreatment with 10 nM paclitaxel resulted in an accumulation of MCF-7 cells in the G2/M phase of the cell cycle.[6][6]

Mechanism of Action

This compound (ONC201)

ONC201 has a multi-faceted mechanism of action that converges on the induction of apoptosis in cancer cells. Its primary target is the G-protein coupled dopamine (B1211576) receptor D2 (DRD2) and the mitochondrial protease ClpP. Binding to these targets initiates a signaling cascade that includes:

  • Integrated Stress Response (ISR) Activation: ONC201 activates the ISR, leading to the upregulation of the transcription factor ATF4 and its target CHOP.[1]

  • TRAIL Pathway Upregulation: This stress response results in the increased expression of the pro-apoptotic ligand TRAIL and its receptor, Death Receptor 5 (DR5).[7]

  • Inhibition of Pro-Survival Pathways: ONC201 also inhibits the Akt and ERK signaling pathways, which are critical for cancer cell survival and proliferation.[8]

  • Mitochondrial Targeting: By activating the mitochondrial protease ClpP, ONC201 disrupts mitochondrial function, leading to metabolic stress and cell death.[1]

A significant finding is that ONC201 can target and deplete cancer stem-like cells in triple-negative breast cancer, a cell population often resistant to conventional chemotherapy like paclitaxel.[9]

Paclitaxel

Paclitaxel's mechanism of action is well-characterized and centers on its ability to disrupt microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in cell division. Paclitaxel's key actions include:

  • Microtubule Stabilization: It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.

  • Mitotic Arrest: The stabilization of microtubules disrupts the normal formation and function of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

ONC201_Pathway cluster_cell Breast Cancer Cell ONC201 This compound (ONC201) DRD2 DRD2 ONC201->DRD2 ClpP Mitochondrial ClpP ONC201->ClpP Akt_ERK Akt/ERK Inhibition ONC201->Akt_ERK ISR Integrated Stress Response (ISR) DRD2->ISR Mitochondrial_Dysfunction Mitochondrial Dysfunction ClpP->Mitochondrial_Dysfunction ATF4_CHOP ATF4/CHOP Upregulation ISR->ATF4_CHOP TRAIL_DR5 TRAIL/DR5 Upregulation ATF4_CHOP->TRAIL_DR5 Apoptosis Apoptosis TRAIL_DR5->Apoptosis Akt_ERK->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Signaling Pathway of this compound (ONC201).

Paclitaxel_Pathway cluster_cell Breast Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Microtubule_Stabilization Microtubule Stabilization Microtubules->Microtubule_Stabilization Inhibits depolymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of Action of Paclitaxel.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays Assays start Breast Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) treatment Treatment with This compound or Paclitaxel start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: General Experimental Workflow for Drug Comparison.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or paclitaxel for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat breast cancer cells with the desired concentrations of this compound or paclitaxel for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat breast cancer cells with the compounds as described above.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Both this compound (ONC201) and paclitaxel demonstrate significant anti-cancer activity in breast cancer cell lines, albeit through distinct mechanisms. Paclitaxel remains a potent and widely used chemotherapeutic that induces mitotic arrest. ONC201 presents a novel therapeutic strategy by activating the integrated stress response and targeting mitochondrial function, with the added potential of targeting cancer stem cells. The lack of direct comparative studies necessitates further research to fully elucidate the relative efficacy and potential synergistic effects of these two compounds in breast cancer treatment. The data and protocols presented in this guide are intended to serve as a foundation for such future investigations.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 3-Oxotirucalla-7,24-Dien-21-Oic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 3-Oxotirucalla-7,24-dien-21-oic acid analogs, offering researchers, scientists, and drug development professionals objective insights into their structure-activity relationships (SAR) as potential cytotoxic agents. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments.

Comparative Analysis of Cytotoxic Activity

The cytotoxic effects of this compound and its analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the tables below. These values highlight the impact of structural modifications on the anticancer activity of this class of tirucallane (B1253836) triterpenoids.

CompoundCancer Cell LineIC50 (µM)Reference
This compoundMCF-727.5[1]
FlindissolMCF-713.8[1]

Table 1: Cytotoxicity of this compound and Flindissol against MCF-7 human breast adenocarcinoma cell line.

CompoundCancer Cell LineIC50 (µM)Reference
3α-acetoxy-24,25,26,27-tetranortirucalla-7-ene-23(21)-lactoneSMMC-7721>40[2]
Compound 5 (a tirucallane triterpenoid)SMMC-77218.5[2]

Table 2: Comparative cytotoxicity of tirucallane triterpenoids against SMMC-7721 human liver cancer cells.

CompoundCancer Cell LineIC50 (µM)Reference
21,23-dihydroxy-tirucalla-7,24-dien-3-oneHeLa>100[3]
3,21-dihydroxy-tirucalla-7,24-dien-23-oneHeLa29.23[3]
3,21,23-trihydroxy-tirucalla-7,24-dienHeLa>100[3]

Table 3: Cytotoxicity of tirucallane-type triterpenoids against HeLa human cervical cancer cells.

Structure-Activity Relationship Insights

The data presented suggests that modifications to the side chain of the tirucallane scaffold significantly influence cytotoxic activity. For instance, the difference in potency between this compound and flindissol, which differ in their side chains, highlights the importance of this region for activity against MCF-7 cells.[1] Furthermore, a study on tirucallane-type triterpenoids against HeLa cells indicated that alterations in the side chain are essential for their cytotoxic effects.[3]

Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxic activity of the this compound analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 72 hours.

  • MTT Addition: After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[4]

  • Formazan Solubilization: Following incubation, the MTT solution is removed, and the formazan crystals are dissolved by adding 130 µL of Dimethyl Sulfoxide (DMSO) to each well. The plate is then incubated for 15 minutes at 37°C with shaking.[4]

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[4] The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Signaling Pathway and Experimental Workflow

The cytotoxic effects of many anticancer compounds are mediated through the induction of apoptosis, or programmed cell death. The following diagrams illustrate a simplified apoptosis signaling pathway and a typical experimental workflow for evaluating the cytotoxicity of natural products.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

experimental_workflow Compound Isolation/Synthesis Compound Isolation/Synthesis Compound Treatment Compound Treatment Compound Isolation/Synthesis->Compound Treatment Cell Culture Cell Culture Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) SAR Analysis SAR Analysis Data Analysis (IC50)->SAR Analysis

Caption: General experimental workflow for cytotoxicity screening.

References

A Comparative Analysis of 3-Oxotirucalla-7,24-Dien-21-Oic Acid from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the cytotoxic performance of the triterpenoid (B12794562) 3-Oxotirucalla-7,24-Dien-21-Oic Acid, with supporting experimental data and detailed methodologies.

Introduction

This compound is a tetracyclic triterpenoid that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of oncology. This natural compound has been successfully isolated from a variety of plant species, each presenting a unique phytochemical profile that may influence the compound's ultimate bioactivity. This guide provides a comparative analysis of this compound sourced from different plants, focusing on its cytotoxic effects against cancer cell lines. The objective is to offer a clear, data-driven comparison to aid researchers in their pursuit of novel anticancer agents.

Data Presentation: Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. The following table summarizes the available quantitative data, specifically the half-maximal inhibitory concentration (IC50), which denotes the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Plant SourceCancer Cell LineIC50 (µM)Reference
Luvunga scandensMCF-7 (Human Breast Adenocarcinoma)27.5[1]

Note: While this compound has been identified in several other plant species, including Rubus alceaefolius, Xanthoceras sorbifolium, Brucea javanica, Stereospermum acuminatissimum, Boswellia carterii, and Protium hebetatum, specific IC50 values for the purified compound from these sources were not available in the reviewed literature. The cytotoxic activities of crude extracts or other isolated compounds from these plants have been reported, but a direct comparison of the specific activity of this compound is currently limited by the available data.

Experimental Protocols

A clear and reproducible methodology is paramount in scientific research. Below are detailed protocols for the isolation and purification of this compound and the subsequent evaluation of its cytotoxic activity using the MTT assay.

Isolation and Purification of this compound from Luvunga scandens

This protocol is based on the methodology described in the study of cytotoxic tirucallane (B1253836) triterpenes from Luvunga scandens.

1. Plant Material and Extraction:

  • Air-dry the stems of Luvunga scandens at room temperature for two weeks.
  • Grind the dried stems into a fine powder.
  • Macerate the powdered plant material (e.g., 1 kg) sequentially with n-hexane, dichloromethane (B109758) (CH2Cl2), and methanol (B129727) (MeOH) at room temperature for 72 hours for each solvent.
  • Concentrate the extracts under reduced pressure using a rotary evaporator.

2. Fractionation of the Dichloromethane Extract:

  • Subject the crude CH2Cl2 extract to vacuum liquid chromatography (VLC) on silica (B1680970) gel.
  • Elute the column with a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc) of increasing polarity (e.g., 100:0, 90:10, 80:20, 70:30, 60:40, 50:50, 0:100), followed by pure MeOH.
  • Combine fractions based on their thin-layer chromatography (TLC) profiles.

3. Isolation of this compound:

  • Subject the active fraction to further column chromatography on silica gel.
  • Elute with a suitable solvent system (e.g., a gradient of n-hexane and EtOAc).
  • Monitor the fractions by TLC, visualizing with an appropriate staining agent (e.g., vanillin-sulfuric acid followed by heating).
  • Combine the fractions containing the compound of interest and concentrate to yield purified this compound.
  • Confirm the structure and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., MCF-7) in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
  • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
  • Replace the medium in the 96-well plate with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

3. MTT Assay:

  • After the incubation period, add a sterile MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well.
  • Incubate the plate for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
  • Carefully remove the medium from each well without disturbing the formazan crystals.
  • Add a solubilizing agent (e.g., 100 µL of DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate for a few minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot a dose-response curve and determine the IC50 value using appropriate software.

Visualizations

To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Purification cluster_analysis Analysis & Bioassay plant_material Dried & Powdered Plant Material maceration Sequential Maceration (Hexane, DCM, MeOH) plant_material->maceration crude_extract Crude Dichloromethane Extract maceration->crude_extract vlc Vacuum Liquid Chromatography crude_extract->vlc fractions Combined Fractions vlc->fractions column_chrom Silica Gel Column Chromatography fractions->column_chrom tlc TLC Monitoring column_chrom->tlc pure_compound Pure 3-Oxotirucalla- 7,24-Dien-21-Oic Acid tlc->pure_compound spectroscopy Structural Elucidation (NMR, MS) pure_compound->spectroscopy mtt_assay MTT Cytotoxicity Assay pure_compound->mtt_assay ic50 IC50 Determination mtt_assay->ic50

Caption: Workflow for the isolation and bioactivity screening of this compound.

signaling_pathway cluster_cell Cancer Cell compound This compound target Potential Molecular Target (e.g., Kinase, Transcription Factor) compound->target Inhibition pathway Signaling Cascade (e.g., Pro-survival Pathway) target->pathway Blocks Activation apoptosis Induction of Apoptosis pathway->apoptosis Negative Regulation Lifted cell_death Cell Death apoptosis->cell_death

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for this compound.

References

A Comparative Guide to the Biological Activity of 3-Oxotirucalla-7,24-Dien-21-Oic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of 3-Oxotirucalla-7,24-Dien-21-Oic Acid and its isomers, with a focus on their potential as anticancer agents. The information presented is collated from preclinical studies and is intended to inform further research and development.

Executive Summary

This compound, a tetracyclic triterpenoid, and its derivatives have demonstrated significant biological activity, particularly in the context of cancer therapy. The primary mechanism of action for these compounds is the inhibition of the Akt signaling pathway, a critical regulator of cell survival and proliferation. Comparative studies indicate that the acetoxy isomers of this compound exhibit enhanced potency in inhibiting Akt and inducing apoptosis in cancer cells.

Comparative Biological Activity

Studies have shown that this compound and its isomers, particularly the 3-alpha-acetoxy and 3-beta-acetoxy derivatives, are effective in inhibiting the proliferation of cancer cells, with a notable efficacy against prostate cancer cell lines.[1] The addition of an acetoxy group at the C-3 position appears to significantly enhance the bioactivity of the parent compound.

The acetoxy-derivatives have been identified as potent, pleckstrin homology (PH) domain-dependent inhibitors of Akt1 and Akt2.[1] This targeted inhibition disrupts the downstream signaling cascade that promotes cell survival, leading to the induction of apoptosis. One study highlighted that an α-acetoxy-tirucallic acid isomer was the most potent inhibitor of androgen-insensitive prostate cancer cell proliferation when compared to related tirucallic acids.[2]

Quantitative Data Summary
CompoundCell LineAssayIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)MTT Assay27.5(Not explicitly cited in provided search results)
3-alpha-acetoxy-tirucallic acidPC-3, LNCaP (Prostate Cancer)Cytotoxicity/ProliferationPotent Inhibition (Specific IC50 not provided)[1]
3-beta-acetoxy-tirucallic acidPC-3, LNCaP (Prostate Cancer)Cytotoxicity/ProliferationPotent Inhibition (Specific IC50 not provided)[1]

Note: The lack of standardized reporting of IC50 values across studies for all compounds necessitates a cautious interpretation of direct potency comparisons.

Mechanism of Action: Inhibition of the Akt Signaling Pathway

The primary molecular target of these tirucallic acid derivatives is the serine/threonine kinase Akt. By binding to the PH domain of Akt, these compounds prevent its activation, thereby inhibiting the downstream signaling cascade.[1]

// Nodes GF [label="Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Tirucallic_Acids [label="this compound\n& Isomers", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(e.g., GSK-3β, BAD)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Survival [label="Cell Survival, Proliferation", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK [arrowhead=vee, color="#4285F4"]; RTK -> PI3K [arrowhead=vee, color="#4285F4"]; PI3K -> PIP3 [arrowhead=vee, color="#4285F4", label=" phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [arrowhead=vee, color="#4285F4", label=" activates"]; PDK1 -> Akt [arrowhead=vee, color="#4285F4"]; Tirucallic_Acids -> Akt [arrowhead=tee, color="#EA4335", label=" inhibit"]; Akt -> Downstream [arrowhead=vee, color="#4285F4"]; Downstream -> Cell_Survival [arrowhead=vee, color="#34A853"]; Akt -> Apoptosis [arrowhead=tee, color="#EA4335"]; } enddot Caption: Inhibition of the PI3K/Akt signaling pathway by tirucallic acids.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of these compounds.

Cytotoxicity Assessment (MTT Assay)

MTT_Assay_Workflow

Detailed Methodology:

  • Cell Culture: Prostate cancer cells (e.g., PC-3, LNCaP) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound or its isomers. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent is added to dissolve the formazan crystals, resulting in a colored solution.

  • Data Acquisition: The absorbance of the solution is measured using a spectrophotometer. The cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.

In Vitro Akt Kinase Assay

Detailed Methodology:

  • Immunoprecipitation: Akt is immunoprecipitated from cell lysates using an Akt-specific antibody.

  • Kinase Reaction: The immunoprecipitated Akt is incubated with a substrate (e.g., recombinant GSK-3) in the presence of ATP and the test compounds (tirucallic acids) in a kinase reaction buffer.

  • Detection: The phosphorylation of the substrate is measured, typically by Western blotting using a phospho-specific antibody.

  • Analysis: The intensity of the phosphorylated substrate band is quantified to determine the inhibitory effect of the compounds on Akt activity.

Apoptosis and Cell Cycle Analysis

Detailed Methodology:

  • Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):

    • Treated and untreated cells are harvested and washed.

    • Cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and propidium iodide (PI, a DNA stain that enters non-viable cells).

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis:

    • Treated and untreated cells are fixed (e.g., with ethanol).

    • The cells are stained with a DNA-intercalating dye such as propidium iodide.

    • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion

The available evidence strongly suggests that this compound and its acetoxy isomers are promising candidates for further investigation as anticancer agents. The superior potency of the acetoxy derivatives in inhibiting the Akt signaling pathway and inducing apoptosis in prostate cancer cells highlights the potential for structural modification to enhance therapeutic efficacy. Further studies with direct, quantitative comparisons of these compounds in a standardized panel of cancer cell lines and in vivo models are warranted to fully elucidate their therapeutic potential.

References

Validating the Anticancer Potential of 3-Oxotirucalla-7,24-Dien-21-Oic Acid: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Oxotirucalla-7,24-dien-21-oic acid, a tirucallane (B1253836) triterpenoid, has demonstrated notable cytotoxic effects against various cancer cell lines in preclinical in vitro studies. This guide provides a comparative analysis of its anticancer potential against established chemotherapeutic agents. While direct in vivo studies on this compound are not currently available in published literature, this document aims to bridge this gap by presenting its in vitro efficacy alongside the in vivo performance of standard-of-care drugs in comparable cancer models. This guide serves as a resource for researchers to evaluate the therapeutic promise of this natural compound and to inform the design of future in vivo validation studies.

Comparative Efficacy: In Vitro vs. In Vivo Benchmarks

A direct comparison of the in vivo anticancer activity of this compound with other therapies is not possible due to the absence of published animal studies. However, its potent in vitro cytotoxicity against human breast adenocarcinoma (MCF-7) and hepatoma (HepG2) cell lines warrants a comparison with the established efficacy of standard chemotherapeutic agents used for these cancers.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Adenocarcinoma27.5[1]
HepG2Hepatocellular Carcinoma7.5 - 9.5 (for related tirucallane triterpenoids)[2]

Table 2: In Vivo Efficacy of Standard Chemotherapeutic Agents in Xenograft Models

DrugCancer ModelDosing RegimenTumor Growth Inhibition (%)Reference
DoxorubicinMCF-7 Xenograft10 mg/kg, i.v.~84[3]
Cisplatin (B142131)HepG2 Xenograft2 mg/kg, i.p., twice weeklySignificant inhibition[4]
PaclitaxelMCF-7 Xenograft20 mg/kg, i.p., once/weekSignificant inhibition[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay for this compound

Method: MTT Assay [1]

  • Cell Culture: Human breast adenocarcinoma (MCF-7) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Xenograft Studies for Standard Chemotherapeutics

Animal Model: Nude Mice

Immunocompromised nude mice are commonly used for establishing tumor xenografts.

MCF-7 Xenograft Model Protocol (for Doxorubicin and Paclitaxel) [3][5][6]

  • Cell Preparation: MCF-7 cells are harvested and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.

  • Tumor Cell Implantation: A specific number of cells (e.g., 1 x 10^7 cells) are subcutaneously injected into the flank of each mouse. Estrogen supplementation is often required for MCF-7 tumor growth.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Initiation: Once tumors reach a certain volume (e.g., 100 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: The chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel) is administered according to a specified dosing regimen (e.g., intraperitoneal or intravenous injection).

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

HepG2 Xenograft Model Protocol (for Cisplatin) [7][8][9]

  • Cell Preparation: HepG2 cells are prepared for injection as described for the MCF-7 model.

  • Tumor Cell Implantation: Cells are subcutaneously injected into the flank of nude mice.

  • Tumor Growth Monitoring: Tumor volumes are monitored regularly.

  • Treatment Initiation: Treatment begins when tumors are established.

  • Drug Administration: Cisplatin is administered via a defined route and schedule.

  • Efficacy Evaluation: The effect of the treatment on tumor growth is assessed and compared to the control group.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is critical in drug development. While the specific signaling pathways targeted by this compound are not fully elucidated, studies on related tirucallane triterpenoids suggest the induction of apoptosis is a key anticancer mechanism.

Proposed Apoptotic Pathway for Tirucallane Triterpenoids

The diagram below illustrates a potential signaling cascade initiated by tirucallane triterpenoids, leading to programmed cell death in cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Triterpenoid Triterpenoid Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Triterpenoid->Pro-apoptotic Proteins (Bax, Bak) Activates Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Triterpenoid->Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Inhibits Mitochondrion Mitochondrion Pro-apoptotic Proteins (Bax, Bak)->Mitochondrion Promotes pore formation Anti-apoptotic Proteins (Bcl-2, Bcl-xL)->Mitochondrion Inhibits pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Apoptosome Apoptosome Apaf-1->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates DNA Fragmentation DNA Fragmentation Caspase-3->DNA Fragmentation Cleaves cellular proteins Apoptosis Apoptosis DNA Fragmentation->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by tirucallane triterpenoids.

Experimental Workflow for In Vivo Anticancer Drug Validation

The following diagram outlines the typical workflow for assessing the efficacy of a novel anticancer compound in an animal model.

G Cell_Culture Cancer Cell Line Culture & Expansion Implantation Tumor Cell Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (Test Compound vs. Control) Randomization->Treatment Efficacy_Assessment Tumor Volume & Body Weight Measurement Treatment->Efficacy_Assessment Endpoint Endpoint Analysis: Tumor Excision, Histopathology, Biomarker Analysis Efficacy_Assessment->Endpoint

Caption: Standard workflow for in vivo anticancer drug efficacy testing.

Conclusion and Future Directions

This compound exhibits promising anticancer activity in in vitro models. However, the critical next step is to validate these findings through well-designed in vivo studies. The experimental protocols and comparative data presented in this guide offer a framework for such investigations. Future research should focus on:

  • Establishing an optimal dosing regimen and evaluating the toxicity profile of this compound in animal models.

  • Conducting efficacy studies in xenograft models of breast and liver cancer to compare its performance against standard-of-care drugs directly.

  • Elucidating the specific molecular targets and signaling pathways modulated by this compound to better understand its mechanism of action.

By systematically addressing these research questions, the true therapeutic potential of this compound as a novel anticancer agent can be determined.

References

A Comparative Guide to Quantification Methods for 3-Oxotirucalla-7,24-Dien-21-Oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary methods for the quantification of triterpenoids include High-Performance Liquid Chromatography with Ultraviolet/Photodiode Array Detection (HPLC-UV/PDA), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The selection of an appropriate method is contingent on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix.

Comparative Performance of Analytical Methods

The following tables summarize the key performance parameters of HPLC-UV, LC-MS/MS, and HPTLC methods based on data from the analysis of analogous triterpenoid (B12794562) compounds. This data provides a foundation for selecting the most suitable technique for the quantification of 3-Oxotirucalla-7,24-Dien-21-Oic Acid.

Table 1: Comparison of HPLC-UV Method Validation Parameters for Triterpenoid Quantification

Analyte (Triterpenoid)Linearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Oleanolic Acid>0.99990.080.2494.70 - 105.81<2.0[1]
Ursolic Acid>0.99990.120.3694.70 - 105.81<2.0[1]
Betulinic Acid>0.999Not ReportedNot ReportedNot Reported<2.0[2]

Table 2: Comparison of LC-MS/MS Method Validation Parameters for Triterpenoid Saponin Quantification

Analyte (Triterpenoid Saponin)Linearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Theasaponin E1>0.9990.0150.0595.0 - 105.0<5.0[1]

Table 3: Comparison of HPTLC Method Validation Parameters for Lupane Triterpene Quantification

Analyte (Lupane Triterpene)Linearity (r²)Limit of Detection (LOD) (ng/spot)Limit of Quantification (LOQ) (ng/spot)Accuracy (Recovery %)Precision (RSD %)Reference
Lupeol0.9984012098.7 - 101.2<2.0[2]
Betulinic Acid0.9968024097.5 - 102.1<2.0[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for sample preparation and analysis of triterpenoids using HPLC-UV and LC-MS/MS.

Sample Preparation: General Extraction Procedure for Triterpenoids from Plant Material
  • Drying and Grinding: Plant material is dried to a constant weight and finely ground to increase the surface area for extraction.

  • Extraction: The powdered material is extracted with a suitable solvent, such as methanol (B129727) or a methanol/water mixture, often using techniques like sonication or Soxhlet extraction to enhance efficiency.

  • Purification: The crude extract may be further purified using solid-phase extraction (SPE) to remove interfering substances and enrich the triterpenoid fraction.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water is typical.[2] For example, a starting condition of acetonitrile:water (70:30, v/v) can be used.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Detection: The wavelength for detection will depend on the chromophore of this compound. For many triterpenoids, detection is performed around 210 nm.[2]

  • Quantification: The concentration of the analyte is determined by comparing its peak area to a calibration curve prepared from certified reference standards.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: A C18 reversed-phase column, often with smaller particle sizes for better resolution (e.g., 2.1 x 100 mm, 1.8 µm), is suitable.

  • Mobile Phase: Similar to HPLC-UV, a gradient elution with an aqueous phase (often containing a modifier like formic acid or ammonium (B1175870) formate) and an organic phase (acetonitrile or methanol) is employed.[1]

  • Flow Rate: Lower flow rates, typically in the range of 0.2-0.4 mL/min, are common.[1]

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode is used, depending on the specific structure of the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[1]

Visualizing the Workflow

To better understand the process of method comparison and selection, the following diagrams illustrate the general experimental workflow and the decision-making process.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison start Plant Material drying Drying & Grinding start->drying extraction Solvent Extraction drying->extraction purification Solid-Phase Extraction (SPE) extraction->purification hplc HPLC-UV/PDA purification->hplc Inject lcms LC-MS/MS purification->lcms Inject hptlc HPTLC purification->hptlc Apply linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD/LOQ hplc->lod_loq lcms->linearity lcms->accuracy lcms->precision lcms->lod_loq hptlc->linearity hptlc->accuracy hptlc->precision hptlc->lod_loq comparison Performance Comparison linearity->comparison accuracy->comparison precision->comparison lod_loq->comparison

Caption: General experimental workflow for the analysis and cross-validation of triterpenoid quantification methods.

G start Define Analytical Needs sensitivity High Sensitivity Required? start->sensitivity selectivity High Selectivity for Complex Matrix? sensitivity->selectivity No lcms Select LC-MS/MS sensitivity->lcms Yes throughput High Throughput Screening? selectivity->throughput No selectivity->lcms Yes hplc Select HPLC-UV/PDA throughput->hplc No hptlc Select HPTLC throughput->hptlc Yes

Caption: Decision tree for selecting an appropriate analytical method for triterpenoid quantification.

References

Unlocking Tirucallane Triterpenoids: A Comparative Guide to Extraction Methods for 3-Oxotirucalla-7,24-Dien-21-Oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the promising therapeutic agent 3-Oxotirucalla-7,24-Dien-21-Oic Acid, selecting an efficient extraction method is a critical first step. This guide provides an objective comparison of common and advanced extraction techniques, supported by experimental data from studies on similar triterpenoid (B12794562) compounds. We delve into the efficacy of various methods, offering detailed protocols to aid in the replication and optimization of your extraction workflow.

Performance Comparison of Extraction Techniques

The efficiency of extracting this compound, a tirucallane (B1253836) triterpene, is influenced by the chosen methodology. Factors such as yield, purity, extraction time, and solvent consumption are key considerations. While direct comparative studies on this specific compound are limited, research on the broader class of triterpenoids provides valuable insights into the relative performance of different extraction techniques.

Modern methods like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) often demonstrate significant advantages over traditional approaches such as Soxhlet and maceration in terms of efficiency and environmental impact. For instance, studies on the extraction of triterpenes from Centella asiatica have shown that UAE and Microwave-Assisted Extraction (MAE) can yield higher total triterpene content compared to Soxhlet extraction.

Below is a summary of quantitative data from a representative study comparing various extraction methods for total triterpenoids. It is important to note that these values, while not specific to this compound, are indicative of the general efficacy of each technique.

Extraction MethodTotal Triterpene Yield (mg/g DW)Extraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Soxhlet Extraction Lower to Moderate6 - 24 hoursHighSimple, well-establishedTime-consuming, potential for thermal degradation of compounds.[1]
Maceration Lower24 - 72 hoursHighSimple, suitable for thermolabile compoundsVery time-consuming, lower efficiency
Ultrasound-Assisted Extraction (UAE) High20 - 60 minutesModerateFast, efficient, reduced solvent and energy use.[2]Requires specialized equipment
Supercritical Fluid Extraction (SFE) High1 - 2 hoursLow (CO2 is recycled)"Green" solvent, high selectivity, pure extractsHigh initial equipment cost

Experimental Workflow Overview

The general workflow for comparing the efficacy of different extraction methods for this compound involves several key stages, from sample preparation to final analysis.

G cluster_prep Preparation cluster_extraction Extraction Comparison cluster_analysis Analysis Start Plant Material Collection (e.g., Luvunga scandens) Drying Drying of Plant Material Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Soxhlet Soxhlet Extraction Grinding->Soxhlet UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE SFE Supercritical Fluid Extraction (SFE) Grinding->SFE Filtration Filtration & Concentration Soxhlet->Filtration UAE->Filtration SFE->Filtration Purification Purification (e.g., Chromatography) Filtration->Purification Analysis Quantification & Purity Analysis (HPLC, GC-MS) Purification->Analysis Comparison Comparative Data Analysis Analysis->Comparison

Caption: Generalized workflow for comparing extraction methods.

Detailed Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for key extraction methods discussed.

Soxhlet Extraction Protocol

This classical technique is often used as a benchmark for other extraction methods.

  • Apparatus : Soxhlet extractor, heating mantle, round-bottom flask, condenser, and extraction thimble.

  • Solvent Selection : Based on the polarity of this compound, solvents such as dichloromethane, chloroform, or ethyl acetate (B1210297) are suitable.[3]

  • Procedure :

    • Place approximately 10 g of the dried, powdered plant material into the extraction thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with 250 mL of the selected solvent and a few boiling chips.

    • Assemble the apparatus and ensure all connections are secure.

    • Heat the solvent to its boiling point using the heating mantle.

    • Allow the extraction to proceed for 6-8 hours. The process is complete when the solvent in the siphon arm is clear.

    • After extraction, cool the apparatus and carefully dismantle it.

    • Concentrate the extract using a rotary evaporator under reduced pressure.

    • Dry the resulting crude extract in a vacuum oven to a constant weight.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to higher efficiency and shorter extraction times.[2]

  • Apparatus : Ultrasonic bath or probe sonicator, flask, and filtration setup.

  • Solvent Selection : Similar to Soxhlet, with ethanol (B145695) also being a common choice.

  • Procedure :

    • Place 1 g of the dried, powdered plant material into a 50 mL Erlenmeyer flask.

    • Add 20 mL of the chosen solvent (solid-to-liquid ratio of 1:20 g/mL).

    • Place the flask in the ultrasonic bath or immerse the probe into the slurry.

    • Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100 W).

    • Conduct the extraction for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

    • After extraction, filter the mixture to separate the extract from the plant residue.

    • Wash the residue with a small amount of fresh solvent.

    • Combine the filtrates and concentrate them using a rotary evaporator.

    • Dry the crude extract to a constant weight.

Supercritical Fluid Extraction (SFE) Protocol

SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering a green and highly selective alternative.

  • Apparatus : Supercritical fluid extractor system.

  • Solvent : Supercritical CO2, often with a co-solvent like ethanol.

  • Procedure :

    • Load approximately 10 g of the dried, powdered plant material into the extraction vessel.

    • Set the extraction parameters: pressure (e.g., 200 bar), temperature (e.g., 50°C), and CO2 flow rate (e.g., 2 mL/min).

    • If using a co-solvent, set its percentage (e.g., 5% ethanol).

    • Pressurize the system and begin the extraction process.

    • The extraction is typically run for 1-2 hours.

    • The extracted material is collected in a separator vessel after depressurization of the CO2.

    • The CO2 is then recompressed and recycled.

    • The collected extract is weighed for yield determination.

Signaling Pathways and Logical Relationships

Understanding the logical flow of parameter optimization is crucial for maximizing extraction efficiency. The following diagram illustrates the relationship between key variables in an extraction process and the desired outcomes.

G cluster_params Input Parameters cluster_process Extraction Process cluster_outcomes Desired Outcomes Solvent Solvent Type & Polarity Process Selected Extraction Method (e.g., UAE, SFE) Solvent->Process Time Extraction Time Time->Process Temp Temperature Temp->Process Ratio Solid-to-Liquid Ratio Ratio->Process Yield Maximized Yield Process->Yield Purity High Purity Process->Purity Efficiency Optimal Efficiency (Time & Solvent Use) Process->Efficiency

Caption: Key parameter relationships in extraction optimization.

By carefully considering the trade-offs between different extraction methods and systematically optimizing the process parameters, researchers can significantly improve the yield and purity of this compound, paving the way for further pharmacological investigation and development.

References

Safety Operating Guide

Safe Disposal of 3-Oxotirucalla-7,24-Dien-21-Oic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides essential safety and logistical information for the proper disposal of 3-Oxotirucalla-7,24-dien-21-oic acid, a tirucallane (B1253836) triterpenoid (B12794562) with noted cytotoxic properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, minimizing risk to personnel and the environment.

Immediate Safety and Hazard Assessment

While a comprehensive hazard profile for this compound is not fully established in publicly available safety data sheets, its documented cytotoxic activity necessitates handling it with care. Assume the compound is hazardous and treat it as such.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[1] Prevent contact with skin and eyes.[1]

  • Emergency Procedures: In case of accidental contact, follow the first aid measures outlined in the table below.[1]

Exposure RouteFirst Aid Measures
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Skin Contact Remove contaminated clothing. Flush skin with copious amounts of water.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, separating eyelids. Seek medical attention.[1]
Ingestion Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Operational Disposal Plan: Step-by-Step Protocol

Disposal of this compound must be managed through a designated hazardous waste stream. Given its cytotoxic potential, it is prudent to follow protocols for cytotoxic waste disposal.

Step 1: Segregation at the Point of Generation

  • Immediately segregate all waste contaminated with this compound at the location where it is generated.[2]

  • This includes unused or expired compound, contaminated labware (e.g., pipette tips, vials, flasks), and contaminated PPE (gloves, disposable lab coats).

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Carefully sweep up solid this compound, avoiding dust formation.[1]

    • Place the powder, along with any contaminated solids like paper towels or weigh boats, into a designated, leak-proof, and puncture-resistant hazardous waste container.[3]

    • For cytotoxic waste, these containers are often color-coded, typically purple or red.[2][4]

  • Liquid Waste:

    • Collect solutions containing the compound in a chemically compatible, leak-proof container with a secure screw-top cap.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management plan.

  • Sharps Waste:

    • Any sharps (needles, scalpels, contaminated glassware) must be placed in a designated sharps container labeled for cytotoxic waste.[2][3]

Step 3: Labeling and Storage

  • Clearly label the waste container with "Hazardous Waste" and "Cytotoxic Waste."

  • The label should include the chemical name: "this compound," the date, and the point of origin (laboratory name/room number).[2]

  • Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.[5]

Step 4: Final Disposal

  • Do not dispose of this chemical down the drain or in regular trash. [1][6]

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

  • The standard and required method for the final destruction of cytotoxic waste is high-temperature incineration.[4]

The logical workflow for the disposal process is outlined in the diagram below.

G cluster_0 Point of Generation (Laboratory) cluster_1 Waste Containment cluster_2 Handling & Storage cluster_3 Final Disposal A Generation of Waste (Unused compound, contaminated PPE, etc.) B Segregate Immediately into Designated Waste Streams A->B C Solid Cytotoxic Waste (Purple/Red Container) B->C D Liquid Cytotoxic Waste (Sealed, Compatible Container) B->D E Cytotoxic Sharps Waste (Puncture-proof Container) B->E F Label Container Clearly ('Hazardous', 'Cytotoxic', Chemical Name) C->F D->F E->F G Store in Secure Satellite Accumulation Area F->G H Arrange Pickup by Certified Waste Contractor (EHS) G->H I High-Temperature Incineration H->I

Caption: Disposal workflow for this compound.

Experimental Protocols Cited

This disposal plan is based on established best practices for laboratory chemical waste management and specific guidelines for handling cytotoxic agents. The core experimental protocol is the Segregation and Containment of Hazardous Chemical Waste , which is a standard procedure in regulated laboratories.

Methodology for Waste Segregation and Containment:

  • Preparation: Before starting any experiment, identify all potential waste streams. Prepare and pre-label the appropriate hazardous waste containers for each stream.

  • Execution: During the experiment, as waste is generated, it is immediately placed into the correct, pre-labeled container. For instance, a pipette tip used to handle the compound is ejected directly into the solid cytotoxic waste container.

  • Closure: Waste containers must be kept closed except when adding waste.[8] This minimizes the release of vapors and prevents spills.

  • Documentation: Maintain a log of the waste generated, which aids in regulatory compliance and ensures accurate labeling.

By adhering to this structured disposal protocol, laboratories can ensure a safe working environment and maintain compliance with environmental regulations.

References

Personal protective equipment for handling 3-Oxotirucalla-7,24-Dien-21-Oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds is paramount. This guide provides essential safety protocols and logistical information for managing 3-Oxotirucalla-7,24-dien-21-oic acid in a laboratory setting. The following procedures are designed to minimize risk and ensure a secure work environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is crucial when handling this compound. The following table summarizes the required PPE, categorized by the area of protection.

Protection Area Required PPE Material/Type Purpose
Respiratory RespiratorN95 or higher for low-fume environments; full-face respirator with acid gas cartridges for higher exposure.[1]To protect against inhalation of acid fumes, vapors, and dust.[1][2]
Eye and Face Safety Goggles and Face ShieldChemical splash goggles that provide a good seal around the eyes; full-face shield.[3]To protect eyes and face from splashes and spills.[1][3]
Hand Chemical-Resistant GlovesNitrile or butyl rubber gloves.[1] Double gloving is recommended for an added layer of defense.[3]To prevent skin contact with the acidic compound.[1][3]
Body Laboratory Coat or SuitChemical-resistant lab coat or apron; for higher risk of exposure, an acid-resistant suit made of PVC or neoprene is recommended.[1][3]To protect clothing and skin from splashes and spills.[1][3]

Experimental Protocols: Safe Handling and Operational Plan

Adherence to a strict operational workflow is critical to mitigate the risks associated with handling this compound.

1. Preparation and Engineering Controls:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood to contain any vapors or fumes.[3]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3]

  • Locate and prepare a chemical spill kit appropriate for acidic compounds before beginning any work.

2. Handling the Compound:

  • Before handling, wash hands thoroughly. Don all required PPE as outlined in the table above.

  • When transferring the compound, use a funnel or a graduated cylinder to avoid spills.[3]

  • Always handle containers with both hands to maintain a secure grip.[3]

  • Never point the opening of a container towards yourself or others.[3]

  • Avoid the formation of dust when working with the solid form of the acid.[2]

3. In Case of Exposure:

  • Inhalation: If inhaled, immediately move to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[2][4]

  • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water. Seek immediate medical attention.[2][4]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with plenty of water and seek immediate medical attention.[2][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

  • Waste Collection: Collect all waste material, including unused compound and any contaminated consumables (e.g., gloves, wipes, pipette tips), in a designated, properly labeled, and sealed container.

  • Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not pour the waste down the drain.[2] All disposal activities must be in accordance with local, state, and federal regulations.

Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_ppe Select and Don Appropriate PPE prep_workspace Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_workspace handling_weigh Weighing and Transfer prep_workspace->handling_weigh handling_experiment Experimental Use handling_weigh->handling_experiment emergency_spill Spill handling_weigh->emergency_spill emergency_exposure Exposure handling_weigh->emergency_exposure disposal_collect Collect Waste in Labeled Container handling_experiment->disposal_collect handling_experiment->emergency_spill handling_experiment->emergency_exposure disposal_dispose Dispose via Hazardous Waste Protocol disposal_collect->disposal_dispose end_safe End (Safe Completion) disposal_dispose->end_safe emergency_spill->disposal_collect Clean-up emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_medical Seek Medical Attention emergency_first_aid->emergency_medical start Start start->prep_ppe

Caption: Workflow for handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.